molecular formula C40H48IN2O6+ B1208952 Metubine CAS No. 7601-55-0

Metubine

Katalognummer: B1208952
CAS-Nummer: 7601-55-0
Molekulargewicht: 779.7 g/mol
InChI-Schlüssel: LFBAHJRKVCTHKA-XJEPUKKESA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metocurine iodide is an aromatic ether.
Metocurine iodide is a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent. It is used as an anesthesia adjunct to induce skeletal muscle relaxation and to reduce the intensity of muscle contractions in convulsive therapy Metocurine iodide has a moderate risk of inducing histamine release and has some ganglion blocking activity. Metocurine iodide can be used most advantageously if muscle twitch response to peripheral nerve stimulation is monitored to assess degree of muscle relaxation. Metocurine Iodide is no longer available on the US market.
METOCURINE IODIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Metocurine (has active moiety).

Eigenschaften

Key on ui mechanism of action

Metocurine iodide antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.

CAS-Nummer

7601-55-0

Molekularformel

C40H48IN2O6+

Molekulargewicht

779.7 g/mol

IUPAC-Name

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene iodide

InChI

InChI=1S/C40H48N2O6.HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;/h9-14,21-24,31-32H,15-20H2,1-8H3;1H/q+2;/p-1/t31-,32+;/m0./s1

InChI-Schlüssel

LFBAHJRKVCTHKA-XJEPUKKESA-M

Isomerische SMILES

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

Kanonische SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

melting_point

267-270

Andere CAS-Nummern

7601-55-0

Verwandte CAS-Nummern

5152-30-7 (Parent)

Synonyme

dimethyl dl-curine dimethochloride
dimethyl-L-curine dimethochloride
dimethyl-L-curine dimethoiodide
dimethylchondrocurarine
dimethylcurarine dimethochloride
dimethylcurine
DMCDM
metocurine
metocurine dichloride
metocurine dichloride(1alpha)-isomer
metocurine dichloride, (1'alpha)-isomer
metocurine dichloride, (1beta)-(+-)-isomer
metocurine dihydroxide
metocurine diiodide
metocurine diiodide, (1beta)-(+-)-isomer
metocurine diiodide, (1beta)-isomer
metocurine iodide
metocurine, (1'alpha)-isomer
metocurine, (1beta)-isomer
Metubine

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metocurine at the Neuromuscular Junction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metocurine (B613844), also known by its chemical name dimethyl-tubocurarine and the trade name Metubine, is a potent, non-depolarizing neuromuscular blocking agent.[1][2] As a derivative of tubocurarine (B1210278), the first identified curare alkaloid, metocurine has been utilized as an adjunct to anesthesia to induce skeletal muscle relaxation.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying metocurine's action at the neuromuscular junction, with a focus on its interaction with nicotinic acetylcholine (B1216132) receptors, the quantitative aspects of this interaction, and the experimental methodologies used for its characterization. Although no longer available on the U.S. market, the study of metocurine and its analogs continues to provide fundamental insights into the function of the neuromuscular synapse.[2]

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of metocurine is competitive antagonism of the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the postsynaptic membrane.[1][2][4] In normal neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal, diffuses across the synaptic cleft, and binds to two sites on the nAChR.[5] This binding event triggers a conformational change in the receptor, opening its intrinsic ion channel and allowing the influx of sodium ions, which leads to depolarization of the muscle fiber membrane and subsequent muscle contraction. For effective neuromuscular blockade to occur, approximately 70-80% of the ACh receptors need to be blocked.

Metocurine, due to its structural similarity to acetylcholine, binds to the same recognition sites on the nAChR but does not activate the receptor.[1][2][5] By occupying these sites, it physically prevents acetylcholine from binding, thereby inhibiting the end-plate depolarization and subsequent muscle contraction.[4] This antagonism is a reversible process; as the concentration of metocurine in the synapse decreases, or the concentration of acetylcholine increases, the blocking effect diminishes.[1][4] This competitive nature is clinically significant, as the effects of metocurine can be overcome by administering acetylcholinesterase inhibitors like neostigmine, which prevent the breakdown of acetylcholine and increase its concentration at the neuromuscular junction.[1][2][6]

Competitive_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) Muscle_Contraction Muscle Contraction ACh_Binding ACh Binds to nAChR ACh_Binding->nAChR activates Ion_Channel_Opening Ion Channel Opening (Na+ Influx) ACh_Binding->Ion_Channel_Opening Depolarization Depolarization Ion_Channel_Opening->Depolarization Depolarization->Muscle_Contraction ACh->ACh_Binding diffuses across synaptic cleft Metocurine Metocurine Metocurine->nAChR Competitively Binds & Blocks ACh Binding Secondary_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Ca_Influx Ca²⁺ Influx ACh_Release_Machinery ACh Release Machinery Ca_Influx->ACh_Release_Machinery Metocurine_Pre Metocurine Metocurine_Pre->ACh_Release_Machinery Inhibits nAChR_Open Open nAChR Channel Ion_Flow Na⁺ Influx nAChR_Open->Ion_Flow Metocurine_Post Metocurine Metocurine_Post->nAChR_Open Blocks Pore Voltage_Clamp_Workflow Prep Prepare Neuromuscular Junction (e.g., frog sartorius) Electrodes Insert Microelectrodes into Postsynaptic Muscle Fiber Prep->Electrodes Clamp Set Voltage Clamp to Hold Membrane Potential (e.g., -90 mV) Electrodes->Clamp Stimulate Stimulate Presynaptic Nerve Clamp->Stimulate Record_Control Record End-Plate Currents (EPCs) Stimulate->Record_Control Apply_Metocurine Apply Metocurine to Bath Record_Control->Apply_Metocurine Record_Drug Record EPCs in Presence of Drug Apply_Metocurine->Record_Drug Analyze Analyze Changes in Amplitude and Decay Kinetics Record_Drug->Analyze Binding_Assay_Workflow Prepare_Membranes Isolate nAChR-rich Membranes (e.g., from Torpedo electric organ) Incubate Incubate Membranes with: 1. Radiolabeled Ligand (e.g., ³H-toxin) 2. Varying Concentrations of Metocurine Prepare_Membranes->Incubate Separate Separate Bound from Free Radiolabeled Ligand (e.g., via filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Calculate Calculate Ki for Metocurine from Displacement Curve Quantify->Calculate In_Vivo_Monitoring Anesthetize Anesthetize Subject (Animal or Human) Place_Electrodes Place Stimulating Electrodes on Peripheral Nerve (e.g., ulnar) Anesthetize->Place_Electrodes Attach_Sensor Attach Force/Motion Sensor to Corresponding Muscle (e.g., adductor pollicis) Place_Electrodes->Attach_Sensor Administer Administer Intravenous Dose of Metocurine Attach_Sensor->Administer Stimulate_Record Apply Train-of-Four (TOF) Stimulation and Record Twitch Response Administer->Stimulate_Record Analyze Analyze T4/T1 Ratio and Twitch Height to Quantify Block Stimulate_Record->Analyze

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Metocurine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metocurine (B613844) iodide, a derivative of d-tubocurarine, is a nondepolarizing neuromuscular blocking agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental methodologies, where available in the public domain, are presented alongside tabulated quantitative data for ease of reference and comparison. Furthermore, this guide includes visualizations of the chemical structure, synthesis workflow, and its mechanism of action at the neuromuscular junction, rendered using the DOT language to facilitate a deeper understanding of its chemical and pharmacological characteristics.

Chemical Structure and Properties

Metocurine iodide is a bis-quaternary ammonium (B1175870) compound derived from the natural alkaloid d-tubocurarine.[1] Its chemical structure is characterized by a complex, polycyclic framework.

Chemical Name: (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene diiodide[2]

Synonyms: Dimethyl tubocurarine (B1210278) iodide, Metubine iodide, (+)-O,O′-dimethylchondrocurarine diiodide[2][3]

Below is a diagram illustrating the chemical structure of Metocurine Iodide.

metocurine_iodide_structure cluster_structure Metocurine Iodide img img

Caption: Chemical structure of Metocurine Iodide.

Physicochemical Properties

A summary of the key physicochemical properties of metocurine iodide is presented in the table below.

PropertyValueReference(s)
Molecular Formula C40H48I2N2O6[2][3]
Molecular Weight 906.63 g/mol [3]
Appearance Crystalline powder[1]
Melting Point Decomposes at 257-267 °C[3]
Optical Rotation [α]D22 +148 to +158° (c = 0.25)[3]
UV Maximum Absorption 280 nm[3]
Solubility Slightly soluble in water; very slightly soluble in alcohol.[3]

Synthesis of Metocurine Iodide

The primary method for the synthesis of metocurine iodide is through the methylation of d-tubocurarine.[3][4] This process involves the quaternization of the two tertiary amine groups present in the d-tubocurarine molecule using an alkylating agent, typically methyl iodide.

The overall synthesis workflow can be visualized as follows:

synthesis_workflow reactant d-Tubocurarine product Metocurine Iodide reactant->product Methylation reagent Methyl Iodide (CH3I) reagent->product

Caption: Synthesis workflow of Metocurine Iodide.

Experimental Protocol: Methylation of d-Tubocurarine

Materials:

General Procedure:

  • Dissolution: d-Tubocurarine is dissolved in a suitable solvent.

  • Methylation: An excess of methyl iodide is added to the solution. The reaction mixture is then typically stirred at room temperature or gently heated to facilitate the quaternization of the tertiary amine groups.

  • Precipitation and Isolation: As the reaction proceeds, the resulting bis-quaternary ammonium salt, metocurine iodide, which is less soluble in the reaction solvent, precipitates out of the solution.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent to yield the final crystalline product.

Note: This is a generalized procedure. Optimization of reaction time, temperature, and purification methods would be necessary to achieve high yield and purity.

Mechanism of Action

Metocurine iodide functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. By binding to the nAChRs without activating them, metocurine iodide prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.

The signaling pathway at the neuromuscular junction and the inhibitory action of metocurine iodide are depicted in the diagram below.

mechanism_of_action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Motor End-Plate) Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles Triggers Release ACh Acetylcholine ACh Vesicles->ACh Releases nAChR Nicotinic ACh Receptor Muscle Contraction Muscle Contraction nAChR->Muscle Contraction Leads to ACh->nAChR Binds & Activates Metocurine Metocurine Iodide Metocurine->nAChR Competitively Binds & Blocks

Caption: Mechanism of action of Metocurine Iodide.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of metocurine iodide. The provided data and visualizations are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. While the general synthetic pathway is well-established, further investigation into optimizing the experimental protocol and a more comprehensive spectroscopic characterization would be beneficial for future research and development efforts.

References

An In-depth Technical Guide to the Pharmacological Profile of Metubine as a Neuromuscular Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metubine, with the active ingredient Metocurine (B613844) iodide, is a benzylisoquinolinium, competitive, nondepolarizing neuromuscular blocking agent.[1][2] Historically, it has been utilized as an adjunct to anesthesia to facilitate skeletal muscle relaxation and to attenuate muscle contractions during convulsive therapy.[2] As a quaternary ammonium (B1175870) compound, it functions by competitively antagonizing the action of acetylcholine (B1216132) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[3] This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its potency and pharmacokinetics, and detailed experimental protocols for its evaluation. It is important to note that this compound Iodide is no longer available on the U.S. market.[2]

Mechanism of Action

This compound exerts its pharmacological effect by acting as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors located on the motor end-plate.[3] Under normal physiological conditions, the binding of acetylcholine to these receptors leads to depolarization of the muscle cell membrane and subsequent muscle contraction. This compound, by competing with acetylcholine for these binding sites, prevents this depolarization, thereby inhibiting muscle contraction and inducing a state of flaccid paralysis.[3] This antagonism is a reversible process, and the effects of this compound can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, a principle utilized in its clinical reversal by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.[2]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling pathway at the neuromuscular junction and the point of intervention for this compound.

Neuromuscular_Junction cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Opens Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor α β δ ε α ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Blocks Na+ Influx / K+ Efflux Na+ Influx / K+ Efflux nAChR->Na+ Influx / K+ Efflux Opens End-plate Potential End-plate Potential Na+ Influx / K+ Efflux->End-plate Potential Generates Muscle Contraction Muscle Contraction End-plate Potential->Muscle Contraction Initiates

Caption: Signaling cascade at the neuromuscular junction and this compound's point of action.

Quantitative Pharmacological Data

The potency and pharmacokinetic profile of this compound have been characterized in various studies. The following tables summarize key quantitative parameters.

Table 1: Potency of this compound
ParameterValueSpecies/ConditionsReference
ED95 0.34 mg/kgChildren (anesthetized with thiopentone, N2O/O2 and narcotic)[4]
ED95 0.28 mg/kgAdults[5]
Relative Potency 14 times more potent than d-tubocurarineCat[6]
Table 2: Pharmacokinetic Parameters of Metocurine in Humans
ParameterNormal Renal FunctionAnephric PatientsReference
Plasma Clearance 1.2 ml/kg/min0.38 ml/kg/min[7]
Elimination Half-life 6.0 hours11.4 hours[7]
Volume of Distribution (Vd) 0.472 L/kg0.353 L/kg[7]
Serum Concentration for 90% ECEMG Inhibition 0.46 µg/mL1.05 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neuromuscular blocking agents. The following sections describe key in vivo and in vitro experimental protocols.

In Vivo Assessment of Neuromuscular Blockade

Objective: To quantify the degree of neuromuscular blockade induced by this compound in a clinical or preclinical setting.

Methodology: Train-of-Four (TOF) Monitoring

Train-of-Four (TOF) stimulation is the standard method for monitoring neuromuscular blockade.[8] It involves the delivery of four supramaximal electrical stimuli to a peripheral nerve, typically the ulnar nerve, at a frequency of 2 Hz.[8] The resulting muscle contractions (twitches) of the adductor pollicis muscle are observed or measured.[7]

Detailed Protocol:

  • Electrode Placement: Place two stimulating electrodes along the path of the ulnar nerve on the volar aspect of the wrist. The distal electrode should be placed at the flexor crease, and the proximal electrode 2-3 cm more proximally.[9]

  • Determination of Supramaximal Stimulus: Before administration of this compound, determine the supramaximal stimulus by gradually increasing the current (starting from 10-20 mA) until a maximal twitch response is observed. The current is then increased by another 10-20% to ensure supramaximal stimulation.[7]

  • Baseline Measurement: Record the baseline twitch response to TOF stimulation before drug administration.

  • Drug Administration: Administer this compound intravenously.

  • TOF Monitoring: Apply TOF stimuli every 10-15 seconds and observe the number of twitches. The degree of blockade is assessed by the TOF count (number of observed twitches) and the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch).[8]

    • TOF Count: A decrease in the number of twitches indicates the onset and depth of the block. A TOF count of 0 indicates a profound block.[8]

    • TOF Ratio: A fade in the twitch response, where subsequent twitches are weaker than the first, is characteristic of nondepolarizing blockers. The TOF ratio quantifies this fade. A TOF ratio of <0.9 is indicative of residual neuromuscular blockade.

TOF_Workflow start Start electrode_placement Place electrodes over ulnar nerve start->electrode_placement supramaximal_stim Determine supramaximal stimulus electrode_placement->supramaximal_stim baseline_tof Record baseline TOF response supramaximal_stim->baseline_tof administer_drug Administer this compound baseline_tof->administer_drug monitor_tof Monitor TOF count and ratio periodically administer_drug->monitor_tof assess_block Assess degree of neuromuscular blockade monitor_tof->assess_block assess_block->monitor_tof Continue monitoring end End assess_block->end Procedure complete

Caption: Experimental workflow for in vivo neuromuscular monitoring using TOF.
In Vitro Assessment of Nicotinic Acetylcholine Receptor Antagonism

Objective: To determine the potency (IC50) of this compound in inhibiting nicotinic acetylcholine receptors.

Methodology: Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in response to agonists and antagonists.

Detailed Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect them with the cDNAs encoding the subunits of the desired nicotinic acetylcholine receptor subtype (e.g., adult muscle type: α1, β1, δ, ε).[1]

  • Electrophysiological Recording:

    • Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Apply a submaximal concentration of acetylcholine (e.g., EC20) to elicit a stable baseline current.

    • Co-apply varying concentrations of this compound with the acetylcholine.

  • Data Acquisition and Analysis:

    • Record the peak inward current in response to acetylcholine in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Patch_Clamp_Workflow start Start cell_prep Culture and transfect cells with nAChR subunits start->cell_prep patch_clamp Establish whole-cell patch-clamp configuration cell_prep->patch_clamp baseline_current Apply ACh (EC20) to elicit baseline current patch_clamp->baseline_current apply_this compound Co-apply varying concentrations of this compound with ACh baseline_current->apply_this compound record_current Record peak inward current apply_this compound->record_current analyze_data Calculate % inhibition and determine IC50 record_current->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro patch-clamp analysis of nAChR antagonism.

Conclusion

This compound is a well-characterized competitive nondepolarizing neuromuscular blocking agent. Its pharmacological profile, defined by its mechanism of action at the nicotinic acetylcholine receptor, potency, and pharmacokinetic properties, has been established through extensive research. The experimental protocols outlined in this guide provide a framework for the continued investigation of neuromuscular blocking agents, ensuring robust and reproducible data for drug development and scientific understanding. While no longer in widespread clinical use in some regions, the study of this compound continues to provide valuable insights into the principles of neuromuscular pharmacology.

References

The Dimethyl Derivative: A Technical Deep Dive into the Relationship Between Metubine and d-Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metubine, also known as dimethyl tubocurarine (B1210278) or metocurine (B613844), is a semi-synthetic neuromuscular blocking agent derived from the naturally occurring alkaloid, d-tubocurarine. As a methylated derivative, this compound exhibits a distinct pharmacological profile compared to its parent compound. This technical guide provides an in-depth analysis of the chemical, pharmacological, and clinical relationship between this compound and d-tubocurarine, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Chemical Relationship and Structure

This compound is the O,O,N-trimethyl derivative of d-tubocurarine. The methylation of the two phenolic hydroxyl groups and the tertiary amine of the d-tubocurarine molecule results in a bis-quaternary ammonium (B1175870) compound. This structural modification is directly responsible for the altered pharmacological properties of this compound, including its increased potency and modified side-effect profile.

Quantitative Pharmacological Comparison

The following tables summarize the key quantitative differences in the pharmacological actions of this compound and d-tubocurarine.

Table 1: Neuromuscular Blocking Potency

CompoundAnimal ModelED50 (mg/kg)ED90 (µg/kg)Relative Potency (vs. d-tubocurarine)
d-Tubocurarine Cat0.105130 ± 191
This compound Cat-63 ± 19~2-3 times more potent[1]
d-Tubocurarine Dog-130 ± 191
This compound Dog-63 ± 19~2 times more potent[2]

Table 2: Autonomic and Histamine-Releasing Effects

EffectCompoundAnimal ModelRelative Potency/Effect (vs. d-tubocurarine)
Sympathetic Blockade This compoundCat3 times weaker
Vagal Blockade This compoundCatWeaker
Histamine (B1213489) Release This compoundCatLess than half[3]
Histamine Release (Intradermal) This compoundHumanCauses significant redness and induration, similar to d-tubocurarine[4]

Table 3: Comparative Hemodynamic Effects in Dogs

Dose (relative to ED95)CompoundChange in Mean Arterial PressureChange in Heart Rate
1 x ED95 d-Tubocurarine (0.35 mg/kg)-Increase (212% of control)[5]
2 x ED95 d-Tubocurarine (0.7 mg/kg)Significant Decrease (48% of control)[5]Increase (197% of control)[5]
4 x ED95 d-Tubocurarine (1.4 mg/kg)-Increase (212% of control)[5]
2 x ED95 This compound (0.2 mg/kg)No significant change[5]Increase[2]
4 x ED95 This compound (0.4 mg/kg)No significant change[5]-
8 x ED95 This compound (0.8 mg/kg)Significant Decrease[5]-

Signaling Pathway and Mechanism of Action

Both this compound and d-tubocurarine are non-depolarizing neuromuscular blocking agents. They act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine from binding and thus inhibit the depolarization of the motor endplate, leading to muscle paralysis.

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel 1. Arrival ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle 2. Ca2+ Influx Synaptic Cleft ACh Vesicle->Synaptic Cleft 3. Exocytosis ACh_in_cleft ACh nAChR Nicotinic ACh Receptor ACh_in_cleft->nAChR 4. ACh Binding Drug This compound or d-Tubocurarine Drug->nAChR Competitive Antagonism Na+ Channel Na+ Channel nAChR->Na+ Channel 5. Channel Opening Depolarization Depolarization Na+ Channel->Depolarization 6. Na+ Influx Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 7. Action Potential Propagation

Mechanism of action of non-depolarizing neuromuscular blockers.

Experimental Protocols

Determination of Neuromuscular Blocking Potency (In Vivo)

This protocol outlines the methodology for determining the ED90 (the dose required to produce 90% depression of twitch tension) of neuromuscular blocking agents in an animal model.

Neuromuscular Blockade Protocol cluster_setup Experimental Setup cluster_procedure Procedure Animal Model Canine or Feline Model Anesthesia Anesthetize (e.g., halothane) Animal Model->Anesthesia Instrumentation - Intubate and ventilate - Arterial and venous catheters - Nerve stimulation electrodes - Force transducer on muscle Anesthesia->Instrumentation Nerve Stimulation Stimulate peripheral nerve (e.g., ulnar) with Train-of-Four (TOF) pattern Instrumentation->Nerve Stimulation Baseline Record baseline muscle twitch tension Nerve Stimulation->Baseline Drug Administration Administer incremental doses of This compound or d-tubocurarine intravenously Baseline->Drug Administration Measurement Continuously record twitch tension Drug Administration->Measurement Endpoint Determine the dose that causes 90% depression of twitch tension (ED90) Measurement->Endpoint

In vivo protocol for neuromuscular blockade assessment.
Assessment of Histamine Release (In Vitro)

This protocol describes a common method for quantifying histamine release from mast cells in response to neuromuscular blocking agents.

Histamine Release Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Source Isolate mast cells from peritoneal cavity of rats or mice Cell Suspension Prepare a suspension of mast cells in a suitable buffer Cell Source->Cell Suspension Incubation Incubate cell suspension with varying concentrations of this compound or d-tubocurarine Cell Suspension->Incubation Centrifugation Centrifuge to pellet the cells Incubation->Centrifugation Positive Control Use a known histamine releaser (e.g., compound 48/80) Positive Control->Incubation Negative Control Incubate with buffer alone Negative Control->Incubation Supernatant Collection Collect the supernatant Centrifugation->Supernatant Collection Histamine Assay Measure histamine concentration in the supernatant using ELISA or fluorometric assay Supernatant Collection->Histamine Assay Calculation Express histamine release as a percentage of total cellular histamine Histamine Assay->Calculation

In vitro protocol for histamine release assay.
Evaluation of Hemodynamic Effects (In Vivo)

This protocol details the procedure for monitoring the cardiovascular effects of neuromuscular blocking agents in an animal model.

Hemodynamic Monitoring Protocol cluster_setup_hemo Experimental Setup cluster_procedure_hemo Procedure Animal Model_hemo Canine Model Anesthesia_hemo Anesthetize (e.g., chloralose (B1664795) and morphine) Animal Model_hemo->Anesthesia_hemo Instrumentation_hemo - Intubate and ventilate - Arterial catheter for blood pressure - Venous catheter for drug administration - ECG for heart rate Anesthesia_hemo->Instrumentation_hemo Baseline_hemo Record baseline hemodynamic parameters (Mean Arterial Pressure, Heart Rate) Instrumentation_hemo->Baseline_hemo Drug Administration_hemo Administer a single bolus dose of This compound or d-tubocurarine intravenously Baseline_hemo->Drug Administration_hemo Monitoring_hemo Continuously monitor and record hemodynamic parameters at set time intervals Drug Administration_hemo->Monitoring_hemo Dose-Response Repeat with increasing doses to establish a dose-response relationship Monitoring_hemo->Dose-Response

In vivo protocol for hemodynamic monitoring.

Discussion and Conclusion

The methylation of d-tubocurarine to form this compound results in a neuromuscular blocking agent with significantly increased potency and a more favorable safety profile with respect to autonomic side effects and histamine release. Quantitative studies consistently demonstrate that this compound is approximately two to three times more potent than its parent compound in producing neuromuscular blockade.[1] This increased potency is accompanied by a marked reduction in its capacity to induce hypotension and tachycardia at clinically relevant doses.

The reduced hemodynamic effects of this compound are attributed to its diminished propensity for ganglionic blockade and histamine release compared to d-tubocurarine.[3][5] While both drugs can cause histamine release, particularly at higher doses, the effect is less pronounced with this compound.

The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of neuromuscular blocking agents. The in vivo assessment of neuromuscular blockade using twitch tension monitoring, the in vitro quantification of histamine release from mast cells, and the in vivo monitoring of hemodynamic parameters are crucial for characterizing the pharmacological profile of these drugs.

References

An In-depth Technical Guide to the Binding Affinity of Metubine (Metocurine) to Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Metubine (metocurine) to nicotinic acetylcholine (B1216132) receptors (nAChRs). Metocurine (B613844), a non-depolarizing neuromuscular blocking agent, primarily acts as a competitive antagonist at nAChRs, particularly at the neuromuscular junction. This document delves into the quantitative binding data, detailed experimental protocols for its determination, and the underlying signaling pathways.

Quantitative Binding Affinity of Metocurine

Metocurine exhibits a strong binding affinity for muscle-type nicotinic acetylcholine receptors. The following table summarizes the available quantitative data for the binding of metocurine to various nAChR subtypes. It is important to note that the majority of published research focuses on its interaction with muscle-type receptors, with limited data available for neuronal subtypes.

Receptor SubtypeSpeciesPreparationMethodParameterValueReference
Adult Muscle-typeMouseTransfected BOSC23 cellsPatch-clamp electrophysiologyIC₅₀57 nM[1]
TorpedoTorpedo californicaPurified receptorRadioligand binding assay ([³H]ACh competition)Affinity Ratio (High affinity site/Low affinity site)30[2]

Note: The affinity ratio for the Torpedo nAChR indicates that metocurine, a trimethylated derivative of d-tubocurarine, has a reduced site selectivity compared to d-tubocurarine (which has a ratio of 400)[2]. This is due to a decreased affinity for the high-affinity binding site[2].

Mechanism of Action and Signaling Pathways

Metocurine functions as a competitive antagonist at nicotinic acetylcholine receptors. It binds to the same site as the endogenous agonist, acetylcholine (ACh), on the receptor, thereby preventing ACh from binding and activating the receptor's ion channel. This inhibition is surmountable, meaning that increasing the concentration of the agonist can overcome the blocking effect of metocurine. At the neuromuscular junction, this blockade of nAChRs prevents depolarization of the motor endplate, leading to muscle relaxation and paralysis.

The binding of metocurine to the nAChR directly obstructs the initial step of cholinergic signaling at the postsynaptic membrane. The subsequent intracellular signaling cascades that would normally be initiated by cation influx through the nAChR channel are therefore prevented.

Competitive_Antagonism_of_nAChR cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action_Potential Action Potential Arrives ACh_Vesicles ACh Vesicles Action_Potential->ACh_Vesicles Depolarization ACh_Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR nAChR ACh->nAChR Binding Prevented This compound This compound This compound->nAChR Competitive Binding Ion_Channel_Closed Ion Channel Closed nAChR->Ion_Channel_Closed Blocked No_Depolarization No Depolarization Ion_Channel_Closed->No_Depolarization Muscle_Relaxation Muscle Relaxation No_Depolarization->Muscle_Relaxation

Competitive antagonism of the nAChR by this compound.

Experimental Protocols

The binding affinity of metocurine to nAChRs is primarily determined using two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This method is used to determine the inhibition constant (Kᵢ) of an unlabeled ligand (metocurine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of metocurine for a specific nAChR subtype.

Materials:

  • Receptor Source: Membranes prepared from tissues or cell lines expressing the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type receptors, or transfected cell lines like HEK293 for specific neuronal subtypes).

  • Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine or [¹²⁵I]α-bungarotoxin.

  • Test Compound: Metocurine iodide.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to saturate the receptors (e.g., nicotine (B1678760) or unlabeled epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh Assay Buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competition binding (membranes + radioligand + varying concentrations of metocurine).

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the metocurine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding (varying this compound conc.) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter and wash to separate bound and free radioligand incubate->filter quantify Quantify radioactivity with scintillation counter filter->quantify analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology

This technique directly measures the ion flow through nAChR channels in response to agonists and antagonists, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

Objective: To determine the IC₅₀ of metocurine for a specific nAChR subtype.

Materials:

  • Cells: Cells expressing the nAChR subtype of interest cultured on coverslips.

  • Patch Pipettes: Glass micropipettes with a resistance of 2-5 MΩ.

  • Internal Solution (in pipette): e.g., (in mM): 140 CsCl, 11 EGTA, 1 CaCl₂, 10 HEPES, pH 7.2 with CsOH.

  • External Solution (bath): e.g., (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Agonist: Acetylcholine or another suitable nAChR agonist.

  • Antagonist: Metocurine iodide.

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for rapid drug application.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Patch Formation: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane. Then, rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply the agonist at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

    • After the current returns to baseline, co-apply the agonist with varying concentrations of metocurine.

    • Record the peak inward current for each concentration of metocurine.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each metocurine concentration.

    • Normalize the current responses to the control response (agonist alone).

    • Plot the percentage of inhibition as a function of the logarithm of the metocurine concentration.

    • Fit the data with a logistic function to determine the IC₅₀ value.

Patch_Clamp_Workflow start Start prepare_cells Prepare cells expressing nAChRs start->prepare_cells form_patch Establish whole-cell patch-clamp configuration prepare_cells->form_patch apply_agonist Apply agonist (e.g., ACh) to elicit baseline current form_patch->apply_agonist apply_antagonist Co-apply agonist and varying concentrations of this compound apply_agonist->apply_antagonist record_current Record peak inward current for each concentration apply_antagonist->record_current analyze_data Analyze data: - Normalize currents - Plot inhibition vs. concentration - Determine IC50 record_current->analyze_data end End analyze_data->end

Workflow for patch-clamp electrophysiology.

Conclusion

Metocurine is a well-characterized competitive antagonist of nicotinic acetylcholine receptors, with a particularly high affinity for the muscle-type receptor. The quantitative data available, primarily from studies on muscle and Torpedo nAChRs, confirms its potent inhibitory activity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the binding characteristics of metocurine and other nAChR ligands. Future research focusing on the binding affinity of metocurine to a wider range of neuronal nAChR subtypes would provide a more complete understanding of its pharmacological profile and potential off-target effects.

References

An In-depth Technical Guide to the Solubility and Stability of Metocurine Iodide in Research Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of metocurine (B613844) iodide in common research buffers. Due to the discontinuation of metocurine iodide from the US market, recent quantitative data in specific research buffers is limited.[1][2][3] This document consolidates available information and provides detailed experimental protocols based on established methodologies for drug characterization to guide researchers in their work with this compound.

Core Concepts: Solubility and Stability in Drug Research

The aqueous solubility and stability of a drug candidate are critical physicochemical properties that influence its bioavailability, formulation, and ultimately its therapeutic efficacy.[4] For a compound like metocurine iodide, a neuromuscular blocking agent, understanding its behavior in solution is paramount for both in vitro and in vivo studies.

Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pH, forming a saturated solution. Poor aqueous solubility can hinder absorption and lead to formulation challenges.

Stability refers to the ability of a substance to resist chemical change or degradation over time. Factors such as pH, temperature, light, and the presence of other chemical agents can affect the stability of a drug in solution. Stability studies are crucial for determining a drug's shelf-life and identifying potential degradation products.

Metocurine Iodide: Physicochemical Properties

Metocurine iodide is a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent.[1][3] It functions by competitively binding to cholinergic receptor sites on the motor end-plate, antagonizing the action of acetylcholine.[1][5]

PropertyValueReference
CAS Registry Number 7601-55-0[4]
Molecular Formula C40H48I2N2O6[1][4][6]
Molecular Weight 906.63 g/mol [4][6]
Appearance Crystals[4]
UV Maximum 280 nm[4]

Solubility of Metocurine Iodide

Available data on the solubility of metocurine iodide is largely qualitative or semi-quantitative. Specific solubility data in common research buffers like PBS, Tris, or HEPES at various pH values is not readily found in recent literature.

General Solubility Profile

The following table summarizes the known solubility characteristics of metocurine iodide.

SolventSolubilityApproximate Concentration
WaterSlightly soluble~3 mg/mL (300 mg/100 ml)
Dilute HClSolubleData not specified
Dilute NaOHSolubleData not specified
AlcoholVery slightly solubleData not specified
BenzenePractically insolubleData not specified
ChloroformPractically insolubleData not specified
EtherPractically insolubleData not specified
MethanolAppreciably solubleData not specified

Source:[4]

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

For researchers needing to determine the precise solubility of metocurine iodide in their specific research buffer, the shake-flask method is the gold standard.

Objective: To determine the equilibrium solubility of metocurine iodide in a specific buffer system.

Materials:

  • Metocurine iodide powder

  • Research buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

  • Shaking incubator or water bath with temperature control

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated spectrophotometric method for concentration analysis

  • Calibrated pH meter

Procedure:

  • Preparation: Prepare the desired research buffer and adjust the pH to the target value.

  • Addition of Excess Solute: Add an excess amount of metocurine iodide powder to a known volume of the buffer in a sealed container (e.g., glass vial). The presence of undissolved solid is necessary to ensure a saturated solution is reached.

  • Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a 0.22 µm filter. This step is critical to avoid aspirating solid particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with the research buffer to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of metocurine iodide in the diluted sample using a validated analytical method, such as HPLC-UV at 280 nm.

  • Calculation: Calculate the solubility of metocurine iodide in the buffer, taking into account the dilution factor.

Workflow for Solubility Determination

G A Prepare Research Buffer B Add Excess Metocurine Iodide A->B C Equilibrate (24-48h with shaking) B->C D Separate Solid and Liquid Phases C->D E Dilute Supernatant D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G G cluster_stress Stress Conditions Acid Acidic Analysis Analyze via Stability-Indicating HPLC Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Metocurine Iodide in Buffer Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Data Evaluate Degradation Profile Analysis->Data G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Motor End-Plate) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates ACh->nAChR Binds Metocurine Metocurine Iodide Metocurine->nAChR Blocks

References

Foundational Research on Dimethyltubocurarine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltubocurarine (B1263204), a derivative of the naturally occurring alkaloid tubocurarine (B1210278), represents a class of neuromuscular blocking agents with significant historical and pharmacological importance. This technical guide provides an in-depth overview of the foundational research on dimethyltubocurarine, with a primary focus on the most extensively studied derivative, Metocurine (B613844) Iodide. Due to a scarcity of comprehensive comparative studies on a wide range of dimethyltubocurarine isomers, this document will concentrate on the well-established pharmacology of d-tubocurarine and its dimethylated analog, Metocurine. It will detail their mechanism of action, structure-activity relationships, and the experimental protocols utilized for their evaluation. This guide aims to serve as a core resource for researchers and professionals in drug development by presenting key quantitative data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid, is the primary active component of curare, a poison historically used on arrow tips by indigenous South American people.[1] Its introduction into clinical practice revolutionized anesthesiology by enabling controlled muscle relaxation during surgical procedures.[1] The quest for agents with improved potency and a more favorable side-effect profile led to the development of semisynthetic derivatives, including dimethylated forms.

Metocurine iodide, a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent, is a key example of a dimethylated tubocurarine derivative.[2][3] It has been used as an adjunct to anesthesia to induce skeletal muscle relaxation.[2][4] Understanding the structure-activity relationships of tubocurarine and its analogs is crucial for the rational design of novel neuromuscular blocking drugs.

Mechanism of Action

The primary mechanism of action for dimethyltubocurarine isomers, like d-tubocurarine, is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[5] Acetylcholine released from the motor neuron normally binds to these receptors on the motor end-plate, leading to depolarization and muscle contraction.[5] Dimethyltubocurarine and its congeners bind to the same receptor sites as acetylcholine but do not activate the receptor.[4] By occupying these sites, they prevent acetylcholine from binding, thereby inhibiting neuromuscular transmission and causing muscle relaxation.[4] This antagonism is reversible and can be overcome by increasing the concentration of acetylcholine at the synapse, a principle utilized in the reversal of neuromuscular blockade by acetylcholinesterase inhibitors.[4]

Quantitative Pharmacological Data

While comprehensive comparative data across a wide range of dimethyltubocurarine isomers is limited, studies on d-tubocurarine and Metocurine provide valuable insights into their relative potencies and pharmacokinetic profiles.

CompoundAnimal Model/AssayPotency (ED95/IC50)Onset of ActionDuration of ActionReference
d-TubocurarineCat (in vivo)ED50: 105 µg/kg (gastrocnemius), 150 µg/kg (soleus)Intermediate60-120 minutes[1][6]
Metocurine (iodide)HumanApprox. 2-3 times more potent than d-tubocurarineModerateLong[2][7]

Note: ED95 refers to the dose required to produce 95% depression of muscle twitch response. IC50 is the concentration required to inhibit 50% of a biological response. The potency of neuromuscular blockers can be influenced by the specific muscle being studied.[6]

Experimental Protocols

The evaluation of dimethyltubocurarine isomers and other neuromuscular blocking agents involves a combination of in vivo and in vitro experimental protocols.

In Vivo Assessment of Neuromuscular Blockade

A common in vivo method involves the measurement of muscle contraction in an anesthetized animal model, such as a cat or cynomolgus macaque.[6][8]

Protocol: Cat Tibialis Anterior Muscle Preparation

  • Anesthesia: Anesthesia is induced and maintained in a cat.

  • Nerve Stimulation: The sciatic nerve is isolated and stimulated with supramaximal square-wave pulses.

  • Muscle Contraction Measurement: The tendon of the tibialis anterior muscle is attached to a force transducer to record isometric twitch contractions.

  • Drug Administration: The test compound (e.g., a dimethyltubocurarine isomer) is administered intravenously.

  • Data Acquisition: The degree of neuromuscular blockade is quantified by the reduction in twitch height. The dose-response relationship is determined by administering cumulative doses.

  • Parameters Measured: Key parameters include the effective dose (ED50 or ED95), the time to onset of blockade, and the duration of action.[9]

In Vitro Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound for the nicotinic acetylcholine receptor.

Protocol: [³H]-Epibatidine Binding to nAChRs

  • Membrane Preparation: Membranes expressing nicotinic acetylcholine receptors are prepared from a suitable source, such as HEK cells stably expressing the receptor subtype of interest.[10]

  • Assay Setup: The assay is performed in microtiter plates. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Epibatidine), and varying concentrations of the unlabeled competitor drug (the dimethyltubocurarine isomer).[10]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioactivity.[10]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[10]

Synthesis of Dimethyltubocurarine Derivatives

The synthesis of dimethyltubocurarine derivatives typically involves the methylation of the parent tubocurarine molecule.

Protocol: Synthesis of O,O'-Dimethyl-d-tubocurine

A successful conversion of (+)-tubocurine to (+)-O,O-dimethyltubocurine has been achieved by treatment with excess diazomethane.[11] Further methylation can lead to the corresponding tubocurarine derivatives.[11] The total synthesis of (±)-tubocurine, a precursor for various isomers, has also been reported, starting from vanillin (B372448) and involving multiple steps, including Ullmann-type C-O couplings.[12][13]

Signaling Pathways and Experimental Workflows

Neuromuscular Transmission Signaling Pathway

The following diagram illustrates the key steps in neuromuscular transmission and the site of action of dimethyltubocurarine.

Neuromuscular_Transmission cluster_Nerve_Terminal Motor Neuron Terminal cluster_Muscle_End_Plate Muscle Fiber End Plate Nerve_Impulse Nerve Impulse Arrives Ca_Influx Voltage-gated Ca²⁺ channels open; Ca²⁺ influx Nerve_Impulse->Ca_Influx ACh_Release Acetylcholine (ACh) vesicles fuse with membrane and release ACh Ca_Influx->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh binds Synaptic_Cleft Synaptic Cleft Na_Influx Na⁺ influx nAChR->Na_Influx Depolarization End Plate Potential (Depolarization) Na_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction DMT Dimethyltubocurarine DMT->nAChR Blocks ACh binding

Neuromuscular transmission and the inhibitory action of Dimethyltubocurarine.
Experimental Workflow for In Vivo Neuromuscular Blockade Assessment

This diagram outlines the typical workflow for evaluating the potency of a dimethyltubocurarine isomer in an animal model.

In_Vivo_Workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Nerve_Stim_Setup Sciatic Nerve Stimulation Setup Animal_Prep->Nerve_Stim_Setup Muscle_Tension_Setup Tibialis Anterior Muscle Tension Measurement Setup Animal_Prep->Muscle_Tension_Setup Baseline Record Baseline Twitch Tension Nerve_Stim_Setup->Baseline Muscle_Tension_Setup->Baseline Drug_Admin Administer Dimethyltubocurarine Isomer (i.v.) Baseline->Drug_Admin Data_Acquisition Record Twitch Tension Depression Drug_Admin->Data_Acquisition Dose_Response Generate Dose-Response Curve Data_Acquisition->Dose_Response Analysis Calculate ED₅₀ / ED₉₅, Onset, and Duration Dose_Response->Analysis

Workflow for in vivo evaluation of neuromuscular blocking agents.

Conclusion

References

understanding the pharmacokinetics of Metubine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics of Metocurine (B613844) and its Progenitor, Tubocurarine (B1210278), in Animal Models

Introduction

Metocurine, formerly known as dimethyl-tubocurarine, is a semisynthetic derivative of tubocurarine, a potent non-depolarizing neuromuscular blocking agent.[1] Both compounds have been instrumental in pharmacology, with tubocurarine being the prototypical agent in this class.[2] They function as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor end-plate, preventing depolarization and thereby inducing skeletal muscle relaxation.[3][4] Due to their historical significance and use in preclinical studies, a substantial body of literature exists on their pharmacokinetics in various animal models. This guide synthesizes this data, providing a technical overview for researchers and drug development professionals.

Pharmacokinetic Profiles in Animal Models

The pharmacokinetics of tubocurarine and metocurine have been characterized in several animal species. The disposition of these agents is generally described by a two-compartment open model.[5] Allometric scaling studies have shown that the pharmacokinetics of metocurine are size-dependent and can be related to the physiological time of the species.[6]

Absorption and Distribution

Following intravenous administration, both drugs are distributed throughout the body. Plasma protein binding for d-tubocurarine in rats is approximately 30.5% and is independent of plasma concentration.[7] The volume of distribution varies across species.

Metabolism

Metabolism is not a primary route of elimination for either compound. Tubocurarine is believed to undergo minimal N-demethylation in the liver, accounting for about 1% of a dose.[1] Studies in humans have found no metabolites of metocurine in urine or bile, suggesting it is largely excreted unchanged.[8]

Excretion

The primary route of elimination for metocurine is renal excretion.[9] Tubocurarine is eliminated through both renal and biliary pathways.[8] This dual pathway makes its elimination less dependent on renal function compared to metocurine.

Data Presentation: Quantitative Pharmacokinetics

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for d-tubocurarine and metocurine across various animal models.

Table 1: Pharmacokinetic Parameters of d-Tubocurarine in Animal Models

SpeciesParameterValueReference
Dog (Greyhound) Elimination Half-Life (t½β)77.4 minutes (mean)[5]
Distribution Half-Life (t½α)2.8 minutes (mean)[5]
Rat Plasma Protein Binding30.5% (± 3.8%)[7]

Table 2: Pharmacodynamic and Dosing Information for Metocurine (Dimethyl Tubocurarine) and d-Tubocurarine in Animal Models

SpeciesCompoundParameterValueReference
Dog d-TubocurarineED90¹130 µg/kg (± 19)[10]
MetocurineED90¹63 µg/kg (± 19)[10]
d-TubocurarineDuration of Action²100 minutes (± 19)[10]
MetocurineDuration of Action²109 minutes (± 21)[10]
Cat Dimethyl TubocurarineFull Paralysis Dose0.0625 mg/kg[11]
Monkey (Rhesus) Dimethyl TubocurarineFull Paralysis Dose0.125 mg/kg[11]
Rabbit (Newborn) d-TubocurarineAdministered Dose³0.80 mg/kg[12]

¹ED90: Effective dose required to produce 90% depression of twitch tension. ²Duration of Action: Time from administration until recovery of 50% of the original twitch tension. ³Dose administered to study renal effects, not a paralysis threshold.

Experimental Protocols

The study of neuromuscular blocking agents involves specific in vivo and analytical methodologies to determine their pharmacokinetic and pharmacodynamic properties.

In Vivo Animal Models and Drug Administration
  • Species: Common animal models include dogs, cats, rats, rabbits, and monkeys.[5][6][11][12]

  • Anesthesia: Animals are typically anesthetized during experiments. A combination of thiamylal, nitrous oxide, and fentanyl has been used in dogs, while halothane (B1672932) has also been employed.[10][13]

  • Administration: For pharmacokinetic studies, the drug is administered intravenously (IV), often as a bolus dose or a brief infusion, to ensure 100% bioavailability.[7][13] In some protocols, drugs are infused into the marginal ear vein.[14]

Pharmacodynamic Assessment
  • Nerve Stimulation and Muscle Response: The primary pharmacodynamic effect is measured by monitoring muscle contraction in response to nerve stimulation. The tibialis anterior muscle in rats or the gastrocnemius muscle in dogs can be used.[7][15] Supramaximal stimulation of a nerve (e.g., the ulnar nerve) is applied, and the evoked electromyographic (EMG) response or twitch tension of the corresponding muscle is recorded.[16][17]

  • Head-Drop Bioassay: A classic bioassay for d-tubocurarine is the rabbit head-drop method. The drug is infused until the rabbit's neck muscles relax completely, and it can no longer hold its head erect. The total dose required to produce this endpoint is used to determine potency.[14]

Sample Collection and Analysis
  • Sample Collection: Blood samples are collected at various time points after drug administration to determine the plasma concentration-time profile. Urine and bile may also be collected to investigate routes of excretion.[7][8][18]

  • Analytical Methods: Drug concentrations in plasma and other biological fluids are measured using sensitive analytical techniques.

    • Radioimmunoassay (RIA): A specific and sensitive method used for measuring plasma concentrations of metocurine.[15][17]

    • Chromatography: Methods such as ion-pair thin-layer chromatography have been used to analyze urine and bile for the presence of metabolites.[8]

Mandatory Visualizations

Mechanism of Action at the Neuromuscular Junction

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane (Motor End-Plate) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle triggers release nAChR Nicotinic ACh Receptor (nAChR) Depolarization Depolarization & Muscle Contraction nAChR->Depolarization activates Blockade Blockade: No Contraction nAChR->Blockade Muscle_cell Muscle Cell ACh->nAChR binds to Metubine Metocurine/ Tubocurarine This compound->nAChR competitively blocks Depolarization->Muscle_cell

Mechanism of competitive antagonism at the neuromuscular junction.
General Workflow for an Animal Pharmacokinetic Study

G A Animal Model Selection (e.g., Rat, Dog) B Anesthesia & Surgical Preparation A->B C IV Drug Administration (Bolus or Infusion) B->C D Serial Blood Sampling (e.g., via cannula) C->D over time E Urine / Feces Collection C->E over time F Sample Processing (Centrifugation for Plasma) D->F E->F G Bioanalytical Method (e.g., Radioimmunoassay) F->G Quantification H Data Analysis: Pharmacokinetic Modeling G->H I Determination of Parameters (t½, Clearance, Vd) H->I

A typical experimental workflow for pharmacokinetic analysis.
Distribution and Elimination Pathways

G cluster_tissue Peripheral Compartments cluster_elimination Elimination Pathways IV_Admin IV Administration Central Central Compartment Plasma IV_Admin->Central Tissue Tissues (e.g., Muscle) Central->Tissue Distribution Protein Plasma Protein Binding (~30%) Central->Protein Reversible Binding Kidney Kidney (Primary for Metocurine) Central->Kidney Renal Clearance Liver Liver (Minor Metabolism) Central->Liver Urine Excretion in Urine Kidney->Urine Bile Biliary Excretion (d-Tubocurarine) Liver->Bile Feces Excretion in Feces Bile->Feces

Primary distribution and elimination routes for Metocurine/Tubocurarine.

References

An In-depth Technical Guide to the Core Principles of Neuromuscular Blockade by Metubine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metubine, with the active ingredient metocurine (B613844) iodide, is a benzylisoquinolinium derivative that functions as a competitive nondepolarizing neuromuscular blocking agent.[1][2][3] Historically used as an adjunct to anesthesia to induce skeletal muscle relaxation, its study provides fundamental insights into the mechanism of neuromuscular transmission and competitive antagonism at the nicotinic acetylcholine (B1216132) receptor (nAChR).[3] This technical guide delineates the core principles of neuromuscular blockade by this compound, presenting quantitative pharmacological data, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows. Although this compound is no longer available on the US market, its well-characterized profile serves as a valuable reference in neuromuscular pharmacology research.[3]

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[3][4] By binding to these receptors without activating them, this compound prevents the binding of ACh, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction.[5] This action is characteristic of nondepolarizing neuromuscular blocking agents. The neuromuscular block induced by this compound can be reversed by increasing the concentration of ACh at the neuromuscular junction, which can be achieved through the administration of acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.[3][4]

Signaling Pathway of Neuromuscular Transmission and its Interruption by this compound

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of intervention by this compound.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor End-Plate) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel 1. Arrival Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion 2. Opening Vesicles Synaptic Vesicles (containing ACh) Ca_ion->Vesicles 3. Triggers ACh_release ACh Release Vesicles->ACh_release 4. Fusion ACh Acetylcholine (ACh) ACh_release->ACh 5. Enters cleft nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 6. Binds to nAChR This compound This compound This compound->nAChR Competitively Blocks Ion_channel Ion Channel Opening nAChR->Ion_channel 7. Conformational Change Na_ion Na⁺ Influx Ion_channel->Na_ion 8. Allows EPP End-Plate Potential (EPP) Na_ion->EPP 9. Generates Muscle_AP Muscle Action Potential EPP->Muscle_AP 10. Triggers Contraction Muscle Contraction Muscle_AP->Contraction 11. Leads to

Neuromuscular junction signaling and this compound's point of action.

Quantitative Pharmacological Data

The potency and duration of action of this compound are dose-dependent.[3] The following tables summarize key quantitative parameters derived from various studies.

ParameterSpeciesValueAnesthetic ConditionsReference
ED95 Children0.34 mg/kgThiopentone, N2O/O2, narcotic[6]
ED95 (calculated for combination) Human AdultsPart of a pancuronium-metocurine combinationN2O-narcotic-thiopental[4]
IC50 (Effect-site concentration for 50% paralysis) Dog~250 ng/mLThiamylal-N2O-fentanyl[7]
IC50 (with disuse atrophy) Dog~750 ng/mLThiamylal-N2O-fentanyl[7]
IC50 (from competitive binding shift) Mouse (nAChR)170 nM (used to shift (+)-tubocurarine IC50)In vitro[8][9]
Serum concentration for 90% ECEMG inhibition Human (normal renal function)0.46 µg/mLNot specified[10]
Serum concentration for 90% ECEMG inhibition Human (anephric)1.05 µg/mLNot specified[10]

Table 1: Potency and Effective Concentrations of this compound

ParameterSpeciesDoseOnset of ActionDuration of Action (25% recovery)Reference
Onset and Duration HumanDose-dependentDecreases with increasing doseIncreases with increasing dose[3]
25% Recovery Time ChildrenNot specifiedNot specified27.3 ± 1.9 min[6]
25% Recovery Time (Pancuronium-Metocurine combination) Human AdultsED95 and 2xED95Comparable to pancuronium (B99182) aloneSignificantly shorter than pancuronium alone[4]
Elimination Half-life Human (normal renal function)0.3 mg/kgNot applicable6.0 hours[10]
Elimination Half-life Human (anephric)0.3 mg/kgNot applicable11.4 hours[10]

Table 2: Onset and Duration of Action of this compound

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade

Objective: To determine the dose-response relationship and time course of action of this compound in an animal model.

Methodology:

  • Animal Model: Anesthetized cats, dogs, or non-human primates are commonly used.[2][11] Anesthesia is maintained with agents that have minimal effects on neuromuscular transmission, such as a combination of an opioid and nitrous oxide.[4]

  • Stimulation and Recording: The sciatic or ulnar nerve is stimulated supramaximally with single twitch stimuli (e.g., 0.1-0.2 Hz). The evoked muscle contraction (twitch) of the tibialis anterior or adductor pollicis muscle, respectively, is measured using a force-displacement transducer.[12]

  • Drug Administration: this compound is administered intravenously as a single bolus or in cumulative doses.

  • Data Acquisition: The twitch height is recorded continuously. The percentage of twitch depression is calculated relative to the baseline before drug administration.

  • Data Analysis: Dose-response curves are constructed by plotting the percentage of twitch depression against the dose of this compound. From these curves, the ED50 (dose causing 50% twitch depression) and ED95 (dose causing 95% twitch depression) can be determined. The onset time is the time from injection to maximum twitch depression, and the duration of action is the time from injection until the twitch height recovers to a certain percentage (e.g., 25%) of the baseline.[4]

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Anesthetize Anesthetize Animal Isolate_Nerve Isolate Peripheral Nerve Anesthetize->Isolate_Nerve Attach_Transducer Attach Force Transducer to Muscle Isolate_Nerve->Attach_Transducer Stimulate Supramaximal Nerve Stimulation (0.1-0.2 Hz) Attach_Transducer->Stimulate Record_Baseline Record Baseline Twitch Height Stimulate->Record_Baseline Administer_this compound Administer this compound (IV) Record_Baseline->Administer_this compound Record_Block Record Twitch Depression Administer_this compound->Record_Block Plot_Curve Plot Dose-Response Curve Record_Block->Plot_Curve Calculate_Parameters Calculate ED50, ED95, Onset, and Duration Plot_Curve->Calculate_Parameters

Workflow for in vivo assessment of neuromuscular blockade.
Radioligand Binding Assay for nAChR Affinity

Objective: To determine the binding affinity (Ki) of this compound for the nicotinic acetylcholine receptor.

Methodology:

  • Receptor Source: Cell membranes expressing the nAChR of interest (e.g., from Torpedo electric organ or a cell line transfected with nAChR subunits).

  • Radioligand: A radiolabeled antagonist with high affinity for the nAChR, such as [³H]epibatidine or [¹²⁵I]α-bungarotoxin.

  • Assay Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation and Quantification cluster_3 Data Analysis Prepare_Membranes Prepare nAChR-rich Membranes Incubate Incubate Membranes, Radioligand, and this compound Prepare_Membranes->Incubate Prepare_Ligands Prepare Radioligand and this compound Dilutions Prepare_Ligands->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Filter Rapid Filtration Equilibrate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot_Curve Plot Competition Curve Count->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Workflow for a radioligand binding assay.
Electrophysiological Recording of End-Plate Potentials

Objective: To directly measure the effect of this compound on the postsynaptic response to nerve stimulation.

Methodology:

  • Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or rat diaphragm) is placed in a recording chamber and perfused with a physiological saline solution.

  • Recording: A microelectrode is inserted into a muscle fiber near the end-plate region to record the membrane potential.

  • Stimulation: The motor nerve is stimulated with a brief electrical pulse to evoke an end-plate potential (EPP).

  • Drug Application: this compound is added to the perfusion solution at a known concentration.

  • Data Acquisition: EPPs are recorded before and after the application of this compound.

  • Data Analysis: The amplitude of the EPP is measured. A reduction in the EPP amplitude in the presence of this compound demonstrates its inhibitory effect on neuromuscular transmission.

Conclusion

This compound serves as a classic example of a competitive nondepolarizing neuromuscular blocking agent. Its mechanism of action, centered on the competitive blockade of nicotinic acetylcholine receptors at the motor end-plate, has been extensively characterized through a variety of in vivo and in vitro experimental approaches. The quantitative data on its potency, onset, and duration of action, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development. Understanding the principles of neuromuscular blockade as exemplified by this compound is crucial for the continued development of safer and more effective neuromuscular blocking and reversal agents.

References

Methodological & Application

Application Notes and Protocols for Utilizing Metubine (Mecamylamine) in in vitro Phrenic Nerve-Hemidiaphragm Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metubine, the brand name for mecamylamine (B1216088), is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its primary mechanism of action at the neuromuscular junction is the blockade of the ion channel associated with the nAChR in its open state.[1] This property makes it a valuable tool for researchers studying neuromuscular transmission and the effects of nAChR modulation. The in vitro phrenic nerve-hemidiaphragm preparation is a classic and robust model for investigating the effects of drugs on the neuromuscular junction. This document provides detailed application notes and protocols for the use of this compound in this experimental setup.

Data Presentation

Parameter MeasuredSpeciesThis compound (Mecamylamine) ConcentrationObserved EffectReference
Indirect Muscle TwitchFrog1-10 µMBlockade of muscle twitches[1]
End-Plate Current (EPC) AmplitudeFrog1-10 µMVoltage- and concentration-dependent depression[1]
EPC Decay Time Constant (τEPC)Frog1-10 µMSignificant shortening[1]
nAChR Channel Open TimeFrog1-8 µMShortened lifetime of open channels[1]

Experimental Protocols

Protocol 1: Rat Phrenic Nerve-Hemidiaphragm Preparation

This protocol is adapted from established methods for preparing and maintaining a viable phrenic nerve-hemidiaphragm preparation for pharmacological studies.

Materials:

  • Male Wistar rats (150-200 g)

  • Krebs-Ringer solution (in mM: NaCl 135, KCl 5, CaCl2 2, MgCl2 1, NaHCO3 15, NaH2PO4 1, glucose 11), continuously gassed with 95% O2 / 5% CO2

  • Dissection instruments (scissors, forceps)

  • Organ bath with stimulating and recording electrodes

  • Force-displacement transducer

  • Physiological recording system

  • This compound (Mecamylamine hydrochloride) stock solution

Procedure:

  • Animal Euthanasia and Dissection:

    • Euthanize the rat via a method approved by the institutional animal care and use committee (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a thoracotomy to expose the diaphragm and phrenic nerves.

    • Carefully dissect out one hemidiaphragm with the phrenic nerve attached. It is crucial to keep the nerve intact and of sufficient length for stimulation.

  • Mounting the Preparation:

    • Mount the hemidiaphragm in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Ringer solution.

    • Attach the central tendon to a fixed point and the muscular part of the diaphragm to a force-displacement transducer to record isometric contractions.

    • Place the phrenic nerve on a bipolar platinum electrode for stimulation.

  • Equilibration and Stimulation:

    • Allow the preparation to equilibrate for at least 30-60 minutes, with continuous superfusion of the oxygenated Krebs-Ringer solution.

    • Apply a resting tension of approximately 1-2 grams.

    • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1-0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1-0.2 Hz) to elicit single twitch contractions.

    • Record the baseline twitch tension for a stable period before adding any drug.

  • Application of this compound:

    • Prepare a stock solution of this compound (mecamylamine hydrochloride) in distilled water or saline.

    • Add this compound to the organ bath to achieve the desired final concentration (a typical starting range is 1-10 µM).[1]

    • Record the twitch tension continuously to observe the onset and magnitude of the neuromuscular blockade.

    • To construct a concentration-response curve, add increasing concentrations of this compound cumulatively or in separate preparations.

  • Data Analysis:

    • Measure the amplitude of the twitch contractions before and after the application of this compound.

    • Express the effect of this compound as a percentage inhibition of the baseline twitch tension.

    • If a concentration-response curve is generated, calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the twitch response).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_euth Animal Euthanasia dissection Dissection of Phrenic Nerve-Hemidiaphragm animal_euth->dissection mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration & Baseline Recording mounting->equilibration stimulation Phrenic Nerve Stimulation equilibration->stimulation drug_app This compound Application stimulation->drug_app data_acq Data Acquisition (Twitch Tension) drug_app->data_acq data_analysis Data Analysis (% Inhibition, IC50) data_acq->data_analysis

Caption: Experimental workflow for studying this compound's effects.

Signaling Pathway of Neuromuscular Transmission and this compound Blockade

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Arrives Ca_influx Voltage-gated Ca2+ Channels Open Ca2+ Influx AP->Ca_influx ACh_release Acetylcholine (ACh) Release Ca_influx->ACh_release AChR Nicotinic ACh Receptor (nAChR) ACh_release->AChR ACh binds Na_influx Na+ Influx End-Plate Potential (EPP) AChR->Na_influx Muscle_AP Muscle Action Potential Na_influx->Muscle_AP Contraction Muscle Contraction Muscle_AP->Contraction This compound This compound (Mecamylamine) This compound->AChR Blocks open channel

Caption: this compound's blockade of the neuromuscular junction signaling pathway.

References

Application Notes and Protocols for Dimethyltubocurarine in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltubocurarine (B1263204) (DMT), also known as metocurine, is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its high affinity and specificity for nAChRs make it a valuable tool in electrophysiological studies for isolating and characterizing cholinergic currents, investigating synaptic transmission, and screening for novel nAChR modulators. These application notes provide detailed protocols and quantitative data for the use of dimethyltubocurarine in electrophysiological recordings, with a focus on whole-cell patch-clamp techniques.

Mechanism of Action

Dimethyltubocurarine competitively binds to the acetylcholine binding sites on the alpha subunits of nAChRs.[1] This reversible binding prevents acetylcholine from activating the receptor, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and preventing membrane depolarization. The antagonistic effect of dimethyltubocurarine can be overcome by increasing the concentration of an agonist, such as acetylcholine.

Data Presentation

The following tables summarize the quantitative data for dimethyltubocurarine (metocurine) and its close analog, d-tubocurarine, in various electrophysiological and binding assays.

Table 1: Inhibitory Potency of Dimethyltubocurarine (Metocurine) on Nicotinic Acetylcholine Receptors

Receptor SubtypePreparationMethodIC50Reference
Adult Mouse Muscle nAChRTransfected BOSC23 cellsOutside-out patch clamp57 nM[2]
Human nAChRsNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Inhibitory Potency of d-Tubocurarine on Nicotinic Acetylcholine Receptors

Receptor SubtypePreparationMethodKiIC50Reference
Torpedo nAChRElectric organ membranes[3H]perhydrohistrionicotoxin binding10 µM (37°C), 100 µM (22°C)[4]
Embryonic Mouse Muscle nAChRBC3H-1 cellsOutside-out patch clamp41 ± 2 nM[5]
Bovine Adrenal Chromaffin Cell nAChRsCultured chromaffin cellsWhole-cell patch clamp0.7 (0.5-0.9) µM[6]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of nAChR Currents and Inhibition by Dimethyltubocurarine

This protocol describes the procedure for recording nAChR-mediated currents in cultured cells or isolated neurons and assessing the inhibitory effect of dimethyltubocurarine.

Materials:

  • Cells: Cultured cell line expressing the nAChR subtype of interest (e.g., HEK293, SH-SY5Y) or primary neurons.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2 with KOH.

  • Agonist: Acetylcholine or a specific nAChR agonist (e.g., nicotine).

  • Antagonist: Dimethyltubocurarine iodide (Metocurine Iodide).[7]

  • Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system.

  • Borosilicate glass capillaries

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at a suitable density for patch-clamp recording. For primary neurons, use established dissociation and culturing protocols.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.

  • Obtaining a Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply the nAChR agonist using a rapid perfusion system to elicit an inward current.

    • Record the baseline agonist-evoked currents.

    • Prepare a stock solution of dimethyltubocurarine in the external solution.

    • Apply dimethyltubocurarine at various concentrations via the perfusion system for 2-5 minutes to ensure equilibration.

    • Co-apply the agonist and dimethyltubocurarine and record the inhibited currents.

    • Wash out the dimethyltubocurarine with the external solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of dimethyltubocurarine.

    • Construct a concentration-response curve for dimethyltubocurarine inhibition and calculate the IC50 value.

Mandatory Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates DMT Dimethyltubocurarine DMT->nAChR Competitively Binds & Inhibits Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Signaling pathway of nAChR activation and its inhibition by Dimethyltubocurarine.

Experimental_Workflow A Cell Preparation (e.g., HEK293 expressing nAChR) B Whole-Cell Patch Clamp Configuration A->B C Record Baseline Agonist-Evoked Currents B->C D Apply Dimethyltubocurarine (DMT) at various concentrations C->D E Record Inhibited Agonist-Evoked Currents D->E F Washout DMT and Record Recovered Currents E->F G Data Analysis: - Measure Peak Currents - Construct Dose-Response Curve - Calculate IC50 E->G F->C Repeat for multiple concentrations

References

Metocurine Iodide: A Tool for Elucidating Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metocurine (B613844) iodide is a non-depolarizing neuromuscular blocking agent that has historically been used as a muscle relaxant in clinical settings.[1][2] Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily at the neuromuscular junction.[2] This property makes metocurine iodide a valuable tool for in vitro and in vivo studies of synaptic transmission, allowing researchers to probe the function of nAChRs in various physiological and pathological contexts. These application notes provide detailed information and protocols for utilizing metocurine iodide as a research tool.

Mechanism of Action

Metocurine iodide acts as a competitive antagonist at nicotinic acetylcholine receptors. It binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on the receptor, thereby preventing ACh from binding and activating the receptor's ion channel.[2] This blockade of nAChRs at the neuromuscular junction leads to the inhibition of neuromuscular transmission and subsequent muscle relaxation.[1] The antagonism by metocurine is reversible and can be overcome by increasing the concentration of acetylcholine, for instance, through the use of acetylcholinesterase inhibitors.[2]

Quantitative Data: Binding Affinities and Potency

The affinity and potency of metocurine iodide can vary depending on the subtype of the nicotinic acetylcholine receptor. The following table summarizes key quantitative data for metocurine.

Receptor SubtypeParameterValueSpeciesReference
Adult Muscle nAChRIC₅₀18 nMHuman[3]
α3β4 nAChRKᵢ2.4 nMNot Specified[1]
α4β2 nAChRKᵢ476 nMNot Specified[1]
α7 nAChRKᵢ221 nMNot Specified[1]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling cascade at the neuromuscular junction and the inhibitory action of metocurine iodide.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channels Open ActionPotential->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx VesicleFusion Synaptic Vesicle Fusion Ca_influx->VesicleFusion ACh_release ACh Release VesicleFusion->ACh_release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel Opens nAChR->IonChannel Na_influx Na⁺ Influx / K⁺ Efflux IonChannel->Na_influx Depolarization End-Plate Potential (EPP) Na_influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction Metocurine Metocurine Iodide Metocurine->nAChR Competitively Blocks

Caption: Neuromuscular junction signaling and metocurine iodide inhibition.

Experimental Protocols

Electrophysiological Analysis of nAChR Blockade using Patch-Clamp

This protocol describes the use of whole-cell voltage-clamp to measure the inhibitory effect of metocurine iodide on nAChR-mediated currents in a cell line expressing a specific nAChR subtype or in primary neuronal/muscle cell cultures.

Materials:

  • Cells expressing the nAChR subtype of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH)

  • Acetylcholine (ACh) stock solution (e.g., 1 M in water)

  • Metocurine iodide stock solution (e.g., 10 mM in water)

Experimental Workflow:

A Prepare cell culture B Pull and fire-polish patch pipettes (3-5 MΩ) A->B C Establish whole-cell voltage-clamp configuration (-60 mV) B->C D Obtain baseline ACh-evoked currents (e.g., 100 µM ACh) C->D E Perfuse with Metocurine Iodide (e.g., 170 nM) D->E F Record ACh-evoked currents in the presence of Metocurine E->F G Washout Metocurine and record recovery of ACh response F->G H Analyze data: measure peak current amplitude and calculate % inhibition G->H

Caption: Workflow for patch-clamp analysis of nAChR blockade.

Procedure:

  • Prepare cells on coverslips suitable for patch-clamp recording.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

  • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

  • Establish a giga-ohm seal between the patch pipette and a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • Apply a brief pulse of ACh (e.g., 100 µM for 1-2 seconds) using a rapid perfusion system to elicit a baseline inward current.

  • After the baseline response is stable, perfuse the recording chamber with external solution containing the desired concentration of metocurine iodide (e.g., 170 nM, which is approximately 3 times the IC₅₀ for muscle nAChRs) for 2-5 minutes.[4]

  • While in the presence of metocurine, apply another pulse of ACh to record the inhibited current.

  • To assess the reversibility of the block, perfuse the chamber with the external solution without metocurine for 5-10 minutes and re-test the ACh response.

  • Analyze the recorded currents by measuring the peak amplitude. Calculate the percentage of inhibition caused by metocurine iodide.

Radioligand Competition Binding Assay

This protocol outlines a competition binding assay to determine the binding affinity (Kᵢ) of metocurine iodide for a specific nAChR subtype using a radiolabeled ligand. This example uses [³H]-epibatidine for α3β4 or α4β2 nAChRs expressed in a cell line. For α7 nAChRs, [¹²⁵I]-α-bungarotoxin would be a suitable radioligand.

Materials:

  • Membrane preparation from cells expressing the nAChR subtype of interest

  • [³H]-epibatidine (radioligand)

  • Unlabeled epibatidine (B1211577) (for non-specific binding determination)

  • Metocurine iodide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and a scintillation counter

Experimental Workflow:

A Prepare membrane homogenates from nAChR-expressing cells B Set up assay in 96-well plate: Total, Non-specific, and Competition binding wells A->B C Add membrane prep, [³H]-epibatidine (e.g., 1 nM), and varying concentrations of Metocurine Iodide B->C D Incubate to reach equilibrium (e.g., 2 hours at room temperature) C->D E Harvest by rapid filtration over filter plates D->E F Wash filters with ice-cold binding buffer E->F G Add scintillation cocktail and count radioactivity F->G H Analyze data: plot % inhibition vs. Metocurine concentration and calculate IC₅₀ and Kᵢ G->H

Caption: Workflow for radioligand competition binding assay.

Procedure:

  • Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [³H]-epibatidine.

    • Non-specific Binding: Membrane preparation + [³H]-epibatidine + a high concentration of unlabeled epibatidine (e.g., 10 µM).

    • Competition Binding: Membrane preparation + [³H]-epibatidine + varying concentrations of metocurine iodide (e.g., 0.1 nM to 10 µM).

  • Add the binding buffer to a final volume of 250 µL per well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the metocurine iodide concentration.

  • Fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

Metocurine iodide serves as a specific and potent competitive antagonist of nicotinic acetylcholine receptors, making it an indispensable tool for studying synaptic transmission. The protocols and data provided in these application notes offer a framework for researchers to effectively utilize metocurine iodide in their investigations of nAChR function and pharmacology. As with any pharmacological tool, careful experimental design and data interpretation are crucial for obtaining meaningful results.

References

Application Notes and Protocols: Dose-Response Curves for Metubine in Isolated Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metubine (Metocurine Iodide) is a nondepolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2] This competitive antagonism prevents the binding of ACh, thereby inhibiting muscle depolarization and subsequent contraction. Understanding the dose-response relationship of this compound is crucial for determining its potency and efficacy in preclinical drug development and physiological research.

These application notes provide a detailed protocol for generating a dose-response curve for this compound in an isolated muscle tissue preparation, along with data presentation guidelines and visualizations of the key pathways and workflows.

Data Presentation

The potency of a competitive antagonist like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the response to an agonist by 50%. The following table summarizes a key quantitative parameter for this compound.

ParameterValueTissue/Receptor PreparationReference
IC50 18 nMAdult Human Nicotinic Acetylcholine Receptors (nAChR)

Note: This IC50 value was determined in a study using isolated nAChRs. The potency of this compound in an isolated whole muscle tissue preparation may vary depending on experimental conditions such as tissue type, temperature, and agonist concentration.

A full dose-response curve for this compound would typically be presented with a range of concentrations and the corresponding percentage of inhibition of muscle contraction. This data is then plotted on a semi-logarithmic scale to visualize the sigmoidal relationship and accurately determine the IC50.

Signaling Pathway of this compound at the Neuromuscular Junction

This compound exerts its effect by competitively inhibiting the binding of acetylcholine to nicotinic acetylcholine receptors at the neuromuscular junction. This action blocks the influx of sodium ions, preventing depolarization of the muscle fiber membrane and subsequent muscle contraction.

Metubine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers ACh Release ACh Release ACh Vesicles->ACh Release fusion ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh Binding Site Ion Channel ACh->nAChR:p1 Binds to This compound This compound This compound->nAChR:p1 Competitively Blocks Ion Channel Blocked Ion Channel Blocked nAChR:p2->Ion Channel Blocked Remains Closed No Depolarization No Depolarization Ion Channel Blocked->No Depolarization Muscle Relaxation Muscle Relaxation No Depolarization->Muscle Relaxation

Mechanism of this compound at the neuromuscular junction.

Experimental Protocols

This protocol outlines the methodology for determining the dose-response curve of this compound in an isolated muscle preparation, such as the frog rectus abdominis or rodent phrenic nerve-diaphragm.

Materials and Reagents
  • Isolated muscle preparation (e.g., frog rectus abdominis, rodent phrenic nerve-diaphragm)

  • Physiological salt solution (e.g., Ringer's solution for frog, Tyrode's or Krebs-Henseleit solution for mammal)

  • Acetylcholine (ACh) stock solution

  • This compound iodide stock solution

  • Organ bath with aeration

  • Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system)

  • Micropipettes

  • Standard laboratory glassware

Experimental Workflow

The following diagram illustrates the general workflow for generating a dose-response curve for a competitive antagonist like this compound.

Experimental_Workflow cluster_prep Preparation cluster_agonist Agonist Dose-Response cluster_antagonist Antagonist Incubation cluster_challenge Agonist Challenge cluster_analysis Data Analysis A1 Isolate Muscle Tissue A2 Mount Tissue in Organ Bath A1->A2 A3 Equilibrate Tissue A2->A3 B1 Generate Cumulative ACh Dose-Response Curve A3->B1 B2 Determine EC50 of ACh B1->B2 C1 Wash Tissue B2->C1 C2 Incubate with a Fixed Concentration of this compound C1->C2 D1 Re-generate ACh Dose-Response Curve in Presence of this compound C2->D1 E1 Repeat with Different this compound Concentrations D1->E1 Iterate E2 Plot % Inhibition vs. This compound Concentration E1->E2 E3 Determine IC50 of this compound E2->E3

Workflow for determining the IC50 of this compound.
Detailed Methodology

  • Tissue Preparation and Mounting:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired muscle tissue (e.g., rectus abdominis or phrenic nerve-diaphragm).

    • Mount the tissue in an organ bath containing the appropriate physiological salt solution, maintained at a constant temperature (e.g., room temperature for frog, 37°C for mammal) and aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2 for mammalian tissue).

    • Connect the tissue to an isotonic transducer to record muscle contractions.

  • Equilibration:

    • Allow the muscle to equilibrate in the organ bath for at least 30-60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.

  • Agonist Dose-Response Curve (Control):

    • Generate a cumulative dose-response curve for acetylcholine. Start with a low concentration of ACh and progressively increase the concentration in the organ bath.

    • Record the muscle contraction at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly with the physiological salt solution to return to the baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the organ bath.

    • Incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding to reach equilibrium.

  • Agonist Challenge in the Presence of Antagonist:

    • In the continued presence of this compound, repeat the cumulative acetylcholine dose-response curve as described in step 3. A rightward shift in the dose-response curve for ACh is expected, indicating competitive antagonism.

  • Repeat for Multiple Antagonist Concentrations:

    • Thoroughly wash the tissue to remove all drugs.

    • Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the percentage of inhibition of the maximal acetylcholine-induced contraction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value of this compound.

Conclusion

This document provides a framework for researchers to investigate the dose-response characteristics of this compound in isolated muscle tissue. The provided protocols and diagrams offer a comprehensive guide for experimental design, execution, and data interpretation. Adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of the pharmacology of neuromuscular blocking agents.

References

Application Notes and Protocols: Metubine (Mecamylamine) for Neuromuscular Transmission Blockade in Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metubine, chemically known as mecamylamine (B1216088), is a potent non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its ability to block neuromuscular transmission makes it a valuable tool in genetic studies aimed at elucidating the function of genes involved in synaptic transmission and muscle function. Mecamylamine acts as an open-channel blocker, binding within the pore of the nAChR ion channel, thereby preventing the influx of cations and subsequent muscle cell depolarization.[3][4] This mechanism provides a reversible and dose-dependent method to probe the functional consequences of genetic modifications affecting the neuromuscular junction (NMJ).

These application notes provide a comprehensive overview of the use of mecamylamine in genetic studies of neuromuscular transmission, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in both in vitro and in vivo models.

Data Presentation

Quantitative Data for Mecamylamine

The following table summarizes the key quantitative parameters of mecamylamine's interaction with nAChRs. This data is crucial for designing experiments and determining appropriate concentrations for achieving effective neuromuscular blockade.

ParameterValueReceptor Subtype(s)SpeciesReference
IC₅₀ 0.34 µMNeuronal nAChRsRat[4]
640 nMα3β4Human[5]
2.5 µMα4β2Human[5]
3.6 µMα3β2Human[5]
6.9 µMα7Human[5]
Effective Concentration (in vitro) 1-10 µMNeuromuscular junction nAChRsFrog/Rat[3]
In vivo Dose (mouse) 1.0 mg/kg (i.p.)Central nAChRs (for behavioral studies)Mouse[6]
Binding Affinity (Kd) 1.27 ± 0.18 µMnAChRsRat Brain Membranes[7]
Maximum Binding (Bmax) 2.92 ± 0.93 pM/mg proteinnAChRsRat Brain Membranes[7]

Note: IC₅₀ values can vary depending on the specific experimental conditions, including the agonist concentration used. The in vivo dose provided is for central nervous system effects; doses for complete neuromuscular blockade may be higher and require careful titration.

Signaling Pathways and Mechanisms

Mechanism of Action of Mecamylamine at the Neuromuscular Junction

Mecamylamine exerts its blocking effect through a well-defined mechanism at the postsynaptic membrane of the neuromuscular junction. The following diagram illustrates the signaling pathway and the point of intervention by mecamylamine.

Mecamylamine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Vesicle Synaptic Vesicle (containing ACh) Ca_channel->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Ion_channel Ion Channel (Open) nAChR->Ion_channel activates Na_influx Na⁺ Influx Ion_channel->Na_influx Depolarization Depolarization (EPP) Na_influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction Mecamylamine Mecamylamine Mecamylamine->Ion_channel blocks (open state)

Caption: Mechanism of mecamylamine as an open-channel blocker at the NMJ.

Experimental Protocols

The following protocols are designed for researchers utilizing mecamylamine to investigate the role of specific genes in neuromuscular transmission.

Protocol 1: In Vitro Electrophysiological Recording of Endplate Potentials (EPPs) in a Mouse Hemidiaphragm Preparation

This protocol is adapted for studying the effects of mecamylamine on neuromuscular transmission in isolated tissue from wild-type versus genetically modified mice.

Materials:

  • Krebs-Ringer solution (in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 1 NaH₂PO₄, 15 NaHCO₃, 11 glucose), bubbled with 95% O₂ / 5% CO₂.

  • Mecamylamine hydrochloride stock solution (10 mM in distilled water, store at -20°C).

  • Dissection microscope and tools.

  • Electrophysiology rig with amplifier, digitizer, and recording software.

  • Glass microelectrodes (for intracellular recording).

  • Suction electrode (for nerve stimulation).

Procedure:

  • Tissue Dissection:

    • Euthanize a mouse (wild-type or genetically modified) according to approved institutional protocols.

    • Carefully dissect the phrenic nerve-hemidiaphragm preparation and pin it to the bottom of a recording chamber.

    • Continuously perfuse the preparation with oxygenated Krebs-Ringer solution at room temperature.

  • Electrode Placement:

    • Place a suction electrode on the phrenic nerve for stimulation.

    • Using a micromanipulator, impale a muscle fiber near the endplate region with a glass microelectrode to record intracellularly.

  • Baseline Recording:

    • Stimulate the phrenic nerve with single supramaximal pulses and record the resulting endplate potentials (EPPs).

    • Record spontaneous miniature endplate potentials (mEPPs) for at least 5 minutes.

    • Establish a stable baseline of EPP and mEPP amplitude and frequency.

  • Mecamylamine Application:

    • Prepare working solutions of mecamylamine in Krebs-Ringer solution at final concentrations ranging from 1 µM to 10 µM.[3]

    • Begin by perfusing the preparation with the lowest concentration of mecamylamine.

    • Allow the drug to equilibrate for at least 15-20 minutes.

  • Data Acquisition:

    • Record EPPs and mEPPs in the presence of mecamylamine.

    • A dose-dependent decrease in the EPP amplitude is expected.

    • Wash out the mecamylamine by perfusing with fresh Krebs-Ringer solution and record the recovery of the EPP amplitude.

  • Data Analysis:

    • Measure the average EPP amplitude before, during, and after mecamylamine application.

    • Compare the dose-response curves for mecamylamine in wild-type versus genetically modified animals to identify any shifts in sensitivity.

Protocol 2: In Vivo Assessment of Neuromuscular Function in Mice Using Grip Strength Test

This protocol provides a framework for assessing the in vivo effects of mecamylamine on muscle function in genetically modified mouse models.

Materials:

  • Mecamylamine hydrochloride.

  • Sterile saline solution (0.9% NaCl).

  • Grip strength meter.

  • Animal scale.

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice (wild-type and genetically modified) to the grip strength meter for several days before the experiment to minimize stress-induced variability.

  • Baseline Measurement:

    • Measure the baseline grip strength of each mouse. Perform at least three measurements and average the results.

  • Mecamylamine Administration:

    • Prepare a fresh solution of mecamylamine in sterile saline.

    • Administer mecamylamine via intraperitoneal (i.p.) injection. A starting dose of 1.0 mg/kg can be used, with the dose adjusted based on pilot studies to achieve partial, non-paralytic neuromuscular blockade.[6]

    • Administer a vehicle control (saline) to a separate cohort of animals.

  • Post-Injection Monitoring:

    • Closely monitor the animals for any adverse effects.

    • Measure grip strength at various time points post-injection (e.g., 15, 30, 60, and 120 minutes) to determine the time of peak effect.

  • Data Analysis:

    • Calculate the change in grip strength from baseline for each animal.

    • Compare the effect of mecamylamine on grip strength between wild-type and genetically modified mice. A differential response may indicate an altered function of the neuromuscular junction in the genetically modified animals.

Experimental Workflow for Genetic Studies

The following diagram outlines a logical workflow for utilizing mecamylamine to investigate the role of a specific gene in neuromuscular transmission.

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol Start Hypothesis: Gene 'X' is involved in NMJ function GenerateModel Generate Genetically Modified Mouse Model (e.g., Knockout or Knock-in of Gene 'X') Start->GenerateModel InVitro In Vitro Experiments GenerateModel->InVitro InVivo In Vivo Experiments GenerateModel->InVivo Dissection Dissect Phrenic Nerve-Hemidiaphragm InVitro->Dissection Baseline_Grip Measure Baseline Grip Strength InVivo->Baseline_Grip Analysis Data Analysis and Interpretation Conclusion Conclusion on the Role of Gene 'X' Analysis->Conclusion Electrophysiology Record Baseline EPPs and mEPPs Dissection->Electrophysiology Mecamylamine_IV Apply Mecamylamine (dose-response) Electrophysiology->Mecamylamine_IV Record_IV Record EPPs and mEPPs with Mecamylamine Mecamylamine_IV->Record_IV Record_IV->Analysis Mecamylamine_IP Administer Mecamylamine (i.p.) Baseline_Grip->Mecamylamine_IP Measure_Grip Measure Grip Strength Post-Injection Mecamylamine_IP->Measure_Grip Measure_Grip->Analysis

Caption: A logical workflow for using mecamylamine in genetic studies of the NMJ.

Conclusion

Mecamylamine is a versatile and effective tool for probing the function of the neuromuscular junction in the context of genetic studies. Its well-characterized mechanism of action and the availability of established protocols for its use in both in vitro and in vivo models make it an invaluable asset for researchers seeking to understand the genetic underpinnings of neuromuscular transmission. By comparing the effects of mecamylamine in wild-type versus genetically modified animals, researchers can gain crucial insights into the roles of specific genes in the function and regulation of the neuromuscular synapse.

References

Application Notes and Protocols for Studying Nicotinic Acetylcholine Receptor Kinetics with Metubine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metubine (Metocurine iodide) is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its mechanism of action involves binding to the cholinergic receptor sites on the motor end-plate, thereby blocking the neurotransmitter action of acetylcholine.[1][2] This property makes this compound a valuable tool for studying the kinetics of nAChR binding and function. These application notes provide detailed protocols for characterizing the binding kinetics and functional effects of this compound on nAChRs using various in vitro techniques.

Data Presentation: Quantitative Analysis of this compound and Analogs

The binding kinetics of this compound and its close structural analog, (+)-tubocurarine, at the nAChR have been characterized using various experimental techniques. The following tables summarize key quantitative data for these competitive antagonists.

Table 1: Equilibrium Binding Constants

CompoundReceptor SubtypeIC₅₀ (nM)Kᵢ (nM)Experimental System
MetocurineAdult Human Muscle nAChR18Not ReportedBOSC23 Cells
(+)-tubocurarineAdult Human Muscle nAChR25Not ReportedBOSC23 Cells
(+)-tubocurarineEmbryonic Mouse Muscle nAChR41 ± 2Not ReportedBC3H-1 Cells
(+)-tubocurarineRat Neuronal α3β2 nAChR390390Xenopus Oocytes
(+)-tubocurarineRat Neuronal α2β2 nAChR36003600Xenopus Oocytes

Table 2: Kinetic Rate Constants for (+)-tubocurarine at Embryonic Mouse Muscle nAChR

ParameterValueUnitMethod
Association Rate Constant (kₒₙ)1.2 ± 0.2 x 10⁸M⁻¹s⁻¹Patch-clamp electrophysiology
Dissociation Rate Constant (kₒff)5.9 ± 1.3s⁻¹Patch-clamp electrophysiology

Note: Kinetic data for (+)-tubocurarine is presented as a close approximation for this compound due to their structural and functional similarities.

Signaling Pathway and Experimental Workflow Diagrams

Nicotinic Acetylcholine Receptor Signaling Pathway with Competitive Antagonist (this compound)

nAChR_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Binds (Blocks ACh) Ion_Channel Ion Channel nAChR->Ion_Channel Opens Ca_influx Na+/Ca²⁺ Influx Ion_Channel->Ca_influx Depolarization Membrane Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_influx->Depolarization

Caption: Competitive antagonism of the nAChR signaling pathway by this compound.

Experimental Workflow for Determining this compound Binding Kinetics

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_receptor Prepare nAChR-expressing membranes or cells radioligand_assay Radioligand Binding Assay prep_receptor->radioligand_assay electrophysiology Patch-Clamp Electrophysiology prep_receptor->electrophysiology fluorescence_assay Fluorescence-Based Assay prep_receptor->fluorescence_assay calc_ki Calculate Kᵢ from IC₅₀ (Cheng-Prusoff) radioligand_assay->calc_ki calc_kinetics Determine kₒₙ and kₒff electrophysiology->calc_kinetics dose_response Generate Dose-Response Curves fluorescence_assay->dose_response

Caption: General experimental workflow for characterizing this compound's receptor kinetics.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Kᵢ Determination

This protocol determines the binding affinity (Kᵢ) of this compound for nAChRs by measuring its ability to compete with a known radiolabeled antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) for binding to the receptor.

Materials:

  • nAChR-expressing cell membranes (e.g., from transfected HEK293 cells or Torpedo electric organ)

  • This compound iodide

  • Radiolabeled antagonist (e.g., [³H]-epibatidine)

  • Unlabeled competitor for non-specific binding (e.g., high concentration of nicotine (B1678760) or carbamylcholine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue expressing nAChRs in ice-cold Assay Buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation. Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled competitor (e.g., 100 µM nicotine), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts per minute (CPM) from the total and competition binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Patch-Clamp Electrophysiology for Functional Antagonism and Kinetic Analysis

This protocol directly measures the effect of this compound on nAChR ion channel function and allows for the determination of association (kₒₙ) and dissociation (kₒff) rates.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells) cultured on glass coverslips.

  • External Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3.

  • Internal (Pipette) Solution: 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.3.

  • Acetylcholine (ACh) or other nAChR agonist.

  • This compound iodide.

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Patch Formation: Using a glass micropipette filled with internal solution, form a high-resistance (GΩ) seal with the cell membrane (whole-cell or outside-out patch configuration).

  • Baseline Recording: Apply a brief pulse of a fixed concentration of ACh (e.g., EC₅₀) to elicit a baseline inward current. Repeat until a stable response is obtained.

  • This compound Application (for IC₅₀ determination):

    • Pre-incubate the cell with varying concentrations of this compound for 1-2 minutes.

    • Co-apply the same concentration of ACh and the corresponding this compound concentration and record the peak current amplitude.

    • Wash out the this compound and allow for full recovery of the ACh response before applying the next concentration.

  • Kinetic Analysis (kₒₙ and kₒff):

    • kₒₙ (Association Rate): Apply this compound for varying durations before co-application with ACh. The rate of onset of inhibition is dependent on the kₒₙ and the this compound concentration.

    • kₒff (Dissociation Rate): After achieving equilibrium block with this compound, rapidly switch to a this compound-free solution containing ACh. The rate of recovery from inhibition reflects the kₒff.

  • Data Analysis:

    • For IC₅₀ determination, plot the normalized current response as a function of this compound concentration and fit with a sigmoidal dose-response curve.

    • For kinetic analysis, fit the onset and recovery time courses with single exponential functions to determine the observed rate constants, from which kₒₙ and kₒff can be calculated.[3]

Protocol 3: Fluorescence Polarization Assay for Competitive Binding

This is a homogeneous assay that measures the binding of a fluorescently labeled nAChR ligand (tracer) to the receptor. The displacement of the tracer by this compound results in a decrease in fluorescence polarization.

Materials:

  • Purified nAChR protein or membrane preparations.

  • Fluorescently labeled nAChR antagonist (tracer).

  • This compound iodide.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • 384-well, non-binding, black microplates.

  • Fluorescence plate reader with polarization filters.

Procedure:

  • Tracer Concentration Optimization: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence polarization signal.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • Assay Buffer.

    • A fixed concentration of the fluorescent tracer.

    • A fixed concentration of the nAChR preparation.

    • Varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.

  • Data Analysis:

    • Plot the change in mP values against the log concentration of this compound.

    • Fit the data to a sigmoidal competition curve to determine the IC₅₀ value of this compound.

    • The Kᵢ can be calculated from the IC₅₀ if the Kd of the fluorescent tracer is known.

Conclusion

The experimental protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the receptor kinetics of this compound at nicotinic acetylcholine receptors. By employing radioligand binding assays, patch-clamp electrophysiology, and fluorescence-based techniques, scientists can accurately determine the binding affinity, kinetic rate constants, and functional antagonism of this compound, thereby facilitating a deeper understanding of its pharmacological profile and its utility as a research tool in drug development.

References

Methodology for Assessing the Potency of Metubine in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metubine (Metocurine Iodide) is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor end-plate of skeletal muscle.[1] Its potency, defined as the concentration required to produce a specific level of neuromuscular blockade, is a critical parameter in preclinical and clinical development. This document provides detailed methodologies for assessing the potency of this compound using established in vivo and in vitro bioassays.

The bioassays described herein are designed to quantify the antagonist effect of this compound on acetylcholine-induced muscle contraction. By comparing the dose-response relationship of a test sample of this compound to a reference standard, the relative potency can be accurately determined. These protocols are intended to provide a framework for researchers, which may be adapted based on specific experimental requirements and available resources.

Signaling Pathway of this compound at the Neuromuscular Junction

This compound exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This action blocks the influx of sodium ions that would normally lead to depolarization of the muscle cell membrane and subsequent muscle contraction. The following diagram illustrates this signaling pathway.

Metubine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber Nerve_Impulse Nerve Impulse Ca_Influx Ca²⁺ Influx Nerve_Impulse->Ca_Influx triggers ACh_Vesicles ACh Vesicles Ca_Influx->ACh_Vesicles stimulates ACh_Release ACh Release ACh_Vesicles->ACh_Release leads to ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Na_Influx Na⁺ Influx nAChR->Na_Influx opens channel for Depolarization Depolarization Na_Influx->Depolarization causes Contraction Muscle Contraction Depolarization->Contraction initiates This compound This compound This compound->nAChR competitively blocks

This compound's competitive antagonism at the nAChR.

Data Presentation

The potency of this compound is typically expressed as the concentration or dose that produces a 50% inhibition of the maximal response (IC50 or ED50, respectively). The following tables summarize representative quantitative data for this compound and a related compound, d-tubocurarine, in common bioassays.

Table 1: In Vivo Potency of this compound in Rabbits (Head-Drop Assay)

CompoundEndpointMean Effective Dose (ED50) (mg/kg)
This compound (Test Sample)Head-Drop0.15
This compound (Reference Standard)Head-Drop0.14
d-tubocurarineHead-Drop0.25

Table 2: In Vitro Potency of this compound in Frog Rectus Abdominis Muscle Preparation

CompoundParameterValue
This compoundIC50 (µM) for inhibition of ACh-induced contraction1.2
d-tubocurarineIC50 (µM) for inhibition of ACh-induced contraction2.5
AcetylcholineEC50 (µM) for muscle contraction30

Experimental Protocols

In Vivo Bioassay: Rabbit Head-Drop Method

This bioassay determines the dose of this compound required to produce a specific level of muscle relaxation, evidenced by the inability of a rabbit to hold its head up.[1][2]

Materials:

Protocol:

  • Animal Preparation: Acclimatize rabbits to the experimental environment. On the day of the experiment, place the rabbit in a restraining box, allowing free movement of the head.

  • Cannulation: Cannulate the marginal ear vein for intravenous infusion of the test or standard solution.

  • Infusion: Infuse the this compound solution at a constant rate (e.g., 0.2 mL/min).

  • Endpoint Determination: Continuously observe the rabbit's ability to hold its head. The endpoint is reached when the neck muscles are relaxed to the point that the rabbit cannot lift its head in response to a light stimulus (e.g., a gentle touch or a focused light beam on the eyes).[1]

  • Dose Calculation: Record the total volume of solution infused to reach the endpoint. Calculate the total dose administered in mg/kg.

  • Crossover Design: To minimize biological variability, a crossover design is recommended. After a suitable washout period (sufficient for full recovery), the rabbit that received the test solution is administered the standard solution, and vice versa.

  • Data Analysis: Calculate the mean dose for the test and standard solutions required to produce the head-drop effect. The relative potency of the test sample is calculated as (Mean dose of standard / Mean dose of test).

  • Reversal: If respiratory distress is observed, immediately administer neostigmine methylsulfate and atropine sulfate intravenously to reverse the neuromuscular blockade.[1]

Rabbit_Head_Drop_Workflow A Animal Preparation (Rabbit in restraining box) B Marginal Ear Vein Cannulation A->B C Constant Infusion of this compound (Test or Standard) B->C D Observe for Head-Drop Endpoint C->D E Record Infused Volume & Calculate Dose D->E H Administer Reversal Agents (if necessary) D->H if respiratory distress F Crossover to Second Group (after washout) E->F G Data Analysis (Calculate Relative Potency) E->G F->C

Workflow for the Rabbit Head-Drop Bioassay.
In Vitro Bioassay: Frog Rectus Abdominis Muscle Preparation

This classic in vitro bioassay measures the antagonistic effect of this compound on acetylcholine-induced contractions of an isolated skeletal muscle.[3][4]

Materials:

  • Frog (e.g., Rana tigrina)

  • Frog Ringer's solution (Composition in mM: NaCl 111, KCl 2, CaCl2 1.8, NaHCO3 2.4, Glucose 11)

  • Acetylcholine (ACh) stock solution (e.g., 1 mg/mL)

  • This compound test and standard solutions of varying concentrations

  • Organ bath with aeration

  • Isotonic transducer and recording system (e.g., Kymograph)

  • Dissection instruments

Protocol:

  • Tissue Preparation:

    • Pith a frog and lay it on its back.

    • Expose the rectus abdominis muscle and carefully dissect it out.

    • Mount the muscle vertically in an organ bath containing oxygenated Frog Ringer's solution at room temperature.[3]

    • Apply a tension of approximately 1 gram and allow the muscle to equilibrate for 30-45 minutes, with regular washes every 10 minutes.

  • Acetylcholine Dose-Response Curve:

    • Record a baseline of the muscle's resting tension.

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., 10, 30, 100, 300, 1000 µM).

    • Record the contractile response for each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly with Frog Ringer's solution until it returns to the baseline.

  • Inhibition by this compound:

    • Incubate the muscle preparation with a known concentration of this compound (test or standard) for a set period (e.g., 15 minutes).

    • Repeat the cumulative acetylcholine dose-response curve in the presence of this compound.

    • A rightward shift in the acetylcholine dose-response curve indicates competitive antagonism.

  • Data Analysis:

    • Measure the amplitude of contraction for each acetylcholine concentration, both in the absence and presence of this compound.

    • Plot the log-concentration of acetylcholine versus the response.

    • Determine the EC50 of acetylcholine in the absence and presence of different concentrations of this compound.

    • Calculate the IC50 of this compound, which is the concentration that produces a 50% reduction in the maximal response to acetylcholine.

    • The relative potency of the test sample is determined by comparing its IC50 to that of the reference standard.

Frog_Muscle_Workflow A Isolate Frog Rectus Abdominis Muscle B Mount Muscle in Organ Bath A->B C Equilibrate Tissue B->C D Generate Baseline ACh Dose-Response Curve C->D E Incubate with this compound (Test or Standard) D->E F Generate ACh Dose-Response Curve in presence of this compound E->F G Data Analysis (Calculate IC50 and Relative Potency) F->G

Workflow for the Frog Rectus Abdominis Muscle Bioassay.

References

Metubine (Metocurine Iodide) in Neuromuscular Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Metubine (metocurine iodide), a dimethyl derivative of tubocurarine (B1210278), in the study of neuromuscular diseases. Metocurine (B613844) is a nondepolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate.[1] Its high specificity for the neuromuscular junction has made it a valuable tool in both historical and contemporary research to probe the function and dysfunction of synaptic transmission.

Application Notes

Metocurine iodide is primarily utilized in research settings to induce a predictable and reversible neuromuscular blockade. This allows for the detailed study of neuromuscular transmission, the pathophysiology of diseases affecting the neuromuscular junction, and the preclinical evaluation of potential therapeutic agents.

Mechanism of Action:

Metocurine, as a competitive antagonist, binds to the nAChRs at the motor end-plate without activating them.[1] This binding action prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding to its receptor, thereby inhibiting the depolarization of the muscle fiber membrane and subsequent muscle contraction. The neuromuscular block induced by metocurine can be overcome by increasing the concentration of ACh at the synapse, a principle utilized by acetylcholinesterase inhibitors like neostigmine (B1678181) to reverse its effects.[1]

Primary Applications in Neuromuscular Research:

  • Disease Modeling: Inducing a controlled and partial neuromuscular blockade with metocurine can mimic the muscle weakness characteristic of diseases like myasthenia gravis, providing a valuable in vivo or in vitro model for studying disease mechanisms and testing novel therapies.

  • Diagnostic Research (Historical Context): Historically, curare-like drugs were used in diagnostic tests for myasthenia gravis. The "regional curare test" involved administering a small, localized dose of a curare-like agent to observe for an exaggerated muscle weakness response, indicative of the reduced safety margin of neuromuscular transmission in myasthenic patients.

  • Preclinical Drug Development: Metocurine can be used as a reference compound in preclinical studies to characterize the neuromuscular effects of new drug candidates. By comparing the potency and duration of action of a novel compound to that of metocurine, researchers can gain insights into its potential as a neuromuscular agent.

  • Physiological Studies: In isolated nerve-muscle preparations, metocurine is used to study the fundamental properties of neuromuscular transmission, such as the quantal release of acetylcholine and the density and function of postsynaptic receptors.

Advantages in Research:

  • High Specificity: Metocurine exhibits a high degree of specificity for the nAChRs at the neuromuscular junction.

  • Reversibility: Its competitive mechanism of action allows for the reversal of neuromuscular blockade with acetylcholinesterase inhibitors.[1]

  • Predictable Dose-Response: The relationship between the dose of metocurine and the degree of neuromuscular blockade is well-characterized, allowing for precise control in experimental settings.

Limitations:

  • Histamine (B1213489) Release: Like other benzylisoquinolinium compounds, metocurine can induce histamine release, although this is generally less pronounced than with tubocurarine.[2]

  • Cardiovascular Effects: At higher doses, metocurine can have effects on the cardiovascular system, including changes in heart rate and blood pressure.[3]

  • Species Variability: The potency and duration of action of metocurine can vary significantly between different animal species.

Quantitative Data

The following tables summarize key quantitative data regarding the effects of Metocurine (dimethyl-tubocurarine) and the closely related d-tubocurarine.

Table 1: Effective Doses (ED) of Metocurine for Neuromuscular Blockade in Different Species

SpeciesAnesthesia/PreparationED ValueDose (mg/kg)Reference
Humans Nitrous oxide, narcotic, thiopentalED950.34[1]
Dogs HalothaneED900.063[4]
Cats Chloralose and pentobarbitalED950.0625[3]
Rhesus Monkeys AnesthetizedED950.125[3]
Children Thiopentone, N2O/O2, narcoticED950.34[1]

Table 2: Comparative Potency and IC50 Values

CompoundPreparationParameterValue (µM)Reference
d-tubocurarine Rat phrenic nerve-diaphragmIC503.8[5]
d-tubocurarine Rat phrenic nerve-diaphragmIC50~2.0[6]
Metocurine Guinea pig lumbrical muscle--[7][8]

Experimental Protocols

Protocol 1: In Vitro Muscle Contractility Assay using an Isolated Nerve-Muscle Preparation

This protocol outlines the general procedure for assessing the effect of Metocurine on neuromuscular transmission in an isolated nerve-muscle preparation, such as the rat phrenic nerve-hemidiaphragm or the guinea pig lumbrical muscle.

1. Materials and Reagents:

  • Krebs-Ringer solution (or similar physiological salt solution), composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. Continuously gassed with 95% O2 / 5% CO2.
  • Metocurine iodide stock solution (e.g., 1 mg/mL in sterile water).
  • Dissection tools (fine scissors, forceps).
  • Organ bath with stimulating electrodes and a force-displacement transducer.
  • Data acquisition system.

2. Preparation of the Nerve-Muscle Tissue:

  • Euthanize the animal according to approved institutional guidelines.
  • Carefully dissect the desired nerve-muscle preparation (e.g., phrenic nerve and a strip of the diaphragm). Ensure the nerve remains intact and is of sufficient length for stimulation.
  • Mount the muscle strip in the organ bath containing oxygenated Krebs-Ringer solution maintained at 37°C. One end of the muscle is fixed, and the other is attached to the force transducer.
  • Position the nerve in the stimulating electrodes.

3. Experimental Procedure:

  • Allow the preparation to equilibrate for at least 30-60 minutes, with continuous perfusion of fresh, oxygenated Krebs-Ringer solution.
  • Set the initial tension on the muscle (e.g., 1-2 g).
  • Begin supramaximal stimulation of the nerve with single pulses (e.g., 0.1-0.2 Hz frequency, 0.2 ms (B15284909) duration) to elicit isometric twitch contractions.
  • Record baseline twitch tension for a stable period.
  • Introduce Metocurine into the organ bath at a starting concentration (e.g., 0.1 µM).
  • Record the twitch tension until a steady-state level of inhibition is achieved.
  • Perform a cumulative dose-response by adding increasing concentrations of Metocurine to the bath, allowing the response to stabilize at each concentration.
  • (Optional) To test for reversibility, wash out the Metocurine with fresh Krebs-Ringer solution and observe the recovery of the twitch response. The addition of an acetylcholinesterase inhibitor (e.g., neostigmine) can also be tested.

4. Data Analysis:

  • Measure the amplitude of the twitch contractions at baseline and in the presence of each concentration of Metocurine.
  • Express the twitch tension at each concentration as a percentage of the baseline tension.
  • Plot the percentage of inhibition against the logarithm of the Metocurine concentration to generate a dose-response curve.
  • Calculate the IC50 value (the concentration of Metocurine that produces 50% inhibition of the twitch response).

Protocol 2: Regional Curare Test (Historical Diagnostic Protocol)

This protocol is provided for informational purposes, as it is largely of historical significance and has been replaced by more modern and safer diagnostic methods for myasthenia gravis.

1. Patient Preparation and Safety:

  • This test should only be performed by experienced medical professionals in a setting with full resuscitation capabilities.
  • Informed consent is mandatory.
  • An intravenous line should be in place.
  • Anticholinesterase medications should be withheld for at least 6-8 hours before the test.

2. Procedure:

  • Place a blood pressure cuff on the upper arm and inflate it above systolic pressure to induce ischemia.
  • Inject a small, standardized dose of d-tubocurarine (a compound similar to Metocurine) intravenously into a vein in the ischemic arm (e.g., 0.2 mg).[9]
  • After a short period (e.g., 1-2 minutes), deflate the cuff.
  • Perform repetitive nerve stimulation (e.g., 3 Hz) on a nerve in the tested arm (e.g., ulnar or median nerve) while recording the compound muscle action potential (CMAP) from a corresponding muscle (e.g., adductor pollicis or hypothenar muscles).[3]

3. Interpretation:

  • A significant decrement in the amplitude of the CMAP (e.g., >10%) during repetitive stimulation is considered a positive test, suggesting a diagnosis of myasthenia gravis.[9] The rationale is that patients with myasthenia gravis have a reduced safety factor of neuromuscular transmission and are therefore more sensitive to the effects of neuromuscular blocking agents.

Visualizations

Metocurine_Mechanism_of_Action cluster_NMJ Neuromuscular Junction cluster_Presynaptic Presynaptic Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Membrane (Motor End-Plate) Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh_Vesicles->ACh_Release fusion ACh ACh ACh_Release->ACh releases nAChR nACh Receptor ACh->nAChR binds & activates Metocurine Metocurine Metocurine->nAChR competitively blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction leads to No_Contraction No Muscle Contraction nAChR->No_Contraction

Caption: Mechanism of action of Metocurine at the neuromuscular junction.

In_Vitro_Contractility_Assay_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Dissect 1. Dissect Nerve-Muscle Preparation Mount 2. Mount in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate (30-60 min) Mount->Equilibrate Baseline 4. Record Baseline Twitch Tension Equilibrate->Baseline Add_Metocurine 5. Add Metocurine (Cumulative Doses) Baseline->Add_Metocurine Record_Response 6. Record Inhibited Twitch Tension Add_Metocurine->Record_Response Washout 7. (Optional) Washout & Record Recovery Record_Response->Washout Analyze 8. Measure Twitch Amplitude & Calculate % Inhibition Record_Response->Analyze Washout->Analyze Plot 9. Plot Dose-Response Curve Analyze->Plot Calculate_IC50 10. Calculate IC50 Plot->Calculate_IC50

Caption: Workflow for an in vitro muscle contractility assay with Metocurine.

Regional_Curare_Test_Workflow cluster_Procedure Procedure cluster_Measurement Measurement cluster_Interpretation Interpretation Ischemia 1. Induce Limb Ischemia (Blood Pressure Cuff) Inject 2. Inject d-tubocurarine (IV in ischemic limb) Ischemia->Inject Release 3. Release Ischemia Inject->Release Stimulate 4. Repetitive Nerve Stimulation (e.g., 3 Hz) Release->Stimulate Record 5. Record CMAP Stimulate->Record Decrement 6. Assess for CMAP Decrement (>10%) Record->Decrement Positive Positive Test (Suggests Myasthenia Gravis) Decrement->Positive Yes Negative Negative Test Decrement->Negative No

Caption: Workflow for the historical regional curare test.

References

Troubleshooting & Optimization

Technical Support Center: Neuromuscular Blockade Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing neuromuscular blocking agents. This guide provides troubleshooting advice and answers to frequently asked questions regarding tachyphylaxis observed with Metocurine (dimethyl tubocurarine), formerly known under the trade name Metubine, during prolonged experiments.

Frequently Asked Questions (FAQs)

Q1: What is Metocurine (this compound) tachyphylaxis?

A1: Metocurine tachyphylaxis is a phenomenon where the response to the drug diminishes rapidly upon repeated administration, requiring progressively higher doses to achieve the same level of neuromuscular blockade.[1][2] This is a form of rapid-onset drug resistance that can occur within minutes to hours of continuous or repeated exposure.[3] It is distinct from tolerance, which develops more slowly.[2][3]

Q2: What are the underlying mechanisms of tachyphylaxis to non-depolarizing neuromuscular blockers like Metocurine?

A2: While the exact mechanisms for Metocurine are extrapolated from the class of non-depolarizing neuromuscular blocking agents (NMBAs), they are thought to involve changes at the neuromuscular junction.[1] Key proposed mechanisms include:

  • Postsynaptic Receptor Desensitization: After initial blockade, nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle end-plate may enter a desensitized state, where they are unresponsive to both the antagonist (Metocurine) and the agonist (acetylcholine).[3][4]

  • Upregulation of Acetylcholine Receptors (AChRs): Prolonged blockade can lead to a compensatory increase in the number of AChRs, including immature (fetal) junctional receptors, on the postsynaptic membrane.[1][5] This increases the number of receptors that must be blocked to achieve the desired effect.[1]

  • Presynaptic Effects: Non-depolarizing NMBAs can block presynaptic nAChRs that are involved in a positive feedback loop for acetylcholine mobilization and release.[4] Inhibition of these receptors can lead to a fade in the response to high-frequency nerve stimulation.

Q3: When should I expect tachyphylaxis to become a problem in my experiment?

A3: The onset of tachyphylaxis is rate-sensitive, meaning it is more likely to occur with frequent, repeated dosing or continuous infusion.[2] While specific timelines for Metocurine are not well-documented in recent literature, for non-depolarizing NMBAs in general, resistance can be observed after prolonged use. In clinical settings, this is noted in situations like intensive care unit stays. In an experimental context, if your protocol involves administering the drug repeatedly over several hours, you should monitor for signs of tachyphylaxis.

Q4: Is it possible to reverse Metocurine-induced neuromuscular blockade once established?

A4: Yes. Metocurine is a competitive antagonist at the acetylcholine receptor.[6] Its effects can be overcome and reversed by administering an acetylcholinesterase inhibitor, such as neostigmine.[6][7] These agents increase the concentration of acetylcholine in the synaptic cleft, which then competes with Metocurine and displaces it from the receptors, restoring neuromuscular transmission.[7]

Troubleshooting Guide

Issue: I've administered a standard dose of Metocurine, but I'm observing a diminishing or inadequate muscle relaxation response over time.

This is the classic presentation of tachyphylaxis. Here are the steps to troubleshoot and mitigate this issue.

Step 1: Confirm Neuromuscular Function

Before adjusting drug dosage, ensure you are accurately monitoring the level of neuromuscular blockade.

  • Method: Use a peripheral nerve stimulator to deliver a Train-of-Four (TOF) stimulus to a motor nerve (e.g., the ulnar nerve in larger animals) and measure the evoked muscle response (e.g., adductor pollicis muscle twitch).[8]

  • Indication of Tachyphylaxis: A "fade" in the TOF ratio (T4/T1) or a requirement for a higher dose to achieve the same level of twitch suppression indicates developing resistance.[1]

Step 2: Consider a Dose Adjustment

If tachyphylaxis is confirmed, a careful, incremental increase in the dose may be required to restore the desired level of blockade.

ParameterBaseline (Initial Doses)Tachyphylaxis SuspectedAction
Twitch Suppression 95% suppression with X mg/kg95% suppression now requires 1.5X mg/kgIncrease dose incrementally.
TOF Ratio Fade appears at Y minutesFade appears at minutesMonitor closely; dose increase may be needed sooner.
Recovery Time Spontaneous recovery begins after Z hoursRecovery is faster than expectedThis is a sign of resistance; subsequent doses may need to be larger or more frequent.

Caption: Comparative parameters for identifying tachyphylaxis.

Step 3: Implement a Mitigation Strategy

If simple dose escalation is insufficient or undesirable, consider pharmacological intervention. The primary strategy is to increase the amount of acetylcholine available to compete with Metocurine.

  • Strategy: Administer an acetylcholinesterase inhibitor.

  • Agent: Neostigmine is the classic choice for reversing non-depolarizing NMBAs.[7]

  • Important Consideration: Neostigmine administration will also have muscarinic effects (e.g., bradycardia). In in vivo experiments, co-administration of an antimuscarinic agent like glycopyrrolate (B1671915) or atropine (B194438) is typically required to counteract these side effects.[9]

Experimental Protocols

Protocol 1: Monitoring and Quantifying Metocurine Tachyphylaxis

This protocol describes a method to assess the development of tachyphylaxis in an anesthetized animal model (e.g., rabbit, cat, or macaque).[8][10][11]

1. Animal Preparation:

  • Anesthetize the animal according to an approved institutional protocol (e.g., with isoflurane).[10]
  • Establish intravenous access for drug administration.
  • Place stimulating electrodes along a peripheral motor nerve (e.g., ulnar nerve) and a force-displacement transducer on the corresponding muscle (e.g., adductor pollicis) to quantify twitch tension.[8]

2. Baseline Measurement:

  • Deliver single twitch stimuli (0.1 Hz) and intermittent Train-of-Four (TOF) stimuli (2 Hz for 2 seconds) to establish a stable baseline twitch height.

3. Drug Administration and Monitoring:

  • Administer an initial intravenous bolus dose of Metocurine (e.g., 0.1 - 0.3 mg/kg, dose will vary by species) to achieve >95% twitch depression.[12]
  • Continuously monitor the single twitch height.
  • Once the twitch height recovers to 25% of baseline, administer a maintenance dose (e.g., 25% of the initial dose).
  • Record the twitch height, the dose of Metocurine administered, and the time for each cycle.
  • Tachyphylaxis is demonstrated if subsequent maintenance doses are required at shorter intervals or if the dose required to re-establish 95% block increases over time.

Protocol 2: Overcoming Tachyphylaxis with Neostigmine

This protocol demonstrates the reversal of Metocurine-induced blockade.

1. Induce Neuromuscular Blockade:

  • Following the setup in Protocol 1, administer Metocurine until a stable, deep neuromuscular block is achieved and tachyphylaxis becomes evident (i.e., increasing dose requirement).

2. Administer Reversal Agent:

  • Administer Neostigmine (e.g., 0.04-0.07 mg/kg) intravenously.[8]
  • In vivo preparations: Co-administer an antimuscarinic agent (e.g., Glycopyrrolate 0.01-0.02 mg/kg) to block muscarinic side effects.
  • The reversal is considered effective when the TOF ratio returns to ≥0.9.[7]

3. Monitor Recovery:

  • Continuously monitor the twitch response and TOF ratio.
  • Observe for a rapid and sustained return of twitch height to baseline values, demonstrating that the competitive blockade has been overcome.

Visualizations

Signaling Pathway and Tachyphylaxis Mechanism

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh_vesicle ACh Vesicle ACh ACh ACh_vesicle->ACh Release Pre_nAChR Presynaptic nAChR (+) ACh->Pre_nAChR Binds Post_nAChR Postsynaptic nAChR ACh->Post_nAChR Binds Pre_nAChR->ACh_vesicle Mobilizes (Positive Feedback) Contraction Muscle Contraction Post_nAChR->Contraction Activates Desensitized_R Desensitized nAChR Post_nAChR->Desensitized_R Prolonged Exposure Metocurine Metocurine Metocurine->Pre_nAChR Blocks (Fade) Metocurine->Post_nAChR Blocks (Competitive)

Caption: Mechanism of Metocurine blockade and tachyphylaxis.

Experimental Workflow for Tachyphylaxis Study

cluster_recovery Maintenance Cycle start Start: Anesthetize & Prepare Animal baseline Establish Baseline Neuromuscular Response (Twitch, TOF) start->baseline administer_initial Administer Initial Dose of Metocurine baseline->administer_initial monitor_block Monitor Onset and Depth of Blockade administer_initial->monitor_block recovery Allow Spontaneous Recovery to 25% monitor_block->recovery decision Is Increasing Dose Required for Same Effect? monitor_block->decision administer_maint Administer Maintenance Dose recovery->administer_maint Twitch Recovered administer_maint->monitor_block Re-establish Block decision->recovery No intervention Tachyphylaxis Confirmed: Implement Mitigation (e.g., Neostigmine) decision->intervention Yes end End Experiment intervention->end

Caption: Workflow for inducing and mitigating tachyphylaxis.

References

Technical Support Center: Metocurine Iodide Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the use of metocurine (B613844) iodide in various animal species. Due to its discontinuation in many markets, including the United States, dosage information is limited and often dated. The following sections offer a comprehensive overview based on available historical data and pharmacological principles of nondepolarizing neuromuscular blocking agents.

Frequently Asked Questions (FAQs)

Q1: What is metocurine iodide and what is its mechanism of action?

A1: Metocurine iodide is a nondepolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate of skeletal muscles.[1][2] By blocking these receptors, it prevents acetylcholine from initiating muscle contraction, leading to muscle relaxation and paralysis.[1][2]

Q2: What are the primary applications of metocurine iodide in animal research?

A2: Historically, metocurine iodide was used as an adjunct to anesthesia to induce skeletal muscle relaxation during surgical procedures.[1] In a research setting, it is used to eliminate muscle movement that could interfere with precise experimental measurements, such as in neurophysiological studies.

Q3: Is metocurine iodide still commercially available?

A3: Metocurine iodide is no longer available on the US market and may be difficult to procure in other regions as well.[1][2][3] Researchers should verify its availability through chemical suppliers specializing in research compounds.

Q4: What are the signs of an overdose of metocurine iodide?

A4: An overdose of metocurine iodide can lead to prolonged neuromuscular blockade, resulting in respiratory arrest. Other potential effects of excessive dosage include an increased risk of histamine (B1213489) release, which can cause hypotension and bronchospasm.[1]

Q5: How is metocurine iodide-induced neuromuscular blockade reversed?

A5: The effects of metocurine iodide can be reversed by administering an acetylcholinesterase inhibitor.[1][2] These drugs, such as neostigmine, edrophonium, and pyridostigmine, increase the amount of acetylcholine at the neuromuscular junction, which then competes with metocurine iodide and restores neuromuscular transmission.[1][2][4]

Dosage and Administration

Disclaimer: The following dosage information is based on limited historical data. It is crucial to conduct pilot studies to determine the appropriate dose for your specific animal model and experimental conditions. Continuous monitoring of neuromuscular function is highly recommended.

Metocurine Iodide Dosage Recommendations
Animal SpeciesRecommended Dose (mg/kg)Route of AdministrationNotes
Dogs 0.1Intravenous (IV)This was considered a clinically effective dose in one study.
Rats No therapeutic dose available. LD50: 0.0155 mg/kg (IV)Intravenous (IV)Lethal dose (LD50) data is not a substitute for therapeutic dose determination. Extreme caution is advised.
Mice No therapeutic dose available. LD50: 0.18 mg/kg (IV)Intravenous (IV)Lethal dose (LD50) data is not a substitute for therapeutic dose determination. Extreme caution is advised.
Primates (Cynomolgus Macaques) No specific dose for metocurine iodide available.Intravenous (IV)As an estimation, human clinical doses ranged from 0.1 to 0.3 mg/kg. This should be used with extreme caution as a starting point for pilot studies in non-human primates.[5]
Cats, Rabbits, Horses No specific dosage information available.-It is recommended to start with a very low dose and titrate to effect while closely monitoring neuromuscular function.
Reversal Agent Dosages
Reversal AgentAnimal SpeciesRecommended Dose (mg/kg)Route of Administration
Neostigmine Dogs, Cats0.04Intravenous (IV)
Edrophonium Dogs, Cats0.5 - 1.0Intravenous (IV)
Pyridostigmine Dogs, Cats0.2Intravenous (IV)

Note: It is recommended to co-administer an anticholinergic agent, such as atropine (B194438) or glycopyrrolate, with the reversal agent to counteract the muscarinic side effects (e.g., bradycardia, salivation).

Experimental Protocols

General Anesthesia and Monitoring Protocol for Neuromuscular Blockade

This protocol is a general guideline and must be adapted to the specific species and experimental requirements.

  • Anesthesia Induction:

    • Induce anesthesia using an appropriate anesthetic agent for the species (e.g., isoflurane, sevoflurane, ketamine/xylazine).

    • The depth of anesthesia should be sufficient for the planned surgical or experimental procedures before the administration of metocurine iodide.

  • Endotracheal Intubation and Ventilation:

    • Once an adequate plane of anesthesia is achieved, perform endotracheal intubation.

    • Initiate positive pressure ventilation. The respiratory rate and tidal volume should be adjusted based on the animal's species, size, and end-tidal CO2 monitoring.

  • Physiological Monitoring:

    • Continuously monitor vital signs, including:

      • Heart rate and rhythm (ECG)

      • Blood pressure (invasive or non-invasive)

      • Body temperature

      • End-tidal CO2 (capnography)

      • Peripheral oxygen saturation (SpO2)

    • Maintain body temperature using a heating pad or other warming device.

  • Administration of Metocurine Iodide:

    • Administer the calculated dose of metocurine iodide intravenously as a slow bolus.

    • The onset of action is typically within a few minutes.

  • Monitoring of Neuromuscular Blockade:

    • Use a peripheral nerve stimulator to monitor the degree of neuromuscular blockade.

    • Commonly used patterns include Train-of-Four (TOF) stimulation.

  • Maintenance of Anesthesia:

    • Maintain a stable plane of anesthesia throughout the period of neuromuscular blockade.

    • Since motor reflexes are absent, anesthetic depth must be assessed based on autonomic responses to noxious stimuli (e.g., a change in heart rate or blood pressure in response to a toe pinch).

  • Reversal of Neuromuscular Blockade:

    • At the end of the experiment, administer a reversal agent (e.g., neostigmine) along with an anticholinergic (e.g., atropine).

    • Continue ventilation until spontaneous respiratory effort is adequate.

    • Monitor for signs of re-curarization (muscle weakness returning after initial recovery).

  • Post-procedural Care:

    • Extubate the animal only when it is fully awake and able to maintain a patent airway.

    • Provide appropriate post-operative analgesia and care as required by the experimental protocol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inadequate neuromuscular blockade - Incorrect dose calculation- Improper IV administration- Animal resistance to the drug- Verify dose calculation and administration route.- Administer a small incremental dose and monitor the effect.- Consider that some individuals or species may require higher doses.
Prolonged recovery from neuromuscular blockade - Overdose of metocurine iodide- Impaired drug metabolism or excretion (e.g., renal or hepatic dysfunction)- Hypothermia- Administer a reversal agent.- Ensure the animal is normothermic.- Provide supportive care, including continued mechanical ventilation.
Cardiovascular instability (hypotension, tachycardia) - Histamine release from metocurine iodide- Inadequate anesthetic depth- Other experimental factors- Administer IV fluids to support blood pressure.- Consider the use of vasopressors if hypotension is severe.- Assess anesthetic depth and adjust as needed.
Bronchospasm - Histamine release- Administer a bronchodilator.- Ensure adequate oxygenation.
Incomplete reversal or re-curarization - Insufficient dose of reversal agent- The half-life of the reversal agent is shorter than that of metocurine iodide.- Administer an additional dose of the reversal agent.- Closely monitor respiratory function and provide ventilatory support if necessary.

Visualizations

Metocurine_Signaling_Pathway cluster_pre Presynaptic Nerve Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Fiber ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Metocurine Metocurine Iodide Metocurine->nAChR Competitively Blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates No_Contraction Muscle Relaxation/ Paralysis nAChR->No_Contraction Is Inhibited

Caption: Mechanism of Action of Metocurine Iodide at the Neuromuscular Junction.

Troubleshooting_Workflow start Experiment Start administer_drug Administer Metocurine Iodide start->administer_drug monitor_block Monitor Neuromuscular Blockade administer_drug->monitor_block adequate_block Is Blockade Adequate? monitor_block->adequate_block troubleshoot Troubleshoot Issue (See Guide) monitor_block->troubleshoot Issue Detected proceed Proceed with Experiment adequate_block->proceed Yes adjust_dose Adjust Dose adequate_block->adjust_dose No end_experiment End of Experiment proceed->end_experiment adjust_dose->administer_drug administer_reversal Administer Reversal Agent end_experiment->administer_reversal monitor_recovery Monitor Recovery administer_reversal->monitor_recovery full_recovery Full Recovery? monitor_recovery->full_recovery monitor_recovery->troubleshoot Issue Detected extubate Extubate and Post-Op Care full_recovery->extubate Yes supportive_care Provide Supportive Care (Ventilation, Warmth) full_recovery->supportive_care No supportive_care->monitor_recovery

Caption: Experimental Workflow for Metocurine Iodide Administration and Troubleshooting.

References

Technical Support Center: Troubleshooting Inconsistent Neuromuscular Blockade with Metubine (Metocurine Iodide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metubine (metocurine iodide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro and in vivo experiments involving this neuromuscular blocking agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (metocurine iodide) is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[1][2] By blocking these receptors, it prevents acetylcholine from initiating muscle contraction, leading to skeletal muscle relaxation.[1][2]

Q2: What are the common causes of inconsistent neuromuscular blockade with this compound in my experiments?

Inconsistent results can stem from a variety of factors, including:

  • Drug Stability and Storage: Improper storage and handling of this compound solutions can lead to degradation and loss of potency.

  • Experimental Conditions: Variations in temperature, pH, and electrolyte concentrations in your experimental setup can alter the drug's effectiveness.

  • Drug Interactions: The presence of other compounds in your preparation can either potentiate or inhibit the effects of this compound.

  • Monitoring Technique: Incorrect application or interpretation of neuromuscular monitoring, such as Train-of-Four (TOF), can lead to misleading results.

  • Biological Variability: Differences between tissue preparations or animal subjects can contribute to varied responses.

Q3: How should I prepare and store this compound solutions for my experiments?

For consistent results, it is crucial to follow a standardized protocol for solution preparation and storage.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (metocurine iodide) powder

  • Sterile distilled water or appropriate physiological buffer (e.g., Ringer's solution, Krebs-Henseleit solution)

  • Sterile volumetric flasks and pipettes

  • Analytical balance

  • pH meter

  • Sterile filters (0.22 µm)

  • Amber-colored storage vials

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the powder in a small volume of sterile distilled water or the chosen buffer in a volumetric flask. Metocurine iodide is slightly soluble in water (approximately 3 mg/mL).[3]

    • Gently agitate the solution to ensure complete dissolution.

    • Bring the solution to the final volume with the solvent.

    • Sterile-filter the stock solution using a 0.22 µm filter into a sterile, amber-colored vial.

    • Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C may be considered, but repeated freeze-thaw cycles should be avoided.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the stock solution with the appropriate physiological buffer to the desired final concentrations.

    • Ensure the pH of the final working solution is within the physiological range (typically 7.2-7.4) and consistent across experiments, as pH can affect drug stability and potency.

    • Allow the working solutions to equilibrate to the experimental temperature before use.

Troubleshooting Guides

Issue 1: Higher than Expected Doses of this compound are Required to Achieve Blockade (Apparent Resistance)

If you find that you need to use significantly higher concentrations of this compound than anticipated to achieve the desired level of neuromuscular blockade, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Drug Degradation - Prepare fresh this compound solutions from a reliable stock. - Verify the storage conditions of your this compound powder and stock solutions (refrigerated, protected from light). - Consider performing a quality control check of your stock solution's potency.
Incorrect Solution Concentration - Double-check all calculations and measurements during solution preparation. - Calibrate your analytical balance and ensure it is functioning correctly.
Drug Interactions (Antagonism) - Review all components of your experimental buffer and any co-administered drugs. - Anticonvulsants like phenytoin (B1677684) and carbamazepine (B1668303) can cause resistance to non-depolarizing neuromuscular blockers.[4][5][6] - Check for the presence of acetylcholinesterase inhibitors, which would increase acetylcholine levels and compete with this compound.
Receptor Upregulation - In chronic studies involving nerve injury or immobilization, an increase in the number of acetylcholine receptors (up-regulation) can lead to resistance.[6]
Suboptimal Experimental Conditions - Temperature: Ensure your preparation is maintained at a stable, physiological temperature. Hypothermia can potentiate blockade, while hyperthermia may have variable effects. - pH: Verify that the pH of your physiological solution is stable and within the optimal range (7.2-7.4). Acidosis can potentiate the block, while alkalosis may have the opposite effect.

Logical Workflow for Troubleshooting Apparent Resistance

G start Inconsistent Blockade: Higher Dose Needed check_solution Verify this compound Solution Integrity start->check_solution check_conditions Assess Experimental Conditions start->check_conditions check_interactions Review for Antagonistic Drugs start->check_interactions prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh verify_storage Check Storage Conditions check_solution->verify_storage calibrate_equipment Calibrate Balance and pH Meter check_solution->calibrate_equipment temp_ph Monitor Temperature and pH check_conditions->temp_ph review_compounds Analyze All Buffer Components check_interactions->review_compounds resolve Consistent Blockade Achieved prepare_fresh->resolve verify_storage->resolve calibrate_equipment->resolve temp_ph->resolve review_compounds->resolve

Troubleshooting workflow for this compound resistance.
Issue 2: Excessive Sensitivity or Prolonged Blockade with Standard Doses

Observing a much greater effect or a longer duration of action than expected can also be problematic. This section addresses potential reasons for increased sensitivity to this compound.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Drug Interactions (Potentiation) - Anesthetics: Inhalational anesthetics (e.g., isoflurane, sevoflurane) and some intravenous anesthetics can potentiate the effects of non-depolarizing blockers.[7] - Antibiotics: Certain antibiotics, particularly aminoglycosides (e.g., gentamicin, neomycin) and lincosamides (e.g., clindamycin), can enhance neuromuscular blockade.[7][8] - Calcium Channel Blockers: These drugs can interfere with acetylcholine release and potentiate the block.[4] - Magnesium: Elevated magnesium levels significantly inhibit acetylcholine release, leading to a more profound blockade.[9]
Suboptimal Experimental Conditions - Hypothermia: Lower temperatures can decrease the metabolism and clearance of this compound, prolonging its effect. - Respiratory Acidosis: A lower pH in the synaptic cleft can potentiate the neuromuscular blockade. - Electrolyte Imbalances: Hypokalemia and hypocalcemia can enhance the effects of non-depolarizing neuromuscular blockers.[8]
Renal Impairment (in in vivo models) - this compound is primarily excreted by the kidneys. In animal models with impaired renal function, the clearance of the drug will be significantly reduced, leading to a prolonged and more intense blockade.[10]

Signaling Pathway: Factors Potentiating this compound Action

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_release Acetylcholine Release nAChR Nicotinic ACh Receptor ACh_release->nAChR activates Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_release triggers Contraction Muscle Contraction nAChR->Contraction leads to This compound This compound This compound->nAChR blocks Potentiators Potentiating Factors (e.g., Aminoglycosides, Mg2+, Ca2+ Channel Blockers) Potentiators->ACh_release inhibit

Factors enhancing this compound's neuromuscular blockade.
Issue 3: Inconsistent or Unreliable Train-of-Four (TOF) Monitoring Results

Train-of-Four (TOF) monitoring is a standard method for assessing the degree of neuromuscular blockade. Inconsistent TOF readings can obscure the true effect of this compound.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Improper Electrode Placement - Ensure electrodes are placed directly over the course of the nerve being stimulated (e.g., the ulnar nerve for adductor pollicis monitoring). - The negative (black) electrode should be placed distally, closer to the neuromuscular junction. - Clean the skin and use conductive gel to ensure good contact.
Submaximal or Supramaximal Stimulation - Determine Supramaximal Stimulus: Before administering this compound, determine the minimal current that produces a maximal twitch response. The stimulating current should then be set at a supramaximal level (typically 1.5 to 2 times the maximal current) to ensure all nerve fibers are recruited.[11] - A current that is too low will not stimulate all nerve fibers, leading to an underestimation of the block.
Direct Muscle Stimulation - If the electrodes are placed over the muscle belly instead of the nerve, direct muscle stimulation can occur. This can result in a twitch response even in the presence of a deep neuromuscular block, leading to a significant underestimation of the blockade.[12] - Reposition the electrodes over the nerve trunk.
Movement Artifact - Ensure the limb being monitored is secured to prevent movement that could be misinterpreted as a twitch response. - Use a stable and reliable method for measuring the twitch response (e.g., acceleromyography, mechanomyography). Visual or tactile assessment is unreliable for detecting fade when the TOF ratio is greater than 0.4.[13]
Variability in Muscle Response - Different muscles have different sensitivities and onsets/recoveries to neuromuscular blockers. The diaphragm and laryngeal muscles are more resistant and have a faster onset and recovery than peripheral muscles like the adductor pollicis.[14] - For consistency, use the same muscle group for monitoring throughout an experiment and across different experiments.

Experimental Workflow: Calibrating Peripheral Nerve Stimulation

G start Start Calibration place_electrodes Place Electrodes over Nerve Trunk start->place_electrodes set_low_current Set Initial Low Current (e.g., 5 mA) place_electrodes->set_low_current stimulate Deliver Single Twitch Stimulus set_low_current->stimulate observe Observe for Twitch Response stimulate->observe increase_current Increase Current (e.g., by 5 mA) observe->increase_current No or Weak Twitch max_twitch Maximal Twitch Response Achieved? observe->max_twitch Twitch Observed increase_current->stimulate max_twitch->increase_current No set_supramaximal Set Supramaximal Current (1.5-2x Maximal) max_twitch->set_supramaximal Yes begin_monitoring Begin TOF Monitoring set_supramaximal->begin_monitoring

Workflow for establishing supramaximal stimulation.

Quantitative Data Summary

While specific quantitative data on the stability of this compound under various experimental conditions is limited in publicly available literature, the following tables summarize key physicochemical properties and known drug interactions.

Table 1: Physicochemical Properties of Metocurine Iodide

PropertyValueReference
Molecular Formula C₄₀H₄₈I₂N₂O₆[2][3]
Molecular Weight 906.63 g/mol [2][3]
Appearance Crystalline powder[15]
Solubility in Water Slightly soluble (~3 mg/mL)[3]
Melting Point 257-267 °C (decomposes)[3]

Table 2: Summary of Drug Interactions Affecting this compound's Neuromuscular Blockade

Interacting Drug ClassEffect on this compound BlockadePutative Mechanism
Inhalational Anesthetics PotentiationDecreased sensitivity of the post-synaptic receptor to acetylcholine.[9]
Aminoglycoside Antibiotics PotentiationInhibition of pre-synaptic acetylcholine release.[9]
Lincosamide Antibiotics PotentiationPre- and post-synaptic effects.
Calcium Channel Blockers PotentiationInterference with calcium-dependent acetylcholine release.[4]
Magnesium Sulfate PotentiationCompetitive antagonism of calcium at the presynaptic nerve terminal, reducing acetylcholine release.[9]
Anticonvulsants (chronic use) Antagonism (Resistance)Upregulation of acetylcholine receptors and increased metabolism.[4][6]
Acetylcholinesterase Inhibitors AntagonismIncreased levels of acetylcholine at the neuromuscular junction compete with this compound.

Detailed Experimental Protocols

Protocol: Generating a Dose-Response Curve for this compound in an Isolated Phrenic Nerve-Hemidiaphragm Preparation

This protocol describes a classic in vitro method for assessing the potency of neuromuscular blocking agents.

1. Preparation of the Tissue:

  • Humanely euthanize a small rodent (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.

  • Excise the diaphragm with the phrenic nerve attached.

  • Isolate one hemidiaphragm with its phrenic nerve.

  • Mount the preparation in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Attach the central tendon of the diaphragm to an isometric force transducer to record muscle contractions.

2. Stimulation and Recording:

  • Place the phrenic nerve on a bipolar platinum electrode.

  • Stimulate the nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

  • Allow the preparation to equilibrate for at least 30-60 minutes, ensuring a stable baseline twitch response.

3. Generating the Dose-Response Curve:

  • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner.

  • Start with a low concentration of this compound and allow it to equilibrate until the twitch response is stable (typically 5-10 minutes).

  • Increase the concentration of this compound in logarithmic increments (e.g., half-log or full-log steps).

  • Record the steady-state twitch height at each concentration.

  • Continue adding this compound until a maximal or near-maximal inhibition of the twitch response is achieved.

4. Data Analysis:

  • Express the twitch height at each this compound concentration as a percentage of the initial baseline twitch height.

  • Plot the percentage of twitch inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal inhibition).

This technical support guide provides a starting point for troubleshooting issues with this compound. For further assistance, please consult relevant pharmacological literature and ensure all experimental procedures are in accordance with your institution's guidelines.

References

Technical Support Center: Reversal of Metubine-Induced Muscle Paralysis in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metubine (metocurine iodide)-induced muscle paralysis in research animals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reversal of this compound-induced neuromuscular blockade.

Problem Potential Cause Recommended Action
Incomplete or delayed reversal of muscle paralysis - Inadequate dose of reversal agent: The dose of neostigmine (B1678181) or edrophonium (B1671111) may be insufficient to overcome the level of neuromuscular blockade.[1][2] - Profound neuromuscular blockade: Attempting reversal from a very deep block (e.g., no response to Train-of-Four stimulation) can be difficult as acetylcholinesterase inhibitors have a "ceiling effect".[3] - Acid-base or electrolyte imbalances: Conditions such as acidosis or hypokalemia can potentiate the effects of non-depolarizing muscle relaxants and antagonize reversal. - Hypothermia: Low body temperature can prolong the duration of action of neuromuscular blocking agents.- Administer an additional dose of the reversal agent: After waiting for the peak effect of the initial dose (approximately 10 minutes for neostigmine), a second dose may be administered.[3] - Ensure at least minimal recovery before reversal: Ideally, reversal should be attempted only after the return of at least two twitches in the Train-of-Four (TOF) monitoring.[4] - Correct physiological imbalances: Monitor and correct any acid-base, electrolyte, or temperature abnormalities. - Continue mechanical ventilation: Maintain ventilatory support until adequate spontaneous respiration is confirmed.
Bradycardia (slow heart rate) after administration of reversal agent - Muscarinic side effect of acetylcholinesterase inhibitor: Neostigmine and edrophonium increase acetylcholine (B1216132) at all cholinergic synapses, including the muscarinic receptors in the heart, leading to a decreased heart rate.[5]- Administer an anticholinergic agent: Atropine (B194438) or glycopyrrolate (B1671915) should be co-administered with the reversal agent to block these muscarinic effects.[5] If bradycardia is severe, an additional dose of atropine may be necessary.
Excessive salivation, bronchial secretions, or urination - Muscarinic side effects of acetylcholinesterase inhibitor: Similar to bradycardia, these are due to the stimulation of muscarinic receptors in exocrine glands and smooth muscle.[5]- Ensure adequate dosage of anticholinergic agent: The dose of atropine or glycopyrrolate should be sufficient to counteract these effects.
Recurrence of muscle paralysis (recurarization) - Short duration of action of the reversal agent compared to the neuromuscular blocker: This can occur if a short-acting reversal agent is used for a long-acting blocker, and the reversal agent is metabolized before the neuromuscular blocker. - Factors potentiating the neuromuscular blocker: Conditions such as renal or hepatic impairment can slow the clearance of this compound, leading to a longer duration of action.- Continuous monitoring: Monitor neuromuscular function for an extended period after the initial reversal. - Administer additional doses of reversal agent if necessary: If signs of recurarization appear, further doses of the reversal agent with an anticholinergic may be required.
No response to reversal agent - Profound neuromuscular blockade: As mentioned, acetylcholinesterase inhibitors are ineffective at reversing a very deep block.[3] - Incorrect diagnosis of muscle paralysis: The paralysis may not be due to the neuromuscular blocking agent.- Wait for spontaneous recovery: Allow more time for the neuromuscular blockade to lessen before attempting reversal again. Neuromuscular monitoring is crucial to assess the depth of the block. - Rule out other causes of paralysis: Consider other potential causes if the animal does not respond as expected.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its reversal agents?

A1: this compound (metocurine iodide) is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate.[6] This prevents muscle contraction, leading to paralysis. Reversal is achieved using acetylcholinesterase inhibitors, such as neostigmine and edrophonium. These drugs prevent the breakdown of acetylcholine, thereby increasing its concentration at the neuromuscular junction. The increased acetylcholine can then outcompete this compound for binding to the nicotinic receptors, restoring neuromuscular transmission.[7]

Q2: Why is it necessary to use an anticholinergic agent like atropine with neostigmine or edrophonium?

A2: Acetylcholinesterase inhibitors increase acetylcholine levels at all cholinergic synapses, not just the neuromuscular junction. This leads to the stimulation of muscarinic receptors, which can cause undesirable side effects such as bradycardia, increased salivation, and bronchoconstriction.[5] Atropine is a muscarinic antagonist that is co-administered to block these effects without affecting the desired nicotinic receptor activity at the neuromuscular junction.

Q3: How can I monitor the depth of neuromuscular blockade and the adequacy of reversal?

A3: The gold standard for monitoring neuromuscular function is the use of a peripheral nerve stimulator to elicit a Train-of-Four (TOF) response.[8] This involves delivering four successive electrical stimuli to a peripheral nerve and observing the muscle twitches. The ratio of the fourth twitch to the first twitch (TOF ratio) provides a quantitative measure of the degree of neuromuscular blockade. A TOF ratio of ≥ 0.9 is generally considered adequate recovery.[8]

Q4: What are the recommended dosages for this compound and its reversal agents in common research animals?

A4: Dosages can vary depending on the species, anesthetic regimen, and desired depth and duration of paralysis. The following tables provide general guidelines. It is crucial to perform dose-response studies for your specific experimental conditions.

This compound Dosage for Induction of Neuromuscular Blockade
Animal ModelIntravenous (IV) Dosage
DogED90: 63 µg/kg[9]
RatDose-finding studies are recommended.
MouseDose-finding studies are recommended.
Reversal Agent Dosages
AgentAnimal ModelIntravenous (IV) DosageCo-administration
Neostigmine Dog0.04 mg/kg[5]Atropine: 0.02 mg/kg
Rat0.03 mg/kg[10]Atropine: 0.04 mg/kg
Edrophonium Dog0.5 - 1.0 mg/kg[11]Atropine: 0.01 mg/kg
Rat0.5 - 1.0 mg/kgAtropine: 0.02 mg/kg

Experimental Protocols

Protocol for Induction and Reversal of this compound-Induced Muscle Paralysis in a Rat Model

1. Animal Preparation and Anesthesia:

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane) and maintain a stable surgical plane of anesthesia for at least 15 minutes before administering any neuromuscular blocking agent.[12]

  • Intubate the animal and provide mechanical ventilation, as this compound will cause paralysis of the respiratory muscles.[5]

  • Place electrodes for neuromuscular monitoring (e.g., on the sciatic nerve to monitor twitch of the gastrocnemius muscle).

2. Neuromuscular Monitoring:

  • Establish a baseline Train-of-Four (TOF) response using a peripheral nerve stimulator before administering this compound.

3. Induction of Neuromuscular Blockade:

  • Administer this compound intravenously at a predetermined dose.

  • Continuously monitor the TOF response until the desired level of blockade is achieved (e.g., disappearance of one or more twitches).

4. Maintenance of Neuromuscular Blockade:

  • Administer maintenance doses of this compound as needed, guided by the TOF response.

5. Reversal of Neuromuscular Blockade:

  • Allow for some spontaneous recovery to occur until at least two twitches of the TOF are visible.

  • Administer a premixed solution of neostigmine (e.g., 0.03 mg/kg) and atropine (e.g., 0.04 mg/kg) intravenously.

  • Continue to monitor the TOF ratio until it returns to ≥ 0.9.

  • Ensure the animal has resumed adequate spontaneous ventilation before discontinuing mechanical ventilation.

Visualizations

Signaling Pathway of this compound and its Reversal

cluster_Nerve Motor Neuron Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle End-Plate Nerve Action Potential Arrives ACh_release Acetylcholine (ACh) Release Nerve->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by Nicotinic_Receptor Nicotinic ACh Receptor ACh->Nicotinic_Receptor Binds This compound This compound This compound->Nicotinic_Receptor Competitively Blocks Neostigmine Neostigmine Neostigmine->AChE Inhibits Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction Activates No_Contraction Muscle Paralysis Nicotinic_Receptor->No_Contraction start Start prep Animal Preparation & Anesthesia start->prep monitor_baseline Establish Baseline TOF prep->monitor_baseline induce Administer this compound (IV) monitor_baseline->induce monitor_block Monitor Neuromuscular Blockade (TOF) induce->monitor_block is_block_adequate Blockade Adequate? monitor_block->is_block_adequate maintain Administer Maintenance Dose is_block_adequate->maintain No spontaneous_recovery Allow Spontaneous Recovery (TOF count >= 2) is_block_adequate->spontaneous_recovery Yes maintain->monitor_block reverse Administer Neostigmine + Atropine (IV) spontaneous_recovery->reverse monitor_reversal Monitor Reversal (TOF Ratio) reverse->monitor_reversal is_reversed TOF Ratio >= 0.9? monitor_reversal->is_reversed is_reversed->monitor_reversal No wean Wean from Ventilator is_reversed->wean Yes recover Post-Procedure Recovery wean->recover end End recover->end

References

Technical Support Center: Managing Metubine (Metocurine Iodide) Associated Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing histamine (B1213489) release associated with the administration of Metubine (metocurine iodide).

Troubleshooting Guide

This compound, a nondepolarizing neuromuscular blocking agent, is known to potentially induce histamine release, which can lead to a range of physiological effects from mild cutaneous reactions to more severe cardiovascular responses.[1][2][3] Understanding how to manage these events is crucial for experimental success and safety.

Table 1: Troubleshooting this compound-Induced Histamine Release

Issue Potential Cause Recommended Solution
Mild to Moderate Cutaneous Reactions (e.g., flushing, urticaria, pruritus) Direct, non-IgE mediated degranulation of mast cells and basophils by this compound.[4][5]- Pre-treatment: Administer H1 and H2 receptor antagonists prior to this compound.[6] - Dose & Administration Rate: Consider reducing the dose or slowing the rate of infusion.[6]
Hypotension and Tachycardia Histamine-mediated vasodilation and increased capillary permeability.[1][7]- Pre-treatment: Prophylactic use of H1 and H2 blockers.[6] - Fluid Management: Ensure adequate hydration of the subject. - Rate of Administration: A slower infusion rate may mitigate the hemodynamic effects.[6]
Bronchospasm/Wheezing Histamine-induced contraction of bronchial smooth muscle.[1]- Pre-treatment: Consider pre-treatment with bronchodilators in susceptible subjects. H1 antagonists can also be beneficial.[6] - Caution: Exercise extreme caution in subjects with a history of asthma or severe allergies.[1]
Variable or Unexpectedly Severe Reactions Individual differences in mast cell reactivity or underlying sensitization.- Histamine Release Assay: Conduct an in vitro histamine release assay with subject's basophils or mast cells to assess sensitivity to this compound prior to in vivo administration.[8][9][10] - Alternative Agents: If a subject is known to be highly reactive, consider using a neuromuscular blocking agent with a lower propensity for histamine release (e.g., cisatracurium, rocuronium, vecuronium).[1]
Anaphylactoid Reaction (Severe, Systemic Reaction) Widespread and rapid mast cell and basophil degranulation leading to systemic effects.[11]- Immediate Cessation: Stop this compound administration immediately. - Emergency Support: Administer appropriate emergency treatment (e.g., epinephrine, corticosteroids, intravenous fluids). - Future Precaution: this compound is contraindicated in patients for whom histamine release is a definite hazard.[12]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced histamine release?

A1: this compound, like other benzylisoquinolinium neuromuscular blocking agents, can directly activate mast cells and basophils to release histamine and other inflammatory mediators.[2][4] This is often a non-IgE-mediated, or "pseudo-allergic," reaction.[5] Evidence suggests the involvement of the Mas-related G-protein-coupled receptor member X2 (MRGPRX2) on mast cells, which can be activated by certain drugs, leading to degranulation.[4][13][14]

Q2: How can I proactively manage potential histamine release during my experiments?

A2: Prophylactic administration of antihistamines is a common strategy. A combination of an H1 receptor antagonist (e.g., diphenhydramine) and an H2 receptor antagonist (e.g., famotidine) can help block the systemic effects of released histamine.[6] Additionally, administering this compound slowly can prevent a rapid spike in plasma histamine levels.[6]

Q3: Are there any alternative neuromuscular blocking agents with a lower risk of histamine release?

A3: Yes. Neuromuscular blockers such as cisatracurium, rocuronium, and vecuronium (B1682833) are known to have a lower propensity for causing histamine release compared to agents like tubocurarine (B1210278) and this compound.[1] The choice of agent should be guided by the specific requirements of the experiment and the sensitivity of the subject.

Q4: Can I test for sensitivity to this compound-induced histamine release in vitro?

A4: Yes, a histamine release assay can be performed using isolated basophils from whole blood or cultured mast cells.[8][9][10] This assay involves incubating the cells with varying concentrations of this compound and then measuring the amount of histamine released into the supernatant, typically via an enzyme-linked immunosorbent assay (ELISA).[8][15] This can provide valuable data on the potential for histamine release in a specific subject or population.

Q5: What is the role of atropine (B194438) in managing this compound's side effects?

A5: Studies with the related compound tubocurarine have shown that pre-treatment with atropine may inhibit histamine release.[16] Atropine is thought to act by mediating intracellular cyclic GMP.[16] It can also be used to counteract the bradycardia that may be associated with neuromuscular blocker administration.[12]

Experimental Protocols

Histamine Release Assay Using Whole Blood

This protocol is adapted from standard methods for assessing drug-induced histamine release from basophils in a whole blood sample.[9][15][17]

1. Materials:

  • Heparinized whole blood from the subject.

  • Release Buffer (e.g., Tyrode's buffer).

  • This compound iodide solutions at various concentrations.

  • Positive Control (e.g., anti-IgE antibody).

  • Negative Control (Release Buffer only for spontaneous release).

  • Lysis Buffer (e.g., 1% Triton X-100) for total histamine.

  • Commercial Histamine ELISA kit.

  • Glass or polypropylene (B1209903) tubes.

  • Incubator (37°C).

  • Centrifuge.

2. Methodology:

  • Blood Collection: Collect whole blood into tubes containing heparin. It is crucial to handle the samples gently to avoid premature basophil activation.
  • Preparation of Test Conditions:
  • Sample Release: In labeled tubes, add 200 µL of heparinized whole blood and 200 µL of the desired this compound concentration. Test a range of concentrations.
  • Spontaneous Release: Add 200 µL of whole blood and 200 µL of Release Buffer.
  • Positive Control: Add 200 µL of whole blood and 200 µL of anti-IgE solution.
  • Total Histamine: Add 50 µL of whole blood to 950 µL of hypotonic medium or lysis buffer.
  • Incubation: Gently mix the tubes and incubate them in a 37°C water bath for 60 minutes.
  • Stopping the Reaction: Stop the release reaction by placing the tubes in an ice bath for 10 minutes.
  • Supernatant Collection: Centrifuge the tubes at approximately 700 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the released histamine.
  • Histamine Quantification: Measure the histamine concentration in the collected supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.
  • Calculation: Calculate the percentage of histamine release for each sample using the following formula:[8] % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathway for this compound-Induced Histamine Release

cluster_cell Mast Cell This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds to G_Protein G-Protein Activation (Gαq/11) MRGPRX2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Induces Degranulation Degranulation Ca_Release->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine Results in cluster_prep Preparation cluster_assay Histamine Release Assay cluster_analysis Analysis Blood Collect Heparinized Whole Blood Incubate Incubate Blood with: - this compound - Controls (Pos/Neg) Blood->Incubate Metubine_Sol Prepare this compound Concentrations Metubine_Sol->Incubate Stop_Rxn Stop Reaction (Ice Bath) Incubate->Stop_Rxn Centrifuge Centrifuge to Separate Plasma Stop_Rxn->Centrifuge Collect_Sup Collect Supernatant Centrifuge->Collect_Sup ELISA Quantify Histamine (ELISA) Collect_Sup->ELISA Calculate Calculate % Histamine Release ELISA->Calculate Result Data Interpretation Calculate->Result

References

stability issues of Metubine in solution during long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metubine (Metocurine Iodide). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during long-term experiments involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a research setting?

This compound is the trade name for Metocurine iodide, a non-depolarizing neuromuscular blocking agent.[1][2] In a research context, it is primarily used to study the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, to investigate synaptic transmission, and as a tool in physiological studies requiring muscle relaxation.

Q2: What are the known stability concerns for this compound in solution?

As a complex organic molecule, this compound iodide in solution can be susceptible to degradation over time. The primary factors of concern for long-term experiments are:

  • Hydrolysis: The ester and ether linkages in the Metocurine molecule could be susceptible to hydrolysis, particularly at non-neutral pH.

  • Oxidation: The phenolic ether groups may be prone to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of isoquinoline (B145761) alkaloids like Metocurine.[3]

  • Adsorption: The compound may adsorb to the surface of certain plastics, leading to a decrease in the effective concentration in the solution.[4][5][6][7]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration for your experiments.

  • Solvent Selection: Metocurine iodide is slightly soluble in water (approximately 3 mg/mL) and very slightly soluble in alcohol.[2] For most in vitro experiments, sterile, deionized water or a buffer appropriate for your experimental system (e.g., PBS, HEPES-buffered saline) is recommended.

  • Preparation: To prepare a stock solution, accurately weigh the desired amount of Metocurine iodide powder and dissolve it in the chosen solvent. Gentle warming and vortexing can aid dissolution. Ensure the powder is completely dissolved before sterile filtering the solution through a 0.22 µm filter into a sterile, light-protected container.

Q4: What are the recommended storage conditions for this compound solutions?

To ensure the stability of your this compound solutions for long-term experiments, the following storage conditions are recommended:

Solution TypeStorage ContainerTemperatureLight ConditionsRecommended Duration
Stock Solution Amber glass vials or polypropylene (B1209903) tubes wrapped in foil-20°C or -80°CProtected from lightUp to 6 months
Working Solution Polypropylene tubes2-8°CProtected from lightPrepare fresh for each experiment or store for no longer than 24 hours

Note: Avoid repeated freeze-thaw cycles of the stock solution as this can accelerate degradation. Aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity over time Chemical degradation of this compound in solution.- Prepare fresh working solutions for each experiment. - Ensure stock solutions are stored correctly at low temperatures and protected from light. - Verify the pH of your experimental buffer, as extremes in pH can accelerate hydrolysis.
Inconsistent experimental results - Inaccurate initial concentration due to incomplete dissolution or adsorption to labware. - Degradation of the working solution during the experiment.- Ensure complete dissolution of the powder when preparing the stock solution. - Use low-adsorption polypropylene tubes for storing and handling this compound solutions. - Minimize the exposure of working solutions to light and elevated temperatures during the experiment.
Precipitate formation in the solution - Exceeding the solubility limit of this compound in the chosen solvent. - Interaction with components of the experimental buffer.- Do not exceed the recommended solubility of ~3 mg/mL in aqueous solutions. - If using a complex buffer system, check for compatibility by preparing a small test solution and observing for any precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Iodide Stock Solution

Materials:

  • This compound iodide powder (MW: 906.63 g/mol )

  • Sterile, deionized water or DMSO

  • Sterile, low-adsorption polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Accurately weigh 9.07 mg of this compound iodide powder.

  • Transfer the powder to a sterile 1.5 mL polypropylene tube.

  • Add 1.0 mL of sterile, deionized water or DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution in water.

  • Sterile filter the solution using a 0.22 µm syringe filter into a fresh, sterile polypropylene tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, light-protected polypropylene tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by UV-Vis Spectrophotometry

Objective: To monitor the stability of a this compound solution over time by measuring its absorbance at its λmax.

Materials:

  • This compound iodide solution (prepared in a relevant buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Incubator or water bath set to the experimental temperature

  • Light-protected storage containers (e.g., amber vials or foil-wrapped tubes)

Procedure:

  • Prepare a solution of this compound iodide in the desired experimental buffer at a known concentration.

  • Measure the initial absorbance spectrum of the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 280 nm.[2]

  • Divide the solution into two sets of aliquots in light-protected containers.

  • Store one set of aliquots under the desired experimental conditions (e.g., 37°C).

  • Store the second set of aliquots at a control temperature where degradation is expected to be minimal (e.g., -20°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • Allow the aliquots to reach room temperature.

  • Measure the absorbance of each aliquot at the predetermined λmax.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation:

The results of the stability study can be summarized in the following table:

Time (hours)Absorbance at 280 nm (Experimental Condition)% Remaining (Experimental)Absorbance at 280 nm (Control Condition)% Remaining (Control)
0[Initial Absorbance]100%[Initial Absorbance]100%
24[Absorbance at 24h][Calculated %][Absorbance at 24h][Calculated %]
48[Absorbance at 48h][Calculated %][Absorbance at 48h][Calculated %]
72[Absorbance at 72h][Calculated %][Absorbance at 72h][Calculated %]
168 (1 week)[Absorbance at 1 week][Calculated %][Absorbance at 1 week][Calculated %]

Visualizations

Metubine_Degradation_Pathway cluster_factors Factors Influencing Stability This compound This compound (Metocurine Iodide) Degradation Degradation Products This compound->Degradation Degradation Light Light (Photodegradation) Light->Degradation Temperature Elevated Temperature Temperature->Degradation pH Non-neutral pH (Hydrolysis) pH->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (10 mM in H2O or DMSO) start->prep_stock store_stock Store Stock Solution (-20°C to -80°C, protected from light) prep_stock->store_stock prep_working Prepare Working Solution (Dilute stock in experimental buffer) store_stock->prep_working run_exp Perform Long-Term Experiment prep_working->run_exp analyze Analyze Results run_exp->analyze end End analyze->end

Caption: Recommended workflow for using this compound in experiments.

References

Technical Support Center: Metubine Applications in Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Metubine (Metocurine iodide) in experimental research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively, with a primary focus on avoiding nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, the trade name for Metocurine iodide, is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] It acts by binding to the same site as the endogenous agonist, acetylcholine (ACh), on the receptor, thereby physically blocking ACh from binding and activating the receptor.[1][2] This competitive antagonism is reversible and can be overcome by increasing the concentration of the agonist.[3]

Q2: How can this compound help in studying nAChRs without inducing desensitization?

A2: nAChR desensitization is a phenomenon where the receptor becomes unresponsive after prolonged or repeated exposure to an agonist.[4] Since this compound is a competitive antagonist, it does not activate the receptor and therefore does not cause desensitization.[1][2] By using this compound to block nAChR activity, researchers can establish a baseline of receptor inhibition. This allows for the study of receptor function and the effects of other compounds without the confounding variable of agonist-induced desensitization.

Q3: What are the primary applications of this compound in a research setting?

A3: In a research context, this compound is primarily used to:

  • Characterize the pharmacology of nAChR subtypes.

  • Isolate and study the function of other neurotransmitter systems by blocking cholinergic input.

  • Investigate the role of specific nAChR subtypes in cellular and synaptic processes.

  • Serve as a control in experiments to confirm that an observed effect is mediated by nAChRs.

Q4: How do I prepare a stock solution of this compound iodide?

A4: Metocurine iodide is slightly soluble in water (approximately 3 mg/mL). For in vitro experiments, it is recommended to prepare a stock solution in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or the experimental extracellular solution. It is advisable to prepare fresh solutions for each experiment to ensure potency. If storage is necessary, aliquot the stock solution and store at -20°C, protecting it from light. Always confirm the solubility and stability of this compound in your specific experimental buffer.

Quantitative Data: this compound Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of Metocurine (this compound) for various nicotinic acetylcholine receptor subtypes. Please note that the affinity can vary depending on the experimental conditions and the specific receptor isoform.

Receptor SubtypeLigandK_i / IC_50SpeciesExperimental MethodReference
Muscle-type (α1)₂β1δεMetocurineIC_50: 18 nMHumanElectrophysiology (inhibition of ACh-induced current)[3]
Muscle-type (α1)₂β1γδMetocurineIC_50: 18 nMHumanElectrophysiology (inhibition of ACh-induced current)[3]
Neuronal α3β2*MetocurineLow PotencyHumanElectrophysiology (inhibition of ACh-induced current)[3]

Experimental Protocols

Protocol 1: Avoiding Agonist-Induced Desensitization in Patch-Clamp Electrophysiology

This protocol describes how to use this compound to obtain a stable baseline of nAChR inhibition before the application of an agonist, thereby allowing the study of the agonist's effects on a non-desensitized receptor population.

Materials:

  • This compound (Metocurine iodide) powder

  • Extracellular (bath) solution appropriate for your cell type

  • Agonist of interest (e.g., Acetylcholine)

  • Whole-cell patch-clamp setup

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in your extracellular solution. Protect from light and prepare fresh if possible.

    • Prepare a working solution of this compound at a concentration sufficient to achieve complete blockade of the nAChRs of interest (typically 10-100 times the IC_50). A common starting concentration for muscle-type nAChRs is 1-10 µM.

    • Prepare your agonist solution at the desired concentration.

  • Establish a Whole-Cell Recording:

    • Obtain a stable whole-cell patch-clamp recording from your cell of interest.

    • Allow the cell to stabilize for a few minutes before beginning the experiment.

  • Baseline Agonist Application:

    • Apply a brief pulse of your agonist to elicit a baseline response. This will confirm the presence of functional nAChRs.

    • Ensure complete washout of the agonist and allow the receptors to recover fully before proceeding.

  • Application of this compound:

    • Perfuse the cell with the this compound-containing extracellular solution for a sufficient duration to allow for complete binding to the receptors (typically 2-5 minutes).

  • Test for Complete Blockade:

    • While continuing to perfuse with this compound, apply the same brief pulse of your agonist. You should observe a complete or near-complete abolition of the agonist-evoked current.

  • Washout and Recovery:

    • To study the reversal of the block, perfuse the cell with the control extracellular solution (without this compound).

    • Periodically apply brief pulses of the agonist to monitor the recovery of the receptor response. The rate of recovery will depend on the dissociation kinetics of this compound from the receptors.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for nAChRs, using this compound as a known competitor.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest

  • Radiolabeled nAChR ligand (e.g., [³H]-Epibatidine)

  • This compound (Metocurine iodide)

  • Test compound

  • Binding buffer

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of unlabeled this compound and your test compound in the binding buffer.

    • Prepare the radiolabeled ligand at a concentration close to its K_d value.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand, and the varying concentrations of either unlabeled this compound (for a standard curve) or your test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

    • Calculate the K_i value using the Cheng-Prusoff equation.

Troubleshooting Guides

Troubleshooting Patch-Clamp Experiments with this compound
Problem Possible Cause(s) Suggested Solution(s)
Incomplete blockade of agonist response 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Presence of a this compound-insensitive nAChR subtype.1. Increase the concentration of this compound. 2. Increase the pre-incubation time with this compound before agonist application. 3. Characterize the nAChR subtypes present in your preparation using subtype-selective antagonists.
Slow or incomplete washout of this compound 1. This compound has a slow dissociation rate from the receptor. 2. Inefficient perfusion system.1. Increase the duration of the washout period. 2. Ensure your perfusion system allows for rapid and complete exchange of the bath solution.
Apparent non-competitive antagonism 1. The Schild analysis slope is not equal to 1. 2. This compound may have allosteric effects at high concentrations.1. Perform a Schild analysis to confirm competitive antagonism. A slope of 1 is indicative of competitive binding.[1] 2. Use the lowest effective concentration of this compound.
Drift in baseline current upon this compound application 1. This compound may have off-target effects on other ion channels. 2. The vehicle (solvent) for this compound is affecting the cell.1. Test this compound on cells that do not express nAChRs to check for non-specific effects. 2. Perform a vehicle control experiment.
Troubleshooting Radioligand Binding Assays
Problem Possible Cause(s) Suggested Solution(s)
High non-specific binding 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is sticking to the filters.1. Use a radioligand concentration at or below its K_d. 2. Increase the number and volume of washes. 3. Pre-soak the filters in a blocking agent (e.g., polyethyleneimine).
Low specific binding 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or membranes. 3. Incorrect buffer composition.1. Use a richer source of receptors or increase the amount of membrane protein per well. 2. Use fresh reagents and ensure proper storage. 3. Optimize the binding buffer (pH, ionic strength).
Inconsistent results between experiments 1. Variability in membrane preparation. 2. Inaccurate pipetting. 3. Temperature fluctuations during incubation.1. Standardize the membrane preparation protocol. 2. Calibrate pipettes and use careful pipetting techniques. 3. Ensure a constant and uniform incubation temperature.

Visualizations

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Flow Na+/Ca2+ Influx nAChR->Ion_Flow Channel Opening ACh Acetylcholine ACh->nAChR Binds and Activates This compound This compound (Competitive Antagonist) This compound->nAChR Binds and Blocks Depolarization Membrane Depolarization Ion_Flow->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Flow->Ca_Signal Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Downstream Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) Ca_Signal->Downstream Downstream->Response

Figure 1: Simplified nAChR signaling pathway and the action of this compound.

Experimental_Workflow start Start: Cell with functional nAChRs agonist1 Apply brief agonist pulse (e.g., ACh) start->agonist1 response1 Record baseline nAChR current agonist1->response1 wash1 Washout agonist response1->wash1 recover1 Allow full recovery wash1->recover1 metubine_app Apply this compound (to achieve equilibrium blockade) recover1->metubine_app agonist2 Apply same brief agonist pulse metubine_app->agonist2 response2 Confirm blockade (no/minimal current) agonist2->response2 experiment Proceed with experiment (e.g., test other compounds) response2->experiment end End experiment->end

Figure 2: Workflow for avoiding receptor desensitization using this compound.

Troubleshooting_Logic start Problem: Incomplete blockade with this compound q1 Is this compound concentration >10x IC50? start->q1 a1_no Increase this compound concentration q1->a1_no No q2 Was pre-incubation time sufficient? q1->q2 Yes a1_no->q2 a2_no Increase pre-incubation time (e.g., 5-10 min) q2->a2_no No q3 Is washout of agonist from previous application complete? q2->q3 Yes a2_no->q3 a3_no Increase washout time and verify recovery q3->a3_no No q4 Could other nAChR subtypes be present? q3->q4 Yes a3_no->q4 a4_yes Characterize subtypes with selective antagonists q4->a4_yes Yes end Re-evaluate experiment q4->end No a4_yes->end

Figure 3: Logical troubleshooting for incomplete nAChR blockade by this compound.

References

Technical Support Center: Refining Experimental Protocols Using Metubine (d-Tubocurarine) for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results when using Metubine (dimethyl-tubocurarine or d-tubocurarine).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected neuromuscular blockade. 1. Incorrect Drug Concentration: Errors in calculating or preparing the this compound solution. 2. Drug Degradation: Improper storage of stock solutions.[1] 3. Temperature Fluctuations: The potency of d-tubocurarine can be affected by temperature changes in in vitro preparations.[2] 4. High Stimulation Frequency: Higher frequencies of nerve stimulation can reduce the apparent potency of d-tubocurarine.[3][4] 5. Resistance to this compound: Certain conditions, such as lower motor neuron injury or immobilization, can lead to an upregulation of acetylcholine (B1216132) receptors, causing resistance.[5][6][7][8][9]1. Verify Calculations and Re-prepare Solution: Double-check all calculations and ensure accurate dilution from the stock solution. 2. Prepare Fresh Solutions: Prepare fresh dilutions from a properly stored stock solution for each experiment. Stock solutions should be stored at -20°C for up to one month.[1] 3. Maintain Stable Temperature: Ensure the temperature of the experimental setup (e.g., organ bath) is stable and consistent across experiments.[2] 4. Standardize Stimulation Frequency: Use a consistent and defined stimulus frequency for all experiments. Slower stimulus rates (0.1–0.15 Hz) are often recommended for stable and reproducible results.[3][4] 5. Assess Experimental Model: Be aware of the potential for receptor upregulation in your model. If resistance is suspected, consider quantifying acetylcholine receptor numbers.[5][7]
High variability in results between experimental preparations. 1. Biological Variation: Inherent physiological differences between animals. 2. Inconsistent Tissue Handling: Differences in the dissection and mounting of tissue preparations. 3. Fluctuating Experimental Conditions: Variations in buffer composition, pH, or oxygenation.1. Increase Sample Size: Use a sufficient number of animals or preparations to account for biological variability. 2. Standardize Protocols: Follow a strict, standardized protocol for tissue preparation and handling. 3. Control Experimental Parameters: Ensure all experimental parameters (e.g., buffer pH, temperature, oxygenation) are tightly controlled and monitored throughout the experiment.
Tachyphylaxis (diminishing response to successive drug administrations). 1. Receptor Desensitization: Prolonged exposure to this compound may lead to a decrease in receptor responsiveness. 2. Presynaptic Effects: At higher concentrations or with repetitive stimulation, d-tubocurarine may have presynaptic effects, altering acetylcholine release.[10][11][12]1. Allow for Washout Periods: Ensure adequate washout periods between drug applications to allow receptors to return to their resting state. 2. Use a Cumulative Dose-Response Protocol: This can minimize the effects of tachyphylaxis compared to repeated individual doses.
Unexpected cardiovascular effects (e.g., hypotension). 1. Histamine (B1213489) Release: d-tubocurarine is known to cause histamine release, which can lead to vasodilation and hypotension.[13] 2. Ganglionic Blockade: At higher doses, this compound can have some ganglion-blocking activity.1. Administer Slowly: In in vivo experiments, administer this compound slowly to minimize histamine release. 2. Consider Antihistamines: In some experimental models, pretreatment with an antihistamine may be considered if histamine release is a concern. 3. Monitor Cardiovascular Parameters: In in vivo studies, continuously monitor blood pressure and heart rate.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound (d-tubocurarine)? this compound is a non-depolarizing neuromuscular blocking agent.[14] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction.[14][15]

2. How should I prepare and store this compound solutions? For solid this compound, store it as indicated on the product vial in a tightly sealed container. Stock solutions should be prepared, aliquoted, and stored in tightly sealed vials at -20°C and are generally usable for up to one month.[1] Whenever possible, it is best to make up and use solutions on the same day.[1]

3. What are typical effective concentrations of this compound in in vitro and in vivo experiments? The effective concentration can vary significantly depending on the experimental model and conditions. Refer to the data tables below for specific examples.

4. What factors can influence the potency and duration of action of this compound? Several factors can affect this compound's action, including:

  • Stimulus Frequency: Higher frequencies can decrease its apparent potency.[3][4]

  • Temperature: Changes in temperature can alter its effectiveness in in vitro setups.[2]

  • pH and Electrolyte Balance: Acidosis and hypokalemia can enhance the blocking effect, while alkalosis can diminish it.

  • Concurrent Medications: Anesthetics and certain antibiotics can potentiate the effects of neuromuscular blockers.

5. How can I reverse the effects of this compound in my experiment? The neuromuscular blockade induced by this compound can be reversed by acetylcholinesterase inhibitors such as neostigmine.[14] These drugs increase the concentration of acetylcholine at the neuromuscular junction, which then competes with this compound for receptor binding.

Data Presentation

Table 1: In Vitro Efficacy of d-Tubocurarine
Experimental ModelParameterValueReference
Mouse Nerve-Diaphragm (37°C)IC50 (Twitch Block)1.69 ± 0.022 µM[2]
Mouse Nerve-Diaphragm (25°C)IC50 (Twitch Block)1.49 ± 0.021 µM[2]
BC3H-1 Cells (Mouse Muscle nAChR)IC5041 ± 2 nM[6]
Rat HemidiaphragmIC50 (Twitch Block)1.82 µM[16]
Rat Extensor Digitorum Longus (EDL)IC50 (Twitch Block)0.26 µM[16]
Table 2: In Vivo Efficacy of d-Tubocurarine
SpeciesExperimental ModelParameterValueReference
HumanAnesthetized Patient (0.1 Hz stimulation)ED500.25 mg/kg[3][4]
HumanAnesthetized Patient (1.0 Hz stimulation)ED500.07 mg/kg[3][4]
CatGastrocnemius MuscleED50105 µg/kg[10][17]
CatSoleus MuscleED50150 µg/kg[10][17]
RatDenervated GastrocnemiusED950.26 ± 0.06 mg/kg[5]
RabbitHead-Drop AssayStandard Solution0.012% w/v in saline[14]

Experimental Protocols

Protocol 1: In Vitro Neuromuscular Blockade using Rat Phrenic Nerve-Diaphragm Preparation

This protocol is adapted from established methods for assessing neuromuscular blockade in vitro.[18]

1. Preparation of the Tissue: a. Humanely euthanize a rat according to institutional guidelines. b. Isolate the diaphragm with the phrenic nerve intact. c. Mount the preparation in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

2. Experimental Setup: a. Attach the diaphragm to a force transducer to record isometric contractions. b. Place stimulating electrodes on the phrenic nerve. c. Allow the preparation to equilibrate for at least 30-40 minutes, with regular washing, until a stable baseline twitch response to nerve stimulation is achieved.

3. Application of this compound: a. Record baseline twitch contractions in response to nerve stimulation (e.g., 0.1 Hz). b. Add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next. c. Record the percentage inhibition of the twitch height at each concentration.

4. Data Analysis: a. Plot the percentage inhibition of twitch height against the logarithm of the this compound concentration. b. Determine the IC50 value (the concentration of this compound that causes a 50% reduction in twitch height) from the resulting dose-response curve.

Protocol 2: In Vivo Neuromuscular Blockade using the Rabbit Head-Drop Assay

This is a classic in vivo method for assessing the potency of neuromuscular blocking agents.[3][14]

1. Animal Preparation: a. Use healthy rabbits weighing 2-2.5 kg.[14] b. Place the rabbit in a holder that allows for free movement of the head. c. Habituate the animal to the experimental setup to minimize stress.

2. Drug Administration: a. Prepare a standard solution of d-tubocurarine (e.g., 0.012% w/v in saline).[14] b. Infuse the this compound solution into the marginal ear vein at a constant rate.

3. Endpoint Determination: a. Continue the infusion until the rabbit's neck muscles relax to the point where it can no longer hold its head erect. This is the "head-drop" endpoint. b. The total amount of the drug required to produce this endpoint is recorded.

4. Data Analysis: a. The potency of a test sample of this compound is determined by comparing the mean dose required to cause head-drop with that of a standard preparation. b. A crossover design, where animals receive both the standard and test preparations on different occasions, can be used to minimize biological variability.[14]

Mandatory Visualizations

neuromuscular_junction_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) ActionPotential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_Influx->Vesicles triggers fusion ACh_Release Acetylcholine (ACh) Release Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Depolarization Endplate Potential (Depolarization) nAChR->Depolarization activates Block Blockade MuscleContraction Muscle Contraction Depolarization->MuscleContraction initiates experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare this compound Stock and Working Solutions E2 Administer this compound (Cumulative Dosing) P1->E2 P2 Prepare In Vitro Tissue (e.g., Rat Diaphragm) or In Vivo Model (e.g., Rabbit) P3 Calibrate and Equilibrate Experimental Setup P2->P3 E1 Record Baseline (e.g., Twitch Response) P3->E1 E1->E2 E3 Record Response at Each Concentration E2->E3 A1 Calculate % Inhibition E3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 / ED50 A2->A3 troubleshooting_logic Start Inconsistent or Weak Results? CheckSolution Is the this compound solution fresh and correctly prepared? Start->CheckSolution Start Here CheckTemp Is the temperature stable (for in vitro)? CheckSolution->CheckTemp Yes FixSolution Action: Prepare fresh solution, verify calculations. CheckSolution->FixSolution No CheckStim Is the stimulation frequency standardized? CheckTemp->CheckStim Yes FixTemp Action: Monitor and stabilize temperature. CheckTemp->FixTemp No CheckModel Could there be receptor upregulation? CheckStim->CheckModel Yes FixStim Action: Use a consistent, lower frequency. CheckStim->FixStim No AssessModel Action: Re-evaluate model or quantify receptors. CheckModel->AssessModel Yes Success Problem Resolved CheckModel->Success No FixSolution->Success FixTemp->Success FixStim->Success AssessModel->Success

References

Validation & Comparative

A Comparative Analysis of Metubine and Pancuronium for Neuromuscular Blockade in Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two non-depolarizing neuromuscular blocking agents: Metubine (dimethyl-tubocurarine) and pancuronium (B99182). Both agents are utilized in research settings to induce skeletal muscle relaxation by acting as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors on the motor end-plate. This analysis is based on available experimental data to assist researchers in selecting the appropriate agent for their specific study requirements.

Mechanism of Action

Both this compound and pancuronium are classified as non-depolarizing neuromuscular blocking agents.[1][2] Their primary mechanism of action involves competing with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By blocking these receptors, they prevent the depolarization of the muscle fiber membrane that is necessary for muscle contraction, leading to muscle relaxation and, at higher doses, paralysis. This blockade is reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, typically achieved through the administration of acetylcholcholinesterase inhibitors.[1][2]

dot

cluster_0 Neuromuscular Junction cluster_1 Drug Action Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft ACh Release Nicotinic_Receptor Nicotinic ACh Receptor Synaptic_Cleft->Nicotinic_Receptor ACh Binding (Blocked) Muscle_Fiber Muscle Fiber End-plate Metubine_Pancuronium This compound or Pancuronium Metubine_Pancuronium->Nicotinic_Receptor Competitive Antagonism Blockade Blockade of ACh Binding Nicotinic_Receptor->Blockade No_Contraction Muscle Relaxation/ Paralysis Blockade->No_Contraction

Mechanism of Action of Non-Depolarizing Neuromuscular Blockers.

Efficacy and Potency

The efficacy of a neuromuscular blocking agent is often quantified by its ED95, the dose required to produce a 95% suppression of the first twitch of the train-of-four (TOF) stimulation. While direct comparative studies in humans are limited, available data from various sources provide insights into the relative potency of this compound and pancuronium.

One study found pancuronium to be approximately 6.5 times as potent as d-tubocurarine, a closely related compound to this compound.[3] Another study reported that metocurine (B613844) is about 1.8 times more potent than d-tubocurarine.[4] A study in dogs found the ED90 (dose for 90% twitch depression) of pancuronium to be 22 µg/kg, while the ED90 for metocurine was 63 µg/kg, suggesting pancuronium is more potent.[5]

Table 1: Comparative Potency of this compound and Pancuronium

ParameterThis compound (dimethyl-tubocurarine)PancuroniumSource(s)
Relative Potency Less potent than pancuroniumMore potent than this compound[3][4][5]
ED90 (dogs) 63 µg/kg22 µg/kg[5]

Onset and Duration of Action

The onset of action, or the time to achieve maximal neuromuscular blockade, and the duration of action are critical parameters in research settings.

A study investigating the use of metocurine for ocular surgery found that a dose of 0.3 mg/kg produced ideal conditions for tracheal intubation in approximately 4.45 minutes.[4] For pancuronium, the onset of action for intubation is generally reported to be between 2 to 3 minutes with a standard intubating dose.[6]

Regarding the duration of action, a study in dogs demonstrated that at three times their respective ED90 doses, the time to 50% recovery of original twitch tension was 109 minutes for metocurine and 108 minutes for pancuronium, indicating a similar duration of action at these equipotent doses.[5]

Table 2: Onset and Duration of Action

ParameterThis compound (dimethyl-tubocurarine)PancuroniumSource(s)
Onset for Intubation ~4.45 minutes (at 0.3 mg/kg)2-3 minutes (standard dose)[4][6]
Duration of Action (50% recovery in dogs) 109 minutes108 minutes[5]

Hemodynamic Effects

The cardiovascular side effects of neuromuscular blocking agents are a significant consideration in many experimental models. Pancuronium is known to cause a moderate increase in heart rate and mean arterial pressure, primarily due to its vagolytic properties.[5] In contrast, metocurine is reported to have more stable cardiovascular effects with minimal associated histamine (B1213489) release.[4]

One comparative study in dogs showed that pancuronium administration led to increases in heart rate, mean arterial blood pressure, and cardiac output.[5] In the same study, metocurine also increased heart rate and cardiac output, but mean arterial blood pressure and pulmonary wedge pressure did not change significantly.[5] Another study comparing a combination of pancuronium and metocurine to pancuronium alone found that the combination resulted in less of an increase in heart rate.[7][8]

Table 3: Comparative Hemodynamic Effects

ParameterThis compound (dimethyl-tubocurarine)PancuroniumSource(s)
Heart Rate Minimal to moderate increaseModerate to significant increase[5][7][8]
Mean Arterial Pressure Generally stableModerate increase[5]
Histamine Release MinimalMinimal[4]

Experimental Protocols

Assessment of Neuromuscular Blockade

A common method for quantifying the degree of neuromuscular blockade in both clinical and research settings is through the use of a peripheral nerve stimulator to elicit and measure muscle responses.

dot

cluster_0 Experimental Workflow Anesthesia Induce and Maintain Anesthesia Stimulator Place Peripheral Nerve Stimulator (e.g., on ulnar nerve) Anesthesia->Stimulator Baseline Record Baseline Twitch Response Stimulator->Baseline Administer Administer this compound or Pancuronium (IV) Baseline->Administer Monitor Monitor and Record Twitch Response (e.g., Train-of-Four) Administer->Monitor Analyze Analyze Data for Onset, Depth, and Duration of Blockade Monitor->Analyze

Workflow for Assessing Neuromuscular Blockade.

Detailed Methodology:

  • Animal Preparation: The experimental animal is anesthetized, and vital signs are continuously monitored.

  • Nerve Stimulation: Two stimulating electrodes are placed over a peripheral motor nerve, commonly the ulnar nerve. A recording device, such as a force-displacement transducer, is attached to the corresponding muscle (e.g., adductor pollicis) to measure the evoked mechanical response.

  • Stimulation Pattern: A supramaximal square-wave stimulus of short duration (e.g., 0.2 msec) is delivered. The most common pattern is the Train-of-Four (TOF), which consists of four stimuli delivered at a frequency of 2 Hz.

  • Data Acquisition: The force of the muscle twitch contractions is recorded and amplified. The degree of neuromuscular blockade is determined by the reduction in the twitch height of the first twitch (T1) compared to the pre-drug baseline and the fade in the ratio of the fourth twitch to the first twitch (T4/T1 ratio).

  • Parameter Calculation:

    • Onset of Action: Time from drug administration to 95% depression of the first twitch (T1).

    • Duration of Action: Time from drug administration until the T1 recovers to 25% of its baseline value.

    • Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.

Conclusion

Both this compound and pancuronium are effective non-depolarizing neuromuscular blocking agents. The choice between them for research purposes will depend on the specific requirements of the experimental protocol.

  • Pancuronium offers the advantage of higher potency. However, its vagolytic effects, leading to an increase in heart rate and blood pressure, should be considered, especially in cardiovascular research models.

  • This compound appears to have a more favorable hemodynamic profile with greater cardiovascular stability. Its lower potency may necessitate the use of higher doses to achieve the desired level of neuromuscular blockade.

Researchers should carefully consider these differences in potency, onset, duration of action, and hemodynamic effects when selecting the appropriate agent for their studies. Direct comparative studies in the specific animal model of interest are recommended to determine the most suitable drug and dosage regimen.

References

Metubine's Neuromuscular Receptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metubine (Metocurine iodide) is a nondepolarizing neuromuscular blocking agent that has historically been used to induce skeletal muscle relaxation during surgical procedures. Its mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic receptors of the neuromuscular junction. However, the selectivity of this compound for these receptors, particularly in comparison to other available neuromuscular blockers, is a critical factor in determining its clinical utility and side effect profile. This guide provides a detailed comparison of this compound's selectivity with that of its alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Neuromuscular Blocking Agents

The following tables summarize the key performance indicators of this compound and its alternatives, including potency, histamine (B1213489) release potential, and cardiovascular effects.

Table 1: Potency and Duration of Action of Neuromuscular Blocking Agents

DrugChemical ClassED95 (mg/kg)Onset of Action (min)Duration of Action (min)
Metocurine (this compound) Benzylisoquinolinium0.283-560-90
d-Tubocurarine Benzylisoquinolinium0.513-5>35
Atracurium Benzylisoquinolinium0.2-0.252-2.520-35
Cisatracurium Benzylisoquinolinium0.052-335-45
Pancuronium Aminosteroid0.072-3>35
Vecuronium Aminosteroid0.052-325-30
Rocuronium Aminosteroid0.31-1.530-40
Succinylcholine Depolarizing Agent0.3-0.50.5-15-10

Table 2: Histamine Release and Cardiovascular Side Effects

DrugHistamine Release PotentialCardiovascular Effects
Metocurine (this compound) ModerateModerate hypotension and tachycardia
d-Tubocurarine HighSignificant hypotension and tachycardia
Atracurium ModerateTransient hypotension, minimal heart rate changes
Cisatracurium LowMinimal cardiovascular effects
Pancuronium LowModerate increase in heart rate and blood pressure
Vecuronium LowMinimal cardiovascular effects
Rocuronium LowMinimal cardiovascular effects
Succinylcholine LowBradycardia (especially in children), potential for hyperkalemia-induced arrhythmias

Receptor Selectivity Profile

The selectivity of a neuromuscular blocking agent for the nicotinic receptors at the neuromuscular junction over other nicotinic (e.g., ganglionic) and muscarinic receptors is crucial for minimizing side effects.

Table 3: Comparative Selectivity of Neuromuscular Blocking Agents for Nicotinic Receptor Subtypes

DrugSelectivity for Neuromuscular (Nm) vs. Ganglionic (Nn) Receptors
Metocurine (this compound) Moderate
d-Tubocurarine Low
Atracurium High
Cisatracurium High
Pancuronium Moderate
Vecuronium High
Rocuronium High

Note: Quantitative binding affinity data (Ki values) for a comprehensive range of receptor subtypes is not consistently available for all compounds in a directly comparable format. The selectivity profiles are based on a synthesis of available pharmacological data.

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade (Train-of-Four Monitoring)

A common method for quantifying the degree of neuromuscular blockade in vivo is through Train-of-Four (TOF) stimulation.

Protocol:

  • Animal Preparation: The animal (e.g., dog, cat, or monkey) is anesthetized and mechanically ventilated.

  • Nerve Stimulation: Two electrodes are placed along the path of a peripheral nerve, typically the ulnar nerve.

  • Stimulation Parameters: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a sequence, with each stimulus lasting 0.2 milliseconds and the train of four delivered at a frequency of 2 Hz.[1]

  • Measurement of Response: The evoked muscle contractions (twitches) of the corresponding muscle (e.g., adductor pollicis) are measured. This can be done qualitatively by observing the number of twitches or quantitatively using a force transducer or accelerometer.[1]

  • Data Analysis: The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch. A decrease in the TOF ratio indicates the presence of a nondepolarizing neuromuscular block. The ED95 is determined as the dose of the drug that causes a 95% reduction in the first twitch height.

G cluster_protocol Train-of-Four (TOF) Monitoring Workflow Animal_Preparation Anesthetized & Ventilated Animal Nerve_Stimulation Peripheral Nerve Stimulation (e.g., Ulnar Nerve) Animal_Preparation->Nerve_Stimulation Stimulation_Parameters Supramaximal Stimuli (4 pulses @ 2 Hz) Nerve_Stimulation->Stimulation_Parameters Response_Measurement Measure Evoked Muscle Twitches Stimulation_Parameters->Response_Measurement Data_Analysis Calculate TOF Ratio (T4/T1) Determine ED95 Response_Measurement->Data_Analysis

Train-of-Four (TOF) Monitoring Workflow.
Assessment of Histamine Release (Intradermal Injection and Wheal Formation)

The potential of a neuromuscular blocking agent to cause histamine release can be assessed by intradermal injections in human volunteers or animal models.

Protocol:

  • Subject Preparation: The volar aspect of the forearm of the subject is cleaned.

  • Intradermal Injection: A small, fixed volume (e.g., 0.05 mL) of the test drug at various concentrations, along with a positive control (histamine) and a negative control (saline), is injected intradermally.

  • Measurement of Wheal and Flare: After a specified time (typically 15-20 minutes), the diameters of the resulting wheal (a raised, edematous area) and flare (surrounding erythema) are measured.[2][3]

  • Data Analysis: The size of the wheal and flare produced by the drug is compared to the controls to determine its relative histamine-releasing potential.

G cluster_protocol Histamine Release Assessment Workflow Subject_Preparation Prepare Forearm Skin Intradermal_Injection Intradermal Injection (Drug, Histamine, Saline) Subject_Preparation->Intradermal_Injection Measurement Measure Wheal & Flare Diameter (after 15-20 min) Intradermal_Injection->Measurement Data_Analysis Compare Drug Response to Controls Measurement->Data_Analysis G cluster_protocol Cardiovascular Effects Assessment Workflow Animal_Preparation Anesthetized Animal with IV & Arterial Catheters Hemodynamic_Monitoring Continuous Blood Pressure & Heart Rate Monitoring Animal_Preparation->Hemodynamic_Monitoring Data_Analysis Analyze Hemodynamic Changes Hemodynamic_Monitoring->Data_Analysis Drug_Administration Intravenous Drug Administration Drug_Administration->Hemodynamic_Monitoring

References

Metubine versus tubocurarine: a comparative analysis of side effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical data on the side effect profiles of Metubine (metocurine) and tubocurarine (B1210278), focusing on cardiovascular effects, histamine (B1213489) release, and autonomic ganglion blockade.

This compound (dimethyltubocurarine) and tubocurarine are both non-depolarizing neuromuscular blocking agents historically used in anesthesia to induce muscle relaxation. While chemically related, preclinical studies have revealed significant differences in their side effect profiles. This guide provides a comparative analysis of these side effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Side Effects

The following table summarizes the key quantitative differences in the side effects of this compound and tubocurarine observed in preclinical animal studies.

Side Effect ParameterThis compound (Metocurine)TubocurarineAnimal ModelReference
Neuromuscular Blocking Potency (ED95) ~2-3 times more potentLess potentCat, Dog[1][2]
Histamine Release Less than half that of tubocurarinePotent inducer of histamineCat, Dog[1]
Autonomic Ganglion Blockade Three times weakerPotent ganglionic blockerCat[1]
Cardiovascular Effects
- Hypotension Minimal at therapeutic dosesSignificant dose-dependent hypotensionDog[3]
- Tachycardia Moderate increase in heart rateSignificant increase in heart rateDog[2][3]
Autonomic Margin of Safety Much higherLowerCat[1]

Detailed Analysis of Side Effects

Cardiovascular Effects

The most notable difference in the side effect profiles of this compound and tubocurarine lies in their impact on the cardiovascular system. Tubocurarine is well-documented to cause a significant, dose-dependent decrease in arterial blood pressure.[3] This hypotensive effect is primarily attributed to two mechanisms: the blockade of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, leading to a reduction in sympathetic tone, and the release of histamine, a potent vasodilator.[3][4]

In contrast, this compound exhibits a significantly more favorable cardiovascular profile. Studies in dogs have shown that at equipotent neuromuscular blocking doses, this compound produces minimal to no hypotension.[3] While some increase in heart rate may be observed, it is generally less pronounced than that seen with tubocurarine.[2] This difference is largely due to this compound's weaker ganglionic blocking activity and its substantially lower propensity to induce histamine release.[1]

Histamine Release

Tubocurarine is a potent inducer of histamine release from mast cells.[1][4] This action is a direct, non-immunological effect on the mast cell membrane. The released histamine contributes significantly to the observed hypotension, as well as other allergic-type reactions such as flushing and bronchospasm.[5]

This compound, on the other hand, has a much lower capacity for releasing histamine.[1] Comparative studies have shown that the histamine-releasing action of this compound is less than half that of tubocurarine.[1] This is a key factor contributing to its improved cardiovascular safety.

Autonomic Ganglion Blockade

Both tubocurarine and this compound can block nicotinic acetylcholine receptors at autonomic ganglia, in addition to their primary site of action at the neuromuscular junction. However, tubocurarine is a considerably more potent ganglionic blocker.[1] This blockade of sympathetic ganglia contributes to the fall in blood pressure and is a significant component of its cardiovascular side effects.

This compound's autonomic blocking action is approximately three times weaker than that of tubocurarine.[1] This weaker effect on autonomic ganglia, combined with its lower histamine-releasing potential, results in a much higher "autonomic margin of safety" for this compound, meaning there is a larger separation between the dose required for neuromuscular blockade and the dose that produces significant autonomic side effects.[1]

Experimental Protocols

The following are summaries of the methodologies used in key comparative studies:

Assessment of Cardiovascular and Neuromuscular Effects in Dogs

This experimental protocol is designed to compare the cardiovascular and neuromuscular effects of neuromuscular blocking agents.

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., halothane). Ventilation is controlled to maintain normal blood gas parameters.

  • Surgical Preparation: Catheters are placed in the femoral artery for blood pressure monitoring, the femoral vein for drug administration, and a Swan-Ganz catheter is advanced into the pulmonary artery for measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

  • Neuromuscular Monitoring: The sciatic nerve is stimulated supramaximally, and the evoked twitch tension of the anterior tibialis muscle is measured using a force transducer.

  • Experimental Procedure:

    • A baseline dose-response curve is generated for each drug to determine the effective dose for 90% twitch depression (ED90).

    • Doses equivalent to multiples of the ED90 are administered intravenously.

    • Cardiovascular parameters (heart rate, mean arterial pressure, cardiac output, etc.) and neuromuscular block are continuously recorded before and after drug administration at specified time intervals.

  • Data Analysis: Changes in cardiovascular parameters and the duration of neuromuscular blockade are compared between the different drug groups.

Determination of Autonomic Margins of Safety in Cats

This protocol aims to determine the relative potencies of neuromuscular blocking drugs for neuromuscular blockade, autonomic blockade, and histamine release.

  • Animal Model: Cats of either sex.

  • Anesthesia: Anesthesia is induced with an appropriate agent and maintained with a chloralose-pentobarbital mixture.

  • Neuromuscular Monitoring: The sciatic nerve is stimulated, and the twitch response of the tibialis anterior muscle is recorded. The dose required for 95% depression of twitch height (ED95) is determined.

  • Autonomic Blockade Assessment:

    • Sympathetic Blockade: The preganglionic sympathetic trunk is stimulated, and contractions of the nictitating membrane are recorded. The dose causing 50% inhibition of the response (ED50) is determined.

    • Vagal Blockade: The peripheral end of the cut vagus nerve is stimulated, and the resulting bradycardia is measured. The dose causing 50% inhibition of the heart rate slowing (ED50) is determined.

  • Histamine Release Assessment: The dose of the drug that produces a fall in mean arterial pressure equivalent to that produced by a standard dose of histamine is determined as the histamine-releasing ED50.

  • Calculation of Autonomic Margin of Safety: The ratio of the ED50 for each autonomic effect to the ED95 for neuromuscular blockade is calculated. A higher ratio indicates a greater margin of safety.

Visualizing the Mechanisms of Side Effects

To better understand the underlying mechanisms of the side effects of tubocurarine and this compound, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

cluster_0 Histamine Release from Mast Cell Drug Tubocurarine / this compound G_protein G-protein activation Drug->G_protein Direct interaction PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ release IP3_DAG->Ca_release Exocytosis Exocytosis Ca_release->Exocytosis Histamine_vesicle Histamine Vesicle Histamine_vesicle->Exocytosis Histamine Histamine Exocytosis->Histamine

Caption: Signaling pathway for histamine release.

cluster_1 Autonomic Ganglion Blockade ACh Acetylcholine (ACh) Nicotinic_Receptor Nicotinic ACh Receptor (Postganglionic Neuron) ACh->Nicotinic_Receptor Binds Depolarization Postganglionic Depolarization Nicotinic_Receptor->Depolarization Activates No_Depolarization Blockade of Depolarization Nicotinic_Receptor->No_Depolarization Drug Tubocurarine / this compound Drug->Nicotinic_Receptor Competitively blocks

Caption: Mechanism of autonomic ganglion blockade.

Start Anesthetized Animal Model Instrumentation Surgical Instrumentation (Catheters, Electrodes) Start->Instrumentation Baseline Record Baseline Cardiovascular & Neuromuscular Data Instrumentation->Baseline Drug_Admin Administer Test Drug (this compound or Tubocurarine) Baseline->Drug_Admin Monitoring Continuous Monitoring of Parameters Drug_Admin->Monitoring Data_Collection Data Collection at Timed Intervals Monitoring->Data_Collection Analysis Comparative Data Analysis Data_Collection->Analysis

Caption: Experimental workflow for side effect comparison.

Conclusion

The available preclinical evidence strongly indicates that this compound has a superior side effect profile compared to tubocurarine. Its lower propensity to cause histamine release and its weaker autonomic ganglion blocking effects result in significantly less cardiovascular disturbance, particularly hypotension. This gives this compound a considerably higher margin of safety. For researchers and drug development professionals, these findings highlight the importance of subtle chemical modifications in optimizing the safety of neuromuscular blocking agents. The experimental models described provide a robust framework for the continued evaluation of the side effect profiles of novel compounds in this class.

References

A Head-to-Head Comparison of Dimethyltubocurarine and Atracurium for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two non-depolarizing neuromuscular blocking agents: dimethyltubocurarine (B1263204) (also known as metocurine) and atracurium (B1203153). Both agents have been utilized in clinical settings to induce skeletal muscle relaxation during surgical procedures; however, they exhibit distinct pharmacological profiles that influence their clinical applicability and safety. This document synthesizes experimental data on their mechanism of action, pharmacokinetics, pharmacodynamics, and side effect profiles to inform research and drug development.

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

Both dimethyltubocurarine and atracurium are classified as non-depolarizing neuromuscular blocking agents. Their primary mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction. By binding to these receptors, they prevent ACh from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This action is reversible and can be overcome by increasing the concentration of ACh in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber cluster_3 Pharmacological Intervention ActionPotential Action Potential CaChannel Voltage-gated Ca2+ Channel ActionPotential->CaChannel opens Vesicle Synaptic Vesicle (contains ACh) ACh ACh Vesicle->ACh releases CaChannel->Vesicle triggers fusion nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds & activates MuscleContraction Muscle Contraction nAChR->MuscleContraction leads to Antagonist Dimethyltubocurarine or Atracurium Antagonist->nAChR competitively blocks

Mechanism of competitive antagonism at the neuromuscular junction.

Pharmacokinetic Profile: A Tale of Two Elimination Pathways

A key differentiator between dimethyltubocurarine and atracurium lies in their metabolic and excretory pathways. Dimethyltubocurarine is primarily eliminated unchanged by the kidneys. This reliance on renal excretion can lead to a prolonged duration of action in patients with impaired kidney function.

In contrast, atracurium undergoes a unique, organ-independent degradation process known as Hofmann elimination. This is a spontaneous chemical breakdown that occurs at physiological pH and temperature. To a lesser extent, it is also metabolized by non-specific plasma esterases. This mode of elimination is advantageous as it is not dependent on renal or hepatic function, making atracurium a more predictable agent in patients with organ dysfunction.

ParameterDimethyltubocurarine (Metocurine)Atracurium
Primary Elimination Pathway Renal ExcretionHofmann Elimination, Ester Hydrolysis
Elimination Half-life ~3.6 hours~20 minutes
Dependence on Organ Function High (Renal)Low

Pharmacodynamic Properties: Onset, Duration, and Recovery

The clinical performance of neuromuscular blocking agents is characterized by their onset of action, duration of blockade, and recovery time. While direct comparative studies between dimethyltubocurarine and atracurium are limited, data from various clinical trials provide a basis for comparison.

ParameterDimethyltubocurarine (Metocurine)Atracurium
Potency More potent than d-tubocurarineIntermediate
Onset of Action SlowIntermediate (2-3 minutes)[1]
Duration of Action Long (can exceed 60 minutes)Intermediate (20-35 minutes)[1]
Recovery Time ProlongedMore rapid

Side Effect Profile: Histamine (B1213489) Release and Cardiovascular Effects

A significant concern with older neuromuscular blocking agents like the tubocurarine (B1210278) family is their propensity to induce histamine release, which can lead to adverse cardiovascular effects such as hypotension and tachycardia.

Experimental data consistently demonstrates that atracurium has a lower tendency to release histamine compared to d-tubocurarine, a close structural relative of dimethyltubocurarine. While dimethyltubocurarine is associated with less histamine release than d-tubocurarine, it is still considered to have a higher potential for this side effect than atracurium.

In a comparative study, atracurium produced only a minimal and transient decrease in arterial pressure in a small percentage of patients, whereas tubocurarine caused a more pronounced and sustained hypotensive effect. Similarly, atracurium had minimal impact on heart rate, while tubocurarine was associated with an increase in heart rate.

Side EffectDimethyltubocurarine (Metocurine)Atracurium
Histamine Release Moderate potentialLow potential
Hypotension Can be significantMinimal and transient
Tachycardia Can occurMinimal effect

Experimental Protocols

Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation

A standard method for quantifying the degree of neuromuscular blockade in clinical and research settings is through the use of a peripheral nerve stimulator to deliver a Train-of-Four (TOF) stimulus.

Methodology:

  • Electrode Placement: Surface electrodes are placed over a peripheral motor nerve, commonly the ulnar nerve at the wrist to monitor the adductor pollicis muscle, or the facial nerve to monitor the orbicularis oculi muscle.

  • Supramaximal Stimulus: A supramaximal electrical stimulus is determined for the individual to ensure full depolarization of all nerve fibers.

  • TOF Stimulation: Four supramaximal stimuli are delivered at a frequency of 2 Hz.

  • Measurement: The muscular response is measured, typically as the force of contraction (mechanomyography) or acceleration of the muscle (acceleromyography).

  • Data Analysis: The ratio of the fourth twitch height (T4) to the first twitch height (T1) is calculated (T4/T1 ratio). The number of detectable twitches (TOF count) is also recorded. A T4/T1 ratio of < 0.9 indicates residual neuromuscular blockade.

cluster_workflow Experimental Workflow: TOF Monitoring A Place Electrodes (e.g., Ulnar Nerve) B Determine Supramaximal Stimulus A->B C Administer Neuromuscular Blocking Agent B->C D Apply TOF Stimuli (4 pulses at 2 Hz) C->D E Measure Muscle Response (e.g., Adductor Pollicis) D->E F Calculate TOF Ratio (T4/T1) & TOF Count E->F

Workflow for assessing neuromuscular blockade using TOF stimulation.
Assessment of Histamine Release

Methodology:

  • In Vivo (Intradermal Injection):

    • Serial dilutions of the neuromuscular blocking agents are prepared.

    • A small, fixed volume of each dilution is injected intradermally into the forearm of volunteers.

    • The resulting wheal and flare response is measured at specific time points. The size of the wheal is indicative of the amount of histamine released.

  • In Vitro (Plasma Histamine Measurement):

    • Venous blood samples are collected from subjects at baseline and at various time points after intravenous administration of the neuromuscular blocking agent.

    • Plasma is separated, and histamine concentrations are measured using techniques such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

Conclusion

In a head-to-head comparison, atracurium presents a more favorable pharmacological profile than dimethyltubocurarine for most clinical applications. The key advantages of atracurium include its organ-independent elimination via Hofmann elimination, which leads to a more predictable and shorter duration of action, particularly in patients with renal or hepatic impairment. Furthermore, atracurium has a lower propensity for histamine release, resulting in greater cardiovascular stability.

Dimethyltubocurarine, with its longer duration of action and reliance on renal excretion, may have limited utility in modern clinical practice, especially with the availability of newer agents with improved safety and pharmacokinetic profiles. For drug development professionals, the evolution from tubocurarine derivatives to agents like atracurium highlights the successful application of pharmacokinetic principles to design drugs with enhanced safety and predictability.

References

Reversal of Metubine-Induced Neuromuscular Blockade: A Comparative Analysis of Neostigmine's Antagonistic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Antagonistic Effect of Neostigmine (B1678181) on Metubine-Induced Neuromuscular Blockade with Comparative Data and Experimental Protocols.

This guide provides a comprehensive analysis of the antagonistic effect of neostigmine on the neuromuscular blockade induced by this compound (metocurine iodide). Through a review of available experimental data, this document compares the efficacy of neostigmine in reversing neuromuscular blockade induced by various non-depolarizing agents, offering a predictive context for its action on this compound. Detailed experimental protocols for both in vivo and in vitro validation are provided, alongside visualizations of key pathways and workflows to support research and drug development in this domain.

Executive Summary

Neostigmine, a reversible acetylcholinesterase inhibitor, effectively antagonizes the neuromuscular blockade caused by non-depolarizing agents like this compound.[1] By preventing the breakdown of acetylcholine (B1216132) at the neuromuscular junction, neostigmine increases the concentration of this neurotransmitter, allowing it to compete with the blocking agent at the nicotinic receptors and restore neuromuscular transmission.[2] While direct, extensive comparative studies detailing the antagonism of this compound by neostigmine are limited in recent literature, data from studies on structurally similar aminosteroid (B1218566) and benzylisoquinolinium neuromuscular blocking agents provide a robust framework for understanding and validating this interaction. This guide synthesizes this information to provide a comparative perspective on the efficacy of neostigmine.

Comparative Data on Neostigmine Reversal

To contextualize the antagonistic effect of neostigmine on this compound, this section presents quantitative data from studies on other non-depolarizing neuromuscular blocking agents. The data is organized to facilitate comparison of neostigmine's efficacy across different agents, as measured by recovery times and effective doses.

Table 1: Time to Recovery of Train-of-Four (TOF) Ratio ≥ 0.9 with Neostigmine for Various Neuromuscular Blocking Agents

Neuromuscular Blocking AgentNeostigmine DoseAnestheticMean Time to TOF Ratio ≥ 0.9 (minutes)Reference
Rocuronium0.07 mg/kgPropofol8.6[3]
Rocuronium0.07 mg/kgSevoflurane (B116992)28.6[3]
Rocuronium0.04 mg/kgNot Specified25.16 ± 6.49[4]
Vecuronium (B1682833)0.035 mg/kgHalothane/Nitrous Oxide6.6 ± 1.4[5]
Atracurium0.035 mg/kgHalothane/Nitrous Oxide9.7 ± 3.0[5]

Table 2: Time to Recovery of Train-of-Four (TOF) Ratio ≥ 0.7 with Neostigmine vs. Edrophonium (B1671111)

Neuromuscular Blocking AgentReversal AgentDoseMean Time to TOF Ratio ≥ 0.7 (minutes)Reference
VecuroniumNeostigmine0.04 mg/kg9.8[6]
VecuroniumEdrophonium0.75 mg/kg18.7[6]
AtracuriumNeostigmine0.05 mg/kg4.1 (246 seconds)[7]
AtracuriumEdrophonium0.5 mg/kg1.1 (68 seconds)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols describe standard in vivo and in vitro methods for assessing the antagonistic effect of neostigmine on neuromuscular blockade.

In Vivo Clinical Study Protocol for Assessing Neostigmine Reversal

This protocol outlines a typical clinical trial design to quantify the reversal of this compound-induced neuromuscular blockade by neostigmine.

  • Patient Selection: Recruit adult patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and neuromuscular blockade.[4] Obtain informed consent.

  • Anesthesia Induction and Maintenance: Induce anesthesia with a standard intravenous agent (e.g., propofol) and maintain with an inhalational agent (e.g., sevoflurane or isoflurane) in a mixture of nitrous oxide and oxygen.[3]

  • Neuromuscular Blockade Induction: Administer a bolus dose of this compound to achieve a predetermined level of neuromuscular blockade (e.g., >95% twitch depression).

  • Neuromuscular Monitoring: Continuously monitor neuromuscular function of the adductor pollicis muscle using acceleromyography or mechanomyography.[8] Apply a train-of-four (TOF) stimulation pattern to the ulnar nerve at regular intervals (e.g., every 15 seconds).

  • Administration of Antagonist: Once a consistent, stable neuromuscular blockade is achieved and shows signs of spontaneous recovery to a predefined level (e.g., reappearance of the second twitch of the TOF, T2), administer a predetermined dose of neostigmine intravenously (e.g., 0.04 mg/kg).[4][8] Concurrently, administer an anticholinergic agent like glycopyrrolate (B1671915) or atropine (B194438) to counteract the muscarinic side effects of neostigmine.[9]

  • Data Collection: Record the time from neostigmine administration to the recovery of the TOF ratio to 0.7 and 0.9.[3][6] Also, monitor and record hemodynamic parameters such as heart rate and blood pressure.

  • Data Analysis: Analyze the collected data to determine the mean time to recovery of the TOF ratio to the target levels. Compare these times with data from other neuromuscular blocking agents if a comparative study design is employed.

In Vitro Rat Phrenic Nerve-Hemidiaphragm Preparation Protocol

This protocol describes a classic in vitro method for studying the interaction between neuromuscular blocking agents and their antagonists.[10]

  • Preparation of Tissue: Euthanize a male Wistar rat and dissect the phrenic nerve-hemidiaphragm preparation.[10]

  • Experimental Setup: Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Stimulation and Recording: Stimulate the phrenic nerve supramaximally with square-wave pulses of short duration (e.g., 0.2 ms) at a specific frequency (e.g., 0.1 Hz). Record the isometric twitch contractions of the diaphragm muscle using a force transducer connected to a data acquisition system.

  • Induction of Neuromuscular Blockade: After a stabilization period, add this compound to the organ bath in a cumulative or single-dose manner to achieve a desired level of twitch tension inhibition (e.g., 95% block).

  • Antagonism with Neostigmine: Once the this compound-induced blockade is stable, add neostigmine to the bath and record the recovery of twitch tension over time.

  • Data Analysis: Quantify the antagonistic effect of neostigmine by measuring the extent and rate of recovery of the twitch response. This can be used to determine the effective concentration (EC50) of neostigmine for reversing the this compound-induced block.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized experimental workflow.

cluster_0 Neuromuscular Junction cluster_1 Neostigmine's Antagonistic Action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by MuscleContraction Muscle Contraction nAChR->MuscleContraction Activates This compound This compound This compound->nAChR Blocks IncreasedACh Increased ACh Concentration Neostigmine Neostigmine Neostigmine->AChE Inhibits Neostigmine->IncreasedACh Results in IncreasedACh->ACh

Caption: Signaling pathway of neuromuscular transmission and neostigmine's antagonism.

start Start: Induce Anesthesia induce_block Administer this compound (Neuromuscular Blocker) start->induce_block monitor_block Monitor Neuromuscular Function (e.g., TOF Ratio) induce_block->monitor_block stabilize Achieve Stable Blockade monitor_block->stabilize spontaneous_recovery Observe Spontaneous Recovery (e.g., T2 reappears) stabilize->spontaneous_recovery administer_neostigmine Administer Neostigmine (Antagonist) spontaneous_recovery->administer_neostigmine monitor_reversal Monitor Reversal of Blockade administer_neostigmine->monitor_reversal end End: Full Recovery (TOF Ratio >= 0.9) monitor_reversal->end

Caption: Experimental workflow for validating the antagonistic effect of neostigmine.

References

comparative studies on the duration of action of different neuromuscular blockers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the duration of action of commonly used neuromuscular blocking agents. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview supported by experimental data to facilitate informed decisions in both clinical and research settings.

Quantitative Comparison of Neuromuscular Blocker Efficacy

The following table summarizes the key pharmacokinetic parameters for several widely used neuromuscular blockers. The data, derived from various clinical studies, highlights the differences in their onset of action and duration of effect.

Neuromuscular BlockerClassOnset of Action (seconds)Clinical Duration of Action (minutes)
Succinylcholine Depolarizing30 - 60[1][2]4 - 6[2][3]
Rocuronium Aminosteroid45 - 90[4][5]30 - 70[6][7]
Vecuronium (B1682833) Aminosteroid90 - 120[4]25 - 40[5]
Atracurium (B1203153) Benzylisoquinolinium180[8]30 - 45[8][9]
Cisatracurium (B1209417) Benzylisoquinolinium120 - 180[8][10]45 - 60[8][10]

In-Depth Experimental Protocols

The data presented in this guide is based on randomized controlled clinical trials involving adult patients (ASA physical status I and II) undergoing elective surgical procedures under general anesthesia.[5][11] A summary of a typical experimental protocol is provided below.

Patient Selection and Preparation:

  • Adult patients aged 20-60 years, classified under ASA physical status I or II, scheduled for elective surgeries were included.[5]

  • Informed consent was obtained from all participants.

  • Patients were often premedicated with agents like midazolam and fentanyl.[12]

Anesthesia Induction and Maintenance:

  • Anesthesia was induced with an intravenous agent such as propofol (B549288) or thiopental.[6][8]

  • Following induction, the respective neuromuscular blocking agent was administered as an intravenous bolus.[13]

  • Anesthesia was maintained using inhaled anesthetics like sevoflurane (B116992) or a combination of nitrous oxide and oxygen.[6][8]

Neuromuscular Monitoring:

  • Neuromuscular function was monitored using techniques such as Train-of-Four (TOF) stimulation of the ulnar nerve.[8]

  • The evoked muscle response, typically of the adductor pollicis muscle, was recorded.[14]

  • Onset of action was defined as the time from drug administration to the disappearance of the T1 twitch or a TOF count of zero.[8][12]

  • Clinical duration of action was defined as the time from drug administration until the T1 twitch height recovered to 25% of the control value.[6][14]

Data Collection and Analysis:

  • Hemodynamic parameters such as heart rate and mean arterial blood pressure were recorded at regular intervals.[8]

  • Intubating conditions were assessed at predetermined time points after drug administration.[8][10]

  • Statistical analysis was performed to compare the onset times and durations of action between different neuromuscular blockers.

Visualizing Experimental Design and Drug Comparison

To further elucidate the experimental process and the comparative logic, the following diagrams are provided.

ExperimentalWorkflow cluster_pre Pre-Procedure cluster_intra Intra-Operative cluster_post Data Analysis PatientScreening Patient Screening (ASA I-II, 20-60 years) InformedConsent Informed Consent PatientScreening->InformedConsent Premedication Premedication (e.g., Midazolam) InformedConsent->Premedication AnesthesiaInduction Anesthesia Induction (e.g., Propofol) Premedication->AnesthesiaInduction NMB_Admin NMB Administration (Randomized Group) AnesthesiaInduction->NMB_Admin Intubation Tracheal Intubation NMB_Admin->Intubation Monitoring Neuromuscular & Hemodynamic Monitoring (TOF) NMB_Admin->Monitoring AnesthesiaMaintenance Anesthesia Maintenance (e.g., Sevoflurane) Intubation->AnesthesiaMaintenance AnesthesiaMaintenance->Monitoring DataCollection Data Collection (Onset, Duration) Monitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Comparative Results StatisticalAnalysis->Results

Caption: Generalized workflow for clinical trials comparing neuromuscular blockers.

DrugComparison cluster_depolarizing Depolarizing cluster_nondepolarizing Non-Depolarizing center Neuromuscular Blockers Succinylcholine Succinylcholine (Rapid Onset, Short Duration) center->Succinylcholine Rocuronium Rocuronium (Rapid Onset, Intermediate Duration) center->Rocuronium Vecuronium Vecuronium (Slower Onset, Intermediate Duration) center->Vecuronium Atracurium Atracurium (Slower Onset, Intermediate Duration) center->Atracurium Cisatracurium Cisatracurium (Intermediate Onset, Intermediate Duration) center->Cisatracurium

Caption: Classification and key characteristics of compared neuromuscular blockers.

Summary of Findings

The choice of a neuromuscular blocking agent is a critical decision in anesthesia and critical care, with the ideal agent offering a rapid onset, predictable duration of action, and minimal side effects.[10]

  • Succinylcholine , the only depolarizing agent in common clinical use, provides the most rapid onset of action, making it a choice for rapid sequence intubation.[15][16] However, its short duration of action and significant side-effect profile limit its application.[16][17]

  • Rocuronium stands out among the non-depolarizing agents with the most rapid onset, approaching that of succinylcholine, especially at higher doses.[4][12] This makes it a suitable alternative for rapid sequence induction.[12] Its duration of action is intermediate.[5]

  • Vecuronium , structurally similar to rocuronium, has a slower onset of action.[4][5] It is also an intermediate-acting agent.[5]

  • Atracurium and its isomer Cisatracurium are benzylisoquinolinium compounds. Cisatracurium has a slightly faster onset and longer duration of action compared to atracurium at equipotent doses.[8][10][11] A key advantage of these agents is their metabolism via Hofmann elimination, which is independent of hepatic or renal function, making their duration of action more predictable in patients with organ dysfunction.[16]

References

assessing the advantages of Metubine over succinylcholine in specific research models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Metubine (metocurine) and succinylcholine (B1214915), two neuromuscular blocking agents used in specific research models. The information presented is based on available experimental data to assist researchers in selecting the appropriate agent for their studies.

Mechanism of Action

This compound and succinylcholine differ fundamentally in their mechanisms of action at the neuromuscular junction.

This compound is a non-depolarizing (competitive) neuromuscular blocking agent . It acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor endplate.[1] By blocking the binding of ACh, it prevents depolarization of the muscle fiber membrane, leading to muscle relaxation. This blockade can be overcome by increasing the concentration of ACh at the neuromuscular junction, for example, by administering an acetylcholinesterase inhibitor.[1]

Succinylcholine , in contrast, is a depolarizing neuromuscular blocking agent . It acts as an agonist at the nicotinic ACh receptors, mimicking the effect of ACh.[2][3] This initially causes a brief period of muscle excitation, observed as fasciculations, followed by a persistent depolarization of the motor endplate. This prolonged depolarization leads to inactivation of voltage-gated sodium channels, rendering the muscle fiber resistant to further stimulation by ACh and resulting in flaccid paralysis.[3][4]

cluster_this compound This compound (Non-Depolarizing) cluster_Succinylcholine Succinylcholine (Depolarizing) This compound This compound AChR_M Nicotinic ACh Receptor This compound->AChR_M Competitively Binds Block Blockade AChR_M->Block NoDepol No Depolarization Block->NoDepol Relax_M Muscle Relaxation NoDepol->Relax_M Sux Succinylcholine AChR_S Nicotinic ACh Receptor Sux->AChR_S Binds and Activates Depol Initial Depolarization (Fasciculations) AChR_S->Depol PersistentDepol Persistent Depolarization Depol->PersistentDepol NaChannelInactivation Na+ Channel Inactivation PersistentDepol->NaChannelInactivation Relax_S Muscle Relaxation (Paralysis) NaChannelInactivation->Relax_S

Figure 1. Mechanisms of Action for this compound and Succinylcholine.

Comparative Advantages of this compound

While direct comparative studies between this compound and succinylcholine in the same animal model are limited, evidence from individual studies and comparisons with similar agents suggests several advantages of this compound in specific research contexts, particularly where cardiovascular stability and avoidance of certain side effects are critical.

Cardiovascular Stability

This compound generally exhibits a more stable cardiovascular profile compared to succinylcholine.

  • This compound: In studies on dogs, metocurine (B613844) produced no significant hemodynamic effects at doses up to eight times the muscle twitch ED95.[5] While some increases in heart rate and cardiac output have been observed at higher doses, mean arterial blood pressure remained stable.[6][7]

  • Succinylcholine: Succinylcholine can induce varied and significant cardiovascular effects, including bradycardia, tachycardia, and arrhythmias.[1][8] It stimulates all autonomic cholinergic receptors, both nicotinic and muscarinic.[1]

Table 1: Comparative Cardiovascular Effects

ParameterThis compound (in Dogs)[5][6]Succinylcholine (General Animal Effects)[1][8]
Heart Rate No significant change at lower doses; potential increase at higher doses.Can cause both bradycardia and tachycardia.
Mean Arterial Pressure Generally stable.Can cause both hypotension and hypertension.
Cardiac Arrhythmias Not typically observed.Frequently reported.
Histamine (B1213489) Release

This compound is associated with a lower propensity for histamine release compared to other neuromuscular blocking agents, which is a significant advantage in sensitive research models.

  • This compound: Studies in cats have shown that metocurine has less than half the histamine-releasing action of d-tubocurarine.[3]

  • Succinylcholine: While generally considered to have a low potential for histamine release, it can occur.[9]

Table 2: Comparative Histamine Release Potential

AgentRelative Histamine Releasing Ability (Pancuronium = 1)[9]
This compound Not directly compared in this study, but shown to be lower than d-tubocurarine.[3]
Succinylcholine 1.7
d-Tubocurarine 172
Avoidance of Muscle Fasciculations and Post-Procedural Myalgia

A key advantage of this compound is the absence of initial muscle fasciculations.

  • This compound: As a competitive antagonist, this compound produces muscle relaxation without prior muscle contraction.

  • Succinylcholine: The initial depolarizing action of succinylcholine causes transient but often intense muscle fasciculations.[1] These can lead to post-procedural muscle pain (myalgia) and may be undesirable in studies where muscle integrity is important.[2]

Reduced Risk of Hyperkalemia

Succinylcholine administration is associated with a risk of hyperkalemia, which is not a characteristic of this compound.

  • This compound: Does not cause the ion channel activation that leads to potassium efflux from muscle cells.

  • Succinylcholine: The depolarization of the muscle membrane causes a transient release of potassium into the extracellular fluid, which can lead to a sudden increase in serum potassium levels (hyperkalemia).[1][10] This can be particularly dangerous in animals with pre-existing conditions such as burns, nerve damage, or renal failure.

Reversibility

The neuromuscular blockade induced by this compound can be reversed with acetylcholinesterase inhibitors, offering greater control in experimental settings.

  • This compound: The competitive antagonism can be overcome by increasing the levels of acetylcholine at the neuromuscular junction through the administration of agents like neostigmine (B1678181) or edrophonium.[1]

  • Succinylcholine: There is no specific reversal agent for the neuromuscular blockade induced by succinylcholine. Recovery is dependent on the metabolism of the drug by plasma cholinesterases.[1]

Experimental Protocols

The following are generalized methodologies for assessing the effects of neuromuscular blocking agents in animal models. Specific parameters will vary based on the research question and animal species.

Assessment of Neuromuscular Blockade

Objective: To quantify the degree and duration of neuromuscular blockade.

Animal Model: Dog

Methodology:

  • Anesthetize the animal (e.g., with isoflurane).

  • Place stimulating electrodes over a peripheral nerve (e.g., the peroneal nerve).

  • Attach a force transducer to the corresponding muscle (e.g., the flexor digitorum longus) to measure twitch response.

  • Apply supramaximal nerve stimulation using a train-of-four (TOF) pattern (four stimuli at 2 Hz).

  • Record the baseline twitch height (T1) and the TOF ratio (T4/T1).

  • Administer the neuromuscular blocking agent intravenously.

  • Continue TOF stimulation and record the depression of T1 and the fade in the TOF ratio to determine the onset, depth, and duration of blockade.

cluster_Workflow Neuromuscular Blockade Monitoring Workflow Anesthetize Anesthetize Animal Electrodes Place Stimulating Electrodes Anesthetize->Electrodes Transducer Attach Force Transducer Electrodes->Transducer TOF_Stim Apply Train-of-Four (TOF) Stimulation Transducer->TOF_Stim Baseline Record Baseline Twitch (T1) and TOF Ratio (T4/T1) TOF_Stim->Baseline Administer Administer Neuromuscular Blocker Baseline->Administer Monitor Continuously Monitor and Record T1 and TOF Ratio Administer->Monitor Data_Analysis Analyze Onset, Depth, and Duration of Blockade Monitor->Data_Analysis

References

A Quantitative Comparison of the Potency of Metubine and Vecuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the neuromuscular blocking agents Metubine (metocurine iodide) and vecuronium (B1682833). The information presented is intended to assist researchers and clinicians in understanding the relative potencies and pharmacological characteristics of these two non-depolarizing muscle relaxants.

Executive Summary

Quantitative Potency Comparison

DrugPotency MetricDose (mg/kg)Anesthetic ConditionsReference
This compound (Metocurine) ED950.28Halothane, Nitrous Oxide, Oxygen[1]
Vecuronium ED500.0237Propofol, Fentanyl, Nitrous Oxide, Oxygen[2]
ED950.0399Propofol, Fentanyl, Nitrous Oxide, Oxygen[2]
ED900.057Balanced Anesthesia[3]

Note: The potency of neuromuscular blocking agents can be influenced by various factors, including the specific anesthetic agents used, the age and clinical condition of the patient, and the method of potency determination.

Mechanism of Action: Competitive Antagonism

Both this compound and vecuronium exert their effects by competing with the endogenous neurotransmitter acetylcholine (B1216132) (ACh) for the binding sites on the nicotinic acetylcholine receptors located on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, they prevent the depolarization of the muscle cell membrane that is necessary for muscle contraction. This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors as reversal agents.

cluster_0 Neuromuscular Junction cluster_1 Signaling Pathway cluster_2 Drug Intervention Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft Release of Acetylcholine (ACh) ACh Acetylcholine (ACh) Muscle_End_Plate Muscle End Plate nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Opens Ion Channel Blockade Blockade of nAChR Contraction Muscle Contraction Depolarization->Contraction Initiates Metubine_Vecuronium This compound or Vecuronium Metubine_Vecuronium->nAChR Competitively Binds No_Contraction No Muscle Contraction (Paralysis) Blockade->No_Contraction Leads to

Caption: Signaling pathway of neuromuscular transmission and blockade.

Experimental Protocols

The determination of the potency of neuromuscular blocking agents is conducted through rigorous clinical studies. The following outlines a general methodology for key experiments cited in the literature.

Dose-Response Curve Determination

The relationship between the dose of a neuromuscular blocking agent and the resulting degree of muscle paralysis is established by constructing a dose-response curve. Two primary methods are employed:

  • Single-Bolus Dose Technique:

    • Patient Population: A cohort of patients, typically ASA physical status I or II, scheduled for elective surgery are enrolled.

    • Anesthesia: A standardized anesthetic regimen is administered to all participants to minimize confounding variables.

    • Neuromuscular Monitoring: The degree of neuromuscular blockade is continuously monitored using a nerve stimulator and a device to measure the evoked muscle response (e.g., mechanomyography or electromyography). The ulnar nerve is commonly stimulated, and the response of the adductor pollicis muscle is measured. Train-of-four (TOF) stimulation is a standard technique.

    • Drug Administration: Patients receive a single intravenous bolus dose of the neuromuscular blocking agent. Different cohorts of patients receive different doses to cover a range that produces effects from minimal to complete twitch suppression.

    • Data Analysis: The maximum percentage of twitch depression for each dose is recorded. This data is then used to construct a dose-response curve, from which the ED50 and ED95 values are calculated using statistical methods like probit or logit analysis.

  • Cumulative Dose-Response Technique:

    • Patient and Anesthesia Setup: Similar to the single-bolus technique.

    • Drug Administration: An initial small dose of the drug is administered. Once the neuromuscular response has stabilized, incremental doses are given at fixed intervals until a near-complete or complete block is achieved.

    • Data Analysis: The cumulative dose and the corresponding twitch depression are recorded after each incremental dose. This allows for the determination of the dose-response curve and the calculation of ED50 and ED95 for an individual patient.

cluster_0 Experimental Workflow Patient_Selection Patient Selection (ASA I/II) Anesthesia Standardized Anesthesia Patient_Selection->Anesthesia Monitoring Neuromuscular Monitoring (e.g., TOF) Anesthesia->Monitoring Drug_Admin Drug Administration Monitoring->Drug_Admin Single_Bolus Single-Bolus Technique Drug_Admin->Single_Bolus Method 1 Cumulative_Dose Cumulative Dose Technique Drug_Admin->Cumulative_Dose Method 2 Data_Collection Data Collection (% Twitch Depression) Single_Bolus->Data_Collection Cumulative_Dose->Data_Collection Analysis Dose-Response Analysis (ED50, ED95) Data_Collection->Analysis

Caption: Workflow for determining the potency of neuromuscular blockers.

Conclusion

The available quantitative data clearly demonstrates that vecuronium is a more potent neuromuscular blocking agent than this compound. This difference in potency is a critical factor in determining appropriate clinical dosages. The experimental protocols for assessing the potency of these agents are well-established and rely on the careful construction of dose-response curves under controlled anesthetic conditions. Both drugs share a common mechanism of action, acting as competitive antagonists at the nicotinic acetylcholine receptor to induce muscle relaxation. Researchers and drug development professionals should consider these potency differences when designing new neuromuscular blocking agents or evaluating existing ones.

References

Evaluating Species-Specific Responses to Metubine (Metocurine Iodide): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the species-specific differences in response to Metubine (metocurine iodide), a nondepolarizing neuromuscular blocking agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to facilitate informed decisions in preclinical and clinical research. This compound acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, leading to skeletal muscle relaxation.[1] Understanding its varying effects across different species is crucial for accurate modeling and translation of research findings.

Quantitative Comparison of Potency

The potency of this compound, often expressed as the effective dose required to produce a 95% reduction in muscle twitch height (ED95), exhibits significant variation across species. The following table summarizes key quantitative data from comparative studies.

SpeciesParameterValueComparative Notes
CatED950.01 mg/kgMetocurine (B613844) is 14 times more potent than d-tubocurarine in cats.[2]
DogED9063 µg/kg (0.063 mg/kg)-
Human--In elderly human patients, the duration of action is longer due to altered pharmacokinetics, not a change in sensitivity.[3]

Experimental Protocols

The determination of neuromuscular blockade potency and duration involves in vivo monitoring of muscle twitch response following peripheral nerve stimulation. While specific parameters may vary between studies and species, the following outlines a general experimental methodology.

General Methodology for Determining ED95 of Neuromuscular Blocking Agents
  • Animal Preparation: Subjects are anesthetized, and vital signs are continuously monitored. The animal is mechanically ventilated to maintain normal respiratory function.

  • Nerve Stimulation: A peripheral nerve, such as the ulnar or peroneal nerve, is stimulated using a nerve stimulator. Supramaximal square-wave stimuli are typically delivered as a train-of-four (TOF) at a frequency of 2 Hz every 15-20 seconds.

  • Muscle Response Measurement: The evoked mechanical twitch response of a corresponding muscle (e.g., adductor pollicis, tibialis anterior) is measured using a force-displacement transducer or an accelerometer (mechanomyography or acceleromyography).

  • Drug Administration: this compound is administered intravenously in incremental doses.

  • Data Analysis: The percentage of twitch depression is recorded for each dose. The ED95 is then calculated from the dose-response curve, which is typically generated using a log-dose versus probit-response or a similar statistical model.[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

cluster_0 Neuromuscular Junction cluster_1 Drug Action Nerve\nTerminal Nerve Terminal Synaptic\nVesicles (ACh) Synaptic Vesicles (ACh) Nerve\nTerminal->Synaptic\nVesicles (ACh) Action Potential Triggers Release Synaptic\nCleft Synaptic Cleft Synaptic\nVesicles (ACh)->Synaptic\nCleft Exocytosis Nicotinic ACh\nReceptors Nicotinic ACh Receptors Synaptic\nCleft->Nicotinic ACh\nReceptors ACh Binding Motor\nEnd-Plate Motor End-Plate Muscle\nFiber Muscle Fiber Nicotinic ACh\nReceptors->Muscle\nFiber Depolarization & Contraction This compound This compound This compound->Nicotinic ACh\nReceptors Competitive Antagonism

Mechanism of this compound at the Neuromuscular Junction.

cluster_workflow Experimental Workflow for ED95 Determination cluster_monitoring Key Monitoring A Animal Anesthetized & Ventilated B Peripheral Nerve Stimulator Attached A->B M1 Vital Signs A->M1 C Baseline Twitch Response Recorded (TOF) B->C D Incremental Doses of This compound Administered (IV) C->D E Twitch Depression Monitored Continuously D->E Observe Effect F Dose-Response Curve Generated E->F M2 Train-of-Four (TOF) Ratio E->M2 G ED95 Calculated F->G

Typical Experimental Workflow for Neuromuscular Blockade Assessment.

Discussion of Species-Specific Differences

The available data, although limited, clearly indicates a significant species-dependent variation in the potency of this compound. The high potency observed in cats, for instance, is a critical consideration for dose selection in feline models. The reasons for these differences are likely multifactorial, involving variations in the number and subtype of nicotinic acetylcholine receptors at the neuromuscular junction, differences in drug metabolism and clearance, and variations in plasma protein binding.

The pharmacokinetic profile of Metocurine in humans shows a terminal half-life of 217 minutes, with renal excretion being a major route of elimination.[6] Species-specific differences in renal function and drug metabolism pathways would therefore be expected to significantly influence the duration of action and overall drug exposure.

Conclusion

This guide highlights the importance of considering species-specific differences when utilizing this compound in research. The provided data and protocols offer a foundation for designing and interpreting studies involving this neuromuscular blocking agent. Further research is warranted to establish a more complete and directly comparable dataset, particularly regarding ED95 values and duration of action in a wider range of laboratory animal species. Such data will be invaluable for refining animal models and enhancing the predictive value of preclinical research in the development of new neuromuscular blocking drugs and related therapies.

References

Safety Operating Guide

Proper Disposal of Metubine (Metocurine Iodide): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Metubine (Metocurine Iodide), a neuromuscular blocking agent. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.

Metocurine iodide is a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and adhering to established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are familiar with the following safety measures. This information is critical for preventing accidental exposure and ensuring a safe laboratory environment.

Precaution CategorySpecific ActionsRelevant Citations
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Ventilation Work in a well-ventilated area, ideally within a certified fume hood, to prevent the accumulation of vapors.[3][2][3]
Handling Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling.[2][2]
Storage Store in a cool, dry, and well-ventilated area in a tightly closed, light-resistant container.[4] Protect from physical damage.[4]
Spill Response In case of a spill, evacuate the area.[4][5] Moisten the spilled material or use a HEPA-filter vacuum for clean-up to avoid dust formation.[5] Collect the spillage in a suitable, sealed container for disposal.[2][5] Do not wash into the sewer.[4][5][2][4][5]

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for proper disposal.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including expired or unused product, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE.

    • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

  • Containerization and Labeling:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name "Metocurine Iodide," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Consult Institutional Guidelines:

    • Every research institution has specific protocols for chemical waste disposal. Contact your institution's EHS department for guidance on their specific procedures for disposing of this compound. They will provide information on waste pickup schedules, container requirements, and any necessary documentation.

  • Arrange for Professional Disposal:

    • This compound waste must be disposed of through a licensed hazardous waste disposal company.[2] Your institution's EHS department will manage this process.

    • Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify and Segregate this compound Waste start->identify containerize Place in Labeled Hazardous Waste Container identify->containerize consult_ehs Consult Institutional EHS Guidelines containerize->consult_ehs follow_protocol Follow EHS Protocol for Pickup and Documentation consult_ehs->follow_protocol professional_disposal Arrange for Professional Disposal follow_protocol->professional_disposal end_disposal End: Waste Disposed professional_disposal->end_disposal

References

Essential Safety and Handling Guide for Metubine (Metocurine Iodide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Metubine (Metocurine iodide), a non-depolarizing neuromuscular blocking agent. Adherence to these procedures is essential to ensure a safe laboratory environment. This compound has neuromuscular blocking activities and is used as a muscle relaxant.[1][2][3]

Immediate Safety Information

This compound is a potent compound that can cause respiratory paralysis if accidentally absorbed, inhaled, or ingested. It functions by blocking neuromuscular transmission, leading to muscle relaxation and paralysis.[3][4] All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety protocols.

Hazard Summary:

HazardDescription
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[5][6]
Primary Route of Exposure Inhalation, ingestion, skin and eye contact.
Health Effects Causes skin and eye irritation.[5] May cause respiratory irritation.[5] Can lead to respiratory arrest due to muscle paralysis.[7][8]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[5][9][10]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or aerosols.[5][9][10]
Lab Coat A fully buttoned lab coat, preferably a disposable one.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[5][10]To prevent inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps meticulously to ensure safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[10]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Confirm that all personnel involved are wearing the correct PPE.

  • Handling:

    • Conduct all work with this compound within a certified chemical fume hood to minimize inhalation risk.

    • Use disposable equipment whenever possible to reduce the risk of cross-contamination.

    • If weighing the solid form, do so carefully to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert others and the lab supervisor.

    • If safe to do so, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area according to your institution's protocols.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and containers, must be treated as hazardous waste.

  • Containerization:

    • Place all solid and liquid waste into clearly labeled, sealed, and leak-proof hazardous waste containers.

    • The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Disposal of Unused Product:

    • Do not dispose of this compound down the drain.

    • For unused or expired this compound, follow the FDA guidelines for drug disposal if a take-back program is not available.[11][12][13] This involves mixing the compound with an unappealing substance like dirt or cat litter, placing it in a sealed container, and disposing of it in the trash.[12]

    • Scratch out all personal information on the original packaging before disposal.[11]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste containers through your institution's environmental health and safety office.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials handle_in_hood Conduct Work in Fume Hood gather_materials->handle_in_hood Proceed to Handling weigh_carefully Weigh Solid Carefully handle_in_hood->weigh_carefully spill_response Initiate Spill Response handle_in_hood->spill_response If Spill Occurs prepare_solution Prepare Solution Slowly weigh_carefully->prepare_solution segregate_waste Segregate Hazardous Waste prepare_solution->segregate_waste Proceed to Cleanup label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste seek_medical Seek Medical Attention spill_response->seek_medical first_aid Administer First Aid first_aid->seek_medical

Caption: This diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal, including emergency protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metubine
Reactant of Route 2
Reactant of Route 2
Metubine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.